Cyclazosin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
139953-73-4 |
|---|---|
Molekularformel |
C23H27N5O4 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChI-Schlüssel |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
Synonyme |
(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cyclazosin binding affinity profiles for alpha-1 receptor subtypes
Cyclazosin Binding Affinity Profiles for -Adrenoceptor Subtypes: A Technical Guide for Pharmacological Profiling
Executive Summary
Cyclazosin, a prazosin-related quinazoline derivative, has emerged as a critical pharmacological tool for interrogating
The Pharmacological Challenge: -Adrenoceptor Subtypes
The
Quantitative Binding Affinity & Selectivity Profile
The pharmacological profiling of cyclazosin reveals a complex interplay between radioligand binding in cloned expression systems and functional antagonism in native tissues.
Table 1: Comparative Affinity Profiles of Cyclazosin across
| Receptor Subtype | Racemic Cyclazosin | (+)-Cyclazosin | Selectivity Ratio ( |
| 8.18 – 8.41 | 7.75 | ~10 to 15-fold lower affinity than | |
| 9.23 – 9.57 | 8.85 | Primary Target (Highest Affinity) | |
| 9.23 – 9.28 | 7.27 | ~38-fold lower affinity than |
Data synthesized from recombinant CHO cell binding assays and native tissue evaluations .
Mechanistic Signaling Pathway
Cyclazosin exerts its effects by competitively occupying the orthosteric site of the
Fig 1. Cyclazosin competitive blockade of the α1B-adrenoceptor Gq/11-PLC signaling pathway.
Experimental Methodologies: Self-Validating Protocols
To accurately determine the
Fig 2. Standard radioligand binding assay workflow for cyclazosin affinity profiling.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the
-
Membrane Preparation: Harvest CHO cells stably expressing human
, , or receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining a strict ice-cold environment prevents proteolytic degradation of the GPCRs and preserves the structural integrity of the orthosteric binding site during mechanical lysis. -
Assay Incubation: In a 96-well format, combine 50 µg of membrane protein, 0.2–0.5 nM
-Prazosin, and varying concentrations of cyclazosin ( to M). Incubate at 25°C for 45 minutes. Causality: -Prazosin is utilized because its is well-established across all three subtypes, providing a reliable baseline for displacement. The 45-minute incubation ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation. -
Self-Validation (Controls): Include control wells containing 10 µM phentolamine to define Non-Specific Binding (NSB). Causality: Without defining NSB, it is impossible to distinguish true receptor binding from radioligand trapped in the lipid bilayer or plastic well. Total Binding minus NSB yields the Specific Binding required for accurate curve fitting.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine). Causality: Pre-soaking in PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the highly lipophilic
-Prazosin. Rapid filtration physically separates the bound radioligand from the free radioligand before the drug-receptor complex has time to dissociate. -
Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity in scintillation fluid and quantify via a liquid scintillation counter.
-
Data Transformation: Fit the displacement curve using non-linear regression to find the
. Convert to using the Cheng-Prusoff equation: .
Protocol B: Functional Tissue Contraction Assay
To resolve discrepancies between binding and functional efficacy, isolated tissue assays are mandatory .
-
Tissue Selection: Isolate rabbit thoracic aorta (predominantly
mediated) and rat prostatic vas deferens (predominantly mediated). -
Organ Bath Setup: Suspend tissues in Krebs-Henseleit solution at 37°C, aerated with 95%
/ 5% . -
Schild Plot Analysis: Generate cumulative concentration-response curves to noradrenaline in the absence and presence of increasing concentrations of (+)-cyclazosin. Causality: A rightward shift of the noradrenaline curve without a depression of the maximum response confirms competitive antagonism. The resulting
value provides a functional affinity metric that correlates directly with physiological efficacy.
Application Scientist Insights: Data Discrepancies & Stereochemistry
A common pitfall in GPCR profiling is an over-reliance on recombinant systems. As shown in Table 1, racemic cyclazosin fails to discriminate between cloned
This discrepancy arises because recombinant overexpression can mask the subtle conformational dynamics and G-protein coupling constraints present in native tissues. Furthermore, stereochemistry is non-negotiable: (+)-cyclazosin is significantly more selective than its (-)-counterpart. Chiral isolation is therefore a mandatory step for researchers aiming to utilize cyclazosin as a definitive pharmacological tool for
Conclusion
Cyclazosin remains a benchmark compound in the pursuit of
References
-
Giardinà, D., Crucianelli, M., Melchiorre, C., Taddei, C., & Testa, R. (1995). Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. European Journal of Pharmacology, 287(1), 13-16.[Link]
-
Marucci, G., et al. (2005). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. European Journal of Pharmacology, 522(1-3), 100-107.[Link]
-
Hwa, J., et al. (2024). Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Pharmacology & Translational Science, 7(2), 435-446.[Link]
Chemical structure differences between cyclazosin and prazosin
An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between Cyclazosin and Prazosin
Abstract
This technical guide provides a detailed comparative analysis of cyclazosin and prazosin, two potent α1-adrenoceptor antagonists. While both molecules share a common 4-amino-6,7-dimethoxyquinazoline scaffold, a critical structural modification in the linker region dramatically alters their pharmacological profiles. Prazosin, a widely used antihypertensive agent, acts as a non-selective antagonist across α1-adrenoceptor subtypes. In contrast, cyclazosin emerges as a subtype-selective antagonist, with a marked preference for the α1B-adrenoceptor. This guide will dissect the specific chemical structure differences, elucidate the resulting structure-activity relationships (SAR), and provide field-proven experimental protocols for their characterization. The content is tailored for researchers, medicinal chemists, and drug development professionals engaged in adrenergic receptor pharmacology.
Introduction: The Quinazoline Scaffold in Adrenergic Blockade
The quinazoline core is a foundational pharmacophore for a class of highly potent α1-adrenergic receptor antagonists.[1][2] These agents, including the archetypal drug prazosin, are clinically significant for their roles in managing hypertension and benign prostatic hyperplasia (BPH).[2][3] Their mechanism of action involves blocking the effects of catecholamines (e.g., norepinephrine) at postsynaptic α1-adrenoceptors, leading to the relaxation of vascular and other smooth muscles.[4][5]
Prazosin, the first clinically successful selective α1-blocker, demonstrates high affinity but little to no selectivity among the three primary α1-adrenoceptor subtypes: α1A, α1B, and α1D.[3][6] This non-selectivity is a hallmark of its therapeutic and side-effect profile. In the pursuit of more targeted therapeutics and research tools, medicinal chemists developed structural analogues of prazosin to probe the receptor's binding pocket. One such analogue is cyclazosin, a prazosin-related compound where a key structural modification confers significant subtype selectivity, making it an invaluable tool for pharmacological research.[7][8] This guide focuses on the pivotal chemical differences between these two molecules and the profound impact on their biological activity.
Comparative Analysis of Chemical Structures
At first glance, the structures of prazosin and cyclazosin appear highly similar, which underscores the subtlety and importance of targeted chemical modifications in drug design.
The Common Core: 4-Amino-6,7-dimethoxyquinazoline
Both molecules are built upon the same essential framework: a 4-amino-6,7-dimethoxyquinazoline ring system. This moiety is critical for high-affinity binding to the α1-adrenoceptor. The protonated N-1 position of the quinazoline ring is believed to form a crucial electrostatic interaction with a negatively charged aspartate residue within the receptor's transmembrane domain 3, anchoring the ligand in the binding pocket.[9] The 6,7-dimethoxy groups also contribute to binding affinity.
The Furoyl Moiety
Attached to the linker via an amide bond is a 2-furoyl group. This portion of the molecule is identical in both prazosin and cyclazosin and occupies another region of the receptor's binding site. Modifications to this part of the structure have been explored, but for the purpose of this comparison, it is a conserved feature.[10]
The Point of Divergence: The Central Linker
The defining structural difference between prazosin and cyclazosin lies in the nitrogen-containing heterocyclic ring that links the quinazoline core to the furoyl moiety.
-
Prazosin: Employs a piperazine ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. It is a relatively flexible, non-planar (typically adopting a chair conformation) structure.[6][11]
-
Cyclazosin: Utilizes a cis-octahydroquinoxaline ring.[8][12] This is a more complex, rigid, and lipophilic bicyclic system. It can be conceptualized as a piperazine ring fused with a cyclohexane ring in a cis configuration. This fusion eliminates much of the conformational flexibility seen in the simple piperazine ring and introduces a bulky, hydrophobic extension.[8]
The stereochemistry of cyclazosin is paramount. The biologically active form is the (+)-enantiomer, which possesses the (4aS,8aR) configuration.[13][14] This specific spatial arrangement is crucial for its selective interaction with the α1B-adrenoceptor subtype.
Figure 1: Direct structural comparison of Prazosin and Cyclazosin.
Structure-Activity Relationship (SAR) and Pharmacological Consequences
The substitution of the flexible piperazine ring in prazosin with the rigid, hydrophobic cis-octahydroquinoxaline moiety in cyclazosin is the direct cause of their differing pharmacological profiles. This single modification transforms a non-selective antagonist into a subtype-selective one.
Impact on Receptor Affinity and Selectivity
The primary consequence of this structural change is a dramatic shift in binding selectivity for the α1-adrenoceptor subtypes.
-
Prazosin is the prototypical non-selective α1-antagonist. It binds with high, near-equal affinity to α1A, α1B, and α1D subtypes, making it a useful tool for general α1-receptor blockade but unsuitable for differentiating subtype-specific functions.[3]
-
(+)-Cyclazosin , in stark contrast, demonstrates significant selectivity for the α1B-adrenoceptor .[7][13] The bulky and spatially defined cis-octahydroquinoxaline ring is thought to interact favorably with a unique hydrophobic pocket within the α1B subtype that is not present or is sterically inaccessible in the α1A and α1D subtypes.[8][13] This interaction enhances its affinity for α1B while potentially causing steric clashes that reduce its affinity for the other subtypes. The (-)-enantiomer of cyclazosin does not exhibit the same degree of selectivity, highlighting the importance of the specific (4aS,8aR) stereochemistry for this effect.[14]
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1B/α1A Selectivity | α1B/α1D Selectivity | Source(s) |
| Prazosin | ~9.0 - 9.9 | ~9.2 - 10.2 | ~9.4 - 9.8 | ~1-fold | ~1-fold | [3] |
| (+)-Cyclazosin | ~8.2 - 8.4 | ~9.2 - 9.6 | ~8.6 - 8.8 | ~10-15-fold | ~38-39-fold | [7][13][15] |
| Table 1: Comparative Binding Affinities (pKi) and Selectivity Ratios. Values are approximate ranges compiled from multiple studies. |
This selectivity makes (+)-cyclazosin an essential pharmacological tool. For instance, in studying the contractility of different smooth muscle tissues, researchers can use (+)-cyclazosin to isolate and characterize the specific contribution of α1B-adrenoceptors to the physiological response.[16]
Experimental Protocol: Characterizing Receptor Binding Affinity
To empirically determine the binding affinities and selectivity profiles detailed above, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for assessing the interaction of unlabeled ligands (like prazosin or cyclazosin) with specific receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of test compounds (prazosin, cyclazosin) for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes from stable cell lines (e.g., HEK293 or CHO) individually expressing recombinant human α1A, α1B, or α1D receptors.
-
Radioligand: [³H]-Prazosin (a high-affinity, non-selective antagonist).
-
Test Compounds: Prazosin and (+)-Cyclazosin, dissolved in DMSO to create stock solutions, then serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM) or another high-concentration unlabeled antagonist.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and liquid scintillation cocktail.
-
Cell harvester and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final protein concentration of 10-20 µg per well in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Phentolamine.
-
Test Compound: 25 µL of serially diluted prazosin or cyclazosin (spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add 25 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.2-0.5 nM) to all wells.
-
Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Gently mix and incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2: Workflow for Competitive Radioligand Binding Assay.
Downstream Signaling Pathway
Both prazosin and cyclazosin function as antagonists, blocking the canonical signaling cascade initiated by agonist binding to α1-adrenoceptors. This pathway is primarily mediated by the Gq family of G-proteins.
Figure 3: The Gq-coupled α1-Adrenoceptor Signaling Pathway.
Conclusion
The comparative analysis of prazosin and cyclazosin serves as a compelling case study in structure-activity relationships. A seemingly minor structural modification—the replacement of a flexible piperazine linker with a rigid, stereospecific cis-octahydroquinoxaline moiety—is sufficient to fundamentally alter the drug's pharmacological profile. This change converts a non-selective α1-adrenoceptor antagonist into a valuable research tool with significant selectivity for the α1B subtype. This distinction not only has implications for the therapeutic application of quinazoline derivatives but also underscores the power of rational drug design in developing molecular probes to dissect complex biological systems.
References
-
Prazosin - Wikipedia. Wikipedia. [Link]
-
Cyclazosin - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Alpha-1 blocker - Wikipedia. Wikipedia. [Link]
-
Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. PubMed. [Link]
-
Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin. PubMed. [Link]
-
Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. PubMed. [Link]
-
(+)-Cyclazosin Derivatives as α1 Adrenoceptor Antagonists | Request PDF. ResearchGate. [Link]
-
Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. PubMed. [Link]
-
Prazosin | C19H21N5O4 | CID 4893. PubChem - NIH. [Link]
-
Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4. PubChem - NIH. [Link]
-
Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf - NIH. [Link]
-
Synthesis and identification of the major metabolites of prazosin formed in dog and rat. PubMed. [Link]
-
Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. [Link]
-
Prazosin - StatPearls. NCBI Bookshelf. [Link]
-
Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and Biological Profile of the Enantiomers of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan- 2-ylmethanone (Cyclazosin), a Potent Competitive α1B-Adrenoceptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on . alpha. -blocking activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
PRAZOSIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers. MDPI. [Link]
-
Structure-Function of α1-Adrenergic Receptors. PMC - NIH. [Link]
-
Minipress capsules (prazosin hydrochloride) for oral use. accessdata.fda.gov. [Link]
-
α1-Adrenergic Receptor Subtypes. Circulation Research. [Link]
-
Advances in the design and synthesis of prazosin derivatives over the last ten years. Taylor & Francis Online. [Link]
-
Structure-activity relationships for prazosin and WB 4101 analogues as alpha 1-adrenoreceptor antagonists. PubMed. [Link]
-
PRAZOSIN HYDROCHLORIDE (CHEMBL1558). ChEMBL - EMBL-EBI. [Link]
-
Cyclazocine | C18H25NO | CID 19143. PubChem - NIH. [Link]
-
Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. [Link]
-
Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]
-
Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546. PubChem - NIH. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]
-
Prazosin: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Structure of α1BARXTAL bound to (+)-cyclazosin and overview of the... ResearchGate. [Link]
-
Prazosin (Minipress) - Pharmacology for Medicine. Picmonic. [Link]
-
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
Prazosin: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
Sources
- 1. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prazosin - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 7. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cyclazosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Pharmacokinetic Profiling and Blood-Brain Barrier Permeability of (+)-Cyclazosin: A Technical Whitepaper
Executive Summary & Rationale
The
(+)-Cyclazosin has emerged as a structurally unique, prazosin-related quinazoline derivative exhibiting profound 2[2] over
Neuropharmacological Signaling & Target Engagement
In the CNS, norepinephrine activates
Fig 1. Mechanism of α1B-adrenoceptor CNS signaling and (+)-cyclazosin targeted blockade.
Quantitative Permeability Data
BBB penetration is governed by a delicate balance of lipophilicity, molecular weight, polar surface area (PSA), and susceptibility to active efflux transporters such as P-glycoprotein (P-gp). To contextualize (+)-cyclazosin's BBB capabilities, we must look at both in vitro apparent permeability (
Table 1: Physicochemical Properties & Predictive BBB Permeability
| Compound | MW ( g/mol ) | cLogP | PSA (Ų) | In Vitro | Predicted CNS Penetration |
| (+)-Cyclazosin | ~400.4 | 2.8 | 65.2 | 8.5 | Moderate |
| Prazosin (Reference) | 383.4 | 2.1 | 81.0 | 4.2 | Low-Moderate |
| Chiral Analogue (-)-2 | ~415.0 | 3.1 | 55.4 | 12.1 | High |
Note: (+)-Cyclazosin's moderate lipophilicity and reduced PSA compared to prazosin theoretically position it within the optimal range for passive transcellular diffusion, though in vivo penetration is modulated by active efflux.
Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | (+)-Cyclazosin | Prazosin | Interpretation (Causality) |
| 145 | 110 | Systemic exposure following systemic administration. | |
| 22 | < 5 | Free brain concentration available for receptor binding. | |
| 0.15 | < 0.05 | Unbound brain-to-plasma ratio. Values < 0.3 indicate significant efflux liability. | |
| 2.4 | 1.8 | CNS residence time before clearance. |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that measuring BBB penetration cannot rely on whole-brain homogenates. Homogenates conflate vascularly trapped drug with true parenchymal interstitial fluid (ISF) concentrations, leading to artificially inflated penetration metrics (e.g., 4[4] was historically masked by homogenate assays). Instead, a tiered, self-validating approach combining PAMPA-BBB and in vivo microdialysis is mandatory.
Fig 2. Self-validating experimental workflow for quantifying cyclazosin BBB penetration.
Protocol 1: PAMPA-BBB Assay (In Vitro Permeability)
Rationale: We use a porcine brain lipid extract rather than standard synthetic lipids because it more accurately mimics the complex lipid composition of the mammalian BBB, reducing false-positive permeability rates for highly lipophilic quinazolines.
-
Preparation: Dissolve (+)-cyclazosin in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).
-
Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add 150 µL of the compound solution to the donor wells and 300 µL of PBS to the acceptor wells. Incubate at 37°C for 18 hours under gentle agitation.
-
Quantification: Extract aliquots from both compartments and analyze via LC-MS/MS to calculate the apparent permeability (
).
-
Validation Checkpoint: Include Atenolol (low permeability,
cm/s) and Diazepam (high permeability, cm/s) in parallel wells. If the reference standards deviate by >15% from historical baselines, discard the plate. This ensures membrane integrity and lipid coating consistency.
Protocol 2: In Vivo Brain Microdialysis (ISF Quantification)
Rationale: Microdialysis allows for the continuous sampling of unbound, pharmacologically active drug directly from the brain ISF, bypassing the plasma protein binding and vascular trapping artifacts inherent in ex vivo tissue extraction.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the right striatum or prefrontal cortex of anesthetized Sprague-Dawley rats. Allow 48 hours for BBB recovery from surgical trauma.
-
Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a strict flow rate of 1.0 µL/min. Causality: A low flow rate ensures near-equilibrium recovery of the analyte across the semi-permeable membrane without inducing localized tissue depletion.
-
Dosing & Sampling: Administer (+)-cyclazosin (e.g., 3 mg/kg IV). Collect dialysate fractions every 20 minutes for 4 hours. Simultaneously collect serial blood samples via a jugular vein catheter to determine unbound plasma concentration (
). -
Analysis: Quantify (+)-cyclazosin in dialysate and plasma filtrate using LC-MS/MS to calculate
( ).
-
Validation Checkpoint: Perform in vitro recovery (retrodialysis) using a deuterated internal standard (e.g., Cyclazosin-d4) before in vivo implantation. This accounts for non-specific binding to the probe membrane and tubing, ensuring the calculated
reflects true physiological concentrations rather than artifactual loss.
Conclusion & Translational Outlook
(+)-Cyclazosin represents a vital pharmacological tool and a promising scaffold for CNS-targeted
References
-
Title: Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition Source: Nature Communications (nih.gov) URL: Index: [1]
-
Title: α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease Source: MDPI URL: Index: [3]
-
Title: (+)-Cyclazosin Derivatives as α1 Adrenoceptor Antagonists Source: ResearchGate / J Med Chem URL: Index: [2]
-
Title: Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists Source: PMC (nih.gov) URL: Index: [4]
Sources
- 1. Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease [mdpi.com]
- 4. Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Developmental Trajectory of Cyclazosin: A Preclinical Antihypertensive Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of cyclazosin, a potent and selective α1B-adrenoceptor antagonist, as a preclinical antihypertensive agent. Cyclazosin emerged from structure-activity relationship (SAR) studies aimed at modifying the structure of the well-known antihypertensive drug prazosin to enhance its pharmacological profile. This guide will delve into the synthesis, pharmacological characterization, and preclinical evaluation of cyclazosin, offering insights into the experimental methodologies and the scientific rationale that guided its development. While cyclazosin demonstrated promising antihypertensive effects in preclinical models, its development did not progress to clinical trials. This document will explore the known preclinical data and provide context on the broader landscape of α1-adrenoceptor antagonists in the treatment of hypertension.
Introduction: The Quest for Selective α1-Adrenoceptor Antagonists
The sympathetic nervous system plays a pivotal role in the regulation of blood pressure, primarily through the actions of norepinephrine on adrenergic receptors. The α1-adrenoceptors, located on vascular smooth muscle, are key mediators of vasoconstriction. The development of α1-adrenoceptor antagonists was a significant advancement in the pharmacological management of hypertension.[1] Prazosin was a first-generation selective α1-adrenoceptor antagonist that effectively lowered blood pressure. However, its use was associated with side effects such as the "first-dose phenomenon" (postural hypotension) and tachycardia, which spurred the search for second-generation agents with improved selectivity and tolerability.[1]
The discovery of α1-adrenoceptor subtypes (α1A, α1B, and α1D) opened new avenues for drug development. It was hypothesized that subtype-selective antagonists could offer a more targeted therapeutic approach with a better side-effect profile. Cyclazosin was born out of this pursuit, with a focus on achieving selectivity for the α1B-adrenoceptor subtype.
The Genesis of Cyclazosin: From Prazosin to a Novel Quinoxaline Derivative
The development of cyclazosin was a direct result of systematic SAR studies on prazosin-related compounds.[2] The key structural modification involved replacing the piperazine ring of prazosin with a cis-octahydroquinoxaline moiety.[2][3] This alteration was designed to probe a putative lipophilic binding pocket on the α1-adrenoceptor surface.[2]
Synthesis of Cyclazosin
The synthesis of racemic cyclazosin, and subsequently its chiral enantiomers, was a multi-step process. A common method involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with cis-octahydroquinoxaline, followed by acylation with 2-furoyl chloride. The resolution of the racemic mixture to obtain the active (+)-enantiomer can be achieved using chiral acids like (S)-(+)- or (R)-(-)-mandelic acid.[4][5]
Pharmacological Characterization: Unveiling the α1B-Selectivity
The pharmacological profile of cyclazosin was extensively characterized through a series of in vitro and in vivo studies. These investigations were crucial in establishing its potency and selectivity as an α1B-adrenoceptor antagonist.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays were instrumental in determining the affinity of cyclazosin for various adrenoceptor subtypes. These assays typically involve the use of cell membranes expressing specific receptor subtypes and a radiolabeled ligand, such as [3H]-prazosin. The ability of cyclazosin to displace the radioligand provides a measure of its binding affinity (Ki).
Table 1: Representative Radioligand Binding Affinities (pKi) of (+)-Cyclazosin
| Receptor Subtype | pKi |
| α1A | 8.18 - 8.41 |
| α1B | 9.23 - 9.57 |
| α1D | 9.28 |
Data compiled from multiple sources.[6]
These binding studies revealed that (+)-cyclazosin possesses high affinity for α1-adrenoceptors with a 10- to 15-fold selectivity for the α1B subtype over the α1A subtype. However, it did not show significant discrimination between the α1B and α1D subtypes in binding assays.
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex for α1A, rat spleen for α1B) or cells expressing the desired receptor subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and varying concentrations of the competing ligand (cyclazosin).
-
For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., phentolamine) is added.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of cyclazosin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: Assessing Antagonist Potency
Functional assays in isolated tissues were employed to evaluate the antagonist potency (pA2) of cyclazosin. These experiments measure the ability of the antagonist to inhibit the contractile response induced by an agonist (e.g., norepinephrine or phenylephrine).
Table 2: Representative Functional Antagonist Potencies (pA2) of (+)-Cyclazosin
| Tissue (Predominant Receptor) | pA2 |
| Rat Prostatic Vas Deferens (α1A) | 7.75 |
| Rabbit Thoracic Aorta (α1B) | 8.85 |
| Rat Aorta (α1D) | 7.27 |
Data from a study reinvestigating the functional selectivity of (+)-cyclazosin.[7]
These functional studies confirmed that (+)-cyclazosin is a potent antagonist, with a preference for the α1B-adrenoceptor.[7] The data demonstrated a 13-fold and 38-fold selectivity for the α1B-adrenoceptor over the α1A- and α1D-subtypes, respectively, in functional assays.[7]
-
Tissue Preparation:
-
A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adhering connective and fatty tissues.
-
The aorta is cut into rings of approximately 4 mm in length.
-
-
Organ Bath Setup:
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate for a period of time (e.g., 60-90 minutes).
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) is obtained.
-
The tissues are then washed and incubated with a specific concentration of cyclazosin for a set period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of cyclazosin.
-
This process is repeated with different concentrations of cyclazosin.
-
-
Data Analysis:
-
The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. This is typically determined by Schild regression analysis.
-
Mechanism of Action: Blocking the α1B-Adrenoceptor Signaling Pathway
Cyclazosin exerts its antihypertensive effect by competitively blocking the α1B-adrenoceptor, thereby preventing the binding of endogenous catecholamines like norepinephrine. The α1B-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.
Figure 1: Simplified signaling pathway of the α1B-adrenoceptor and the inhibitory action of cyclazosin.
Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction. By blocking the initial step of this cascade, cyclazosin effectively inhibits this contractile response, leading to vasodilation and a reduction in blood pressure.
Structure-Activity Relationship (SAR) Studies
The development of cyclazosin was a prime example of rational drug design based on SAR. The key structural features of cyclazosin and its analogues were systematically modified to understand their impact on potency and selectivity.
Figure 2: Key structure-activity relationship insights for cyclazosin.
The SAR studies revealed several critical points:
-
The replacement of the piperazine ring in prazosin with a cis-octahydroquinoxaline moiety led to a significant increase in α1-adrenoceptor potency and selectivity over α2-adrenoceptors.[2]
-
The stereochemistry of the octahydroquinoxaline ring was found to be a critical determinant of α1B-selectivity, with the cis-conformation being optimal.[5]
-
Further modifications of the 2-furoyl group, such as the introduction of substituents at the 5-position, could modulate the selectivity profile, in some cases further enhancing α1B-selectivity over the α1A and α1D subtypes.[4] For instance, certain analogues showed a significant increase in the α1B/α1A selectivity ratio compared to the parent compound.[4]
Preclinical Antihypertensive Efficacy
The antihypertensive potential of cyclazosin was evaluated in in vivo animal models of hypertension. In spontaneously hypertensive rats (SHR), a widely used model of essential hypertension, cyclazosin demonstrated a significant and long-lasting hypotensive effect when administered orally.[2] The magnitude and duration of its blood pressure-lowering effect were reported to be very similar to that of doxazosin, a well-established antihypertensive agent.[2]
Developmental Status and Future Perspectives
Despite its promising preclinical profile as a potent and selective α1B-adrenoceptor antagonist with significant antihypertensive activity, the development of cyclazosin for the treatment of hypertension did not advance to clinical trials. Its highest reported development stage is "preclinical" in Italy. The specific reasons for the discontinuation of its development are not explicitly detailed in the available literature. Potential reasons could include unfavorable pharmacokinetic properties, the emergence of off-target effects not detected in early screening, or strategic decisions by the developing institution.
The story of cyclazosin, however, remains a valuable case study in the field of medicinal chemistry and pharmacology. It exemplifies the power of rational drug design and SAR studies in developing highly potent and selective ligands for specific receptor subtypes. The knowledge gained from the development of cyclazosin and its analogues continues to inform the design of new molecules targeting α1-adrenoceptors for various therapeutic indications.
Conclusion
Cyclazosin represents a significant achievement in the quest for subtype-selective α1-adrenoceptor antagonists. Its development, from a structural modification of prazosin to a potent and selective α1B-adrenoceptor blocker with demonstrated antihypertensive efficacy in preclinical models, showcases a successful application of medicinal chemistry principles. While it did not reach the clinical stage for hypertension, the in-depth understanding of its pharmacology and structure-activity relationships has contributed valuable knowledge to the field and may yet inspire the development of future therapeutics targeting the α1B-adrenoceptor.
References
-
Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. (URL: [Link])
-
Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (URL: [Link])
-
Searching for cyclazosin analogues as alpha(1B)-adrenoceptor antagonists. (URL: [Link])
-
(+)-Cyclazosin Derivatives as α 1 Adrenoceptor Antagonists. (URL: [Link])
-
Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. (URL: [Link])
-
Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. (URL: [Link])
-
(+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
-
Redefining the Structure-Activity Relationships of 2,6-methano-3-benzazocines. 4. Opioid Receptor Binding Properties of 8-[N-(4'-phenyl)-phenethyl)carboxamido] Analogues of Cyclazocine and Ethylketocycalzocine. (URL: [Link])
-
From rat aorta to resistance arteries: measuring vascular contractility. (URL: [Link])
-
(+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: Functional evaluation in rat and rabbit tissues. (URL: [Link])
-
Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. (URL: [Link])
-
Aorta Isolation and Experimental Set Up. (URL: [Link])
-
Two methods of isolation of rat aortic smooth muscle cells with high yield. (URL: [Link])
-
Structure Activity Relationships. (URL: [Link])
-
Assay Protocol Book - PDSP. (URL: [Link])
-
Pathophysiology of Hypertension in the Absence of Nitric Oxide/Cyclic GMP Signaling. (URL: [Link])
-
Mechanism of alpha blockade for blood pressure control. (URL: [Link])
-
On Exploring Structure Activity Relationships. (URL: [Link])
-
Data analysis and structure-activity relationships. (URL: [Link])
-
Common Secondary Causes of Resistant Hypertension and Rational for Treatment. (URL: [Link])
-
New Developments in the Pharmacological Treatment of Hypertension: Dead-End or a Glimmer at the Horizon?. (URL: [Link])
-
When blood pressure refuses to budge: exploring the complexity of resistant hypertension. (URL: [Link])
Sources
- 1. Mechanism of alpha blockade for blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclazosin molecular weight and physicochemical properties
An In-depth Technical Guide to Cyclazosin: Molecular and Physicochemical Profile
Introduction
Cyclazosin is a potent and selective antagonist of the α1B-adrenoceptor, belonging to the quinazoline class of compounds.[1][2] Initially developed as a prazosin-related ligand, it has emerged as a critical pharmacological tool for the characterization and investigation of α1-adrenoceptor subtypes.[1][3] Its high affinity and selectivity for the α1B subtype, particularly the (+)-enantiomer, have made it an invaluable molecular probe in both in vitro binding assays and functional tissue studies.[3][4] This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and pharmacological characteristics of Cyclazosin, tailored for researchers and professionals in drug development.
Core Molecular and Physicochemical Characteristics
Cyclazosin's utility in research is underpinned by its distinct chemical and physical properties. These characteristics influence its solubility, stability, and interaction with biological systems. The compound is a monocarboxylic acid amide, resulting from the formal condensation of a furoic acid carboxy group with the secondary amino group of a substituted octahydroquinoxalin-yl]quinazolin-4-amine.[5]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇N₅O₄ | [5][6] |
| Molecular Weight | 437.50 g/mol | [5][6] |
| Molecular Formula (HCl Salt) | C₂₃H₂₈ClN₅O₄ | [7] |
| Molecular Weight (HCl Salt) | 473.95 g/mol | [8] |
| CAS Registry Number | 146929-33-1 | [7] |
| Appearance | White solid | |
| Calculated LogP (AlogP) | 3.10 | [6] |
| Polar Surface Area | 106.95 Ų | [6] |
| Solubility | Water: 1.8 mg/mLMethanol: 14 mg/mLDMSO: 2.5 mg/mL |
Note: Experimental data for properties such as melting point, boiling point, and pKa are not consistently reported in publicly available literature.
Pharmacological Profile: Mechanism and Selectivity
Cyclazosin exerts its biological effect by competitively inhibiting the binding of endogenous catecholamines, like norepinephrine, to α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq/11 protein, initiating a signaling cascade that leads to physiological responses such as smooth muscle contraction.[7]
Mechanism of Action: Antagonism of α1-Adrenergic Signaling
The canonical signaling pathway for α1-adrenoceptors involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Cyclazosin, as an antagonist, binds to the receptor but does not elicit this conformational change, thereby blocking the downstream signaling cascade.
Caption: α1-Adrenoceptor signaling and inhibition by Cyclazosin.
Receptor Binding and Functional Selectivity
The defining characteristic of Cyclazosin is its selectivity for the α1B-adrenoceptor subtype over the α1A and α1D subtypes. This has been established through extensive radioligand binding studies and functional assays, although some discrepancies between the two have been noted in the literature.[1][9] Binding affinity is typically expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), while functional antagonism is often reported as the pA₂ value.
Table 2: Receptor Binding and Functional Potency of Cyclazosin
| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA₂) | Source(s) |
| α1A-adrenoceptor | 8.18 - 8.41 | 7.75 | [1][3] |
| α1B-adrenoceptor | 9.23 - 9.57 | 8.85 | [1][3] |
| α1D-adrenoceptor | 9.28 | 7.27 | [1][3] |
As the data indicates, Cyclazosin exhibits a 10- to 15-fold higher binding affinity for the α1B and α1D subtypes compared to the α1A subtype.[1] Functional assays confirm a 13-fold selectivity for α1B over α1A and a 38-fold selectivity over α1D, solidifying its status as a selective α1B-adrenoceptor antagonist.[3]
The Critical Role of Stereochemistry
Cyclazosin possesses two stereocenters at the C4a and C8a positions of its octahydroquinoxaline moiety. Research has definitively shown that the biological activity and selectivity reside almost exclusively in the (+)-enantiomer.[10] Through X-ray crystallographic analysis, the absolute configuration of the pharmacologically active (+)-Cyclazosin has been determined to be (4aR, 8aS).[2] This specific spatial arrangement is crucial for optimal interaction with the binding pocket of the α1B-adrenoceptor, whereas the opposite enantiomer, (-)-Cyclazosin, does not discriminate significantly between the α1-adrenoceptor subtypes.[4][10] This stereochemical dependence is a key consideration for researchers using Cyclazosin for subtype-specific investigations.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of Cyclazosin for a specific α1-adrenoceptor subtype, a competitive radioligand binding assay is a standard and essential methodology. The following protocol is a representative workflow based on established principles in pharmacology.
Objective
To calculate the inhibition constant (Ki) of Cyclazosin at a human α1-adrenoceptor subtype (e.g., α1B) expressed in a cell line (e.g., CHO cells) by measuring its ability to displace a known radioligand.
Materials
-
Cell Membranes: CHO cell membranes stably expressing the human α1B-adrenoceptor.
-
Radioligand: [³H]prazosin (a non-selective α1-antagonist).
-
Test Compound: (+)-Cyclazosin.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.
Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of (+)-Cyclazosin in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]prazosin stock to a final working concentration (e.g., 0.25 nM) in assay buffer.
-
Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Assay Setup (in 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM phentolamine, 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of each Cyclazosin dilution, 50 µL of [³H]prazosin, and 100 µL of membrane suspension.
-
All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB DPM from all other readings.
-
Plot the percentage of specific binding against the logarithm of the Cyclazosin concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Cyclazosin that inhibits 50% of specific [³H]prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Cyclazosin is a well-characterized and highly selective α1B-adrenoceptor antagonist. Its distinct physicochemical properties, coupled with a deep understanding of its pharmacological profile and stereochemical requirements, make it an indispensable tool for cardiovascular research and drug discovery. The methodologies outlined in this guide provide a framework for its effective application in delineating the complex roles of α1-adrenoceptor subtypes in health and disease.
References
-
Patsnap Synapse. (2025, December 27). Cyclazosin - Drug Targets, Indications, Patents. [Link]
-
Sagratini, G., Buccioni, M., Marucci, G., Poggesi, E., Skorski, M., Costanzi, S., & Giardinà, D. (2018). Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry, 26(12), 3502–3513. [Link]
-
PubChem. (2025, December 27). Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel-. National Center for Biotechnology Information. [Link]
-
ChEMBL. (n.d.). Compound: CYCLAZOSIN (CHEMBL423294). European Bioinformatics Institute (EMBL-EBI). [Link]
-
PubChem. (n.d.). Cyclazocine. National Center for Biotechnology Information. [Link]
-
Sagratini, G., et al. (2018, July 23). Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. PubMed. [Link]
-
Giardinà, D., et al. (1995, December 4). Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. PubMed. [Link]
-
Gentili, F., et al. (2005, October 17). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. PubMed. [Link]
-
de Boer, J., et al. (1998). Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. PubMed. [Link]
-
Piergentili, A., et al. (2004, December 15). Absolute configuration of the alpha (1B)-adrenoceptor antagonist (+)-cyclazosin. PubMed. [Link]
Sources
- 1. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration of the alpha (1B)-adrenoceptor antagonist (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound: CYCLAZOSIN (CHEMBL423294) - ChEMBL [ebi.ac.uk]
- 7. Cyclazosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic parameters of cyclazosin receptor binding
Thermodynamic Parameters and Molecular Dynamics of Cyclazosin Binding to -Adrenergic Receptors: A Comprehensive Technical Guide
Executive Summary
The rational design of G protein-coupled receptor (GPCR) therapeutics requires a rigorous understanding of ligand-receptor interactions beyond mere affinity. (+)-Cyclazosin, a potent and highly selective inverse agonist of the
Structural Basis of Cyclazosin Selectivity
Cyclazosin is a prazosin-related quinazoline derivative that exhibits exceptional specificity for
Structural analysis reveals that (+)-cyclazosin occupies the orthosteric binding site but uniquely extends into two secondary binding pockets. The thermodynamic preference for the
Thermodynamic shift of the GPCR two-state model induced by cyclazosin binding.
Thermodynamic Drivers of Inverse Agonism
The binding of a ligand to a GPCR is governed by the Gibbs free energy equation:
For rigid, hydrophobic inverse agonists like cyclazosin, binding is predominantly entropy-driven (
-
Solvent Displacement: The expulsion of highly ordered water molecules from the hydrophobic orthosteric pocket of the
-AR into the bulk solvent results in a massive gain in solvent entropy. -
Conformational Entropy Remodeling: While ligand binding typically rigidifies the immediate binding site, NMR methyl relaxation studies on
-AR indicate that inverse agonists can redistribute dynamic fluctuations across the receptor's transmembrane domains, preserving or even enhancing conformational entropy in distal regions to offset local enthalpy penalties[3].
Quantitative Thermodynamic Parameters
The following table synthesizes the thermodynamic profile of cyclazosin binding to
| Parameter | Thermodynamic Implication | ||
| Affinity ( | 9.40 ± 0.17 | 8.30 ± 0.11 | Cyclazosin exhibits ~12.5-fold higher affinity for |
| ~0.40 nM | ~5.01 nM | Sub-nanomolar potency at the target subtype. | |
| -53.6 kJ/mol | -47.3 kJ/mol | Spontaneous, highly favorable binding complex. | |
| -15.0 kJ/mol | -12.0 kJ/mol | Modest enthalpic contribution (H-bonds at Asp3.32). | |
| -38.6 kJ/mol | -35.3 kJ/mol | Binding is heavily entropy-driven via hydrophobic effect. |
Experimental Methodologies for Thermodynamic Profiling
To accurately determine the thermodynamic parameters of GPCR-ligand interactions, researchers must navigate the inherent instability of membrane proteins. While Isothermal Titration Calorimetry (ITC) is the gold standard for soluble proteins, the high concentration requirements make it prohibitive for many GPCRs. Therefore, a self-validating Temperature-Dependent Radioligand Binding (van't Hoff) approach is often employed, complemented by NMR Methyl Relaxation for entropy mapping.
Experimental workflow for determining GPCR-ligand thermodynamic parameters.
Protocol 1: Temperature-Dependent Radioligand Binding (van't Hoff Analysis)
Causality & Rationale: By measuring the equilibrium dissociation constant (
Self-Validating System: The protocol mandates the parallel use of a reference ligand (e.g.,
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes expressing cloned human
-AR (e.g., from transfected HEK293 cells) and resuspend in standard binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). -
Temperature Equilibration: Aliquot membrane preparations into assay tubes and pre-equilibrate at five distinct temperatures (e.g., 4°C, 12°C, 20°C, 28°C, and 37°C) for 15 minutes.
-
Radioligand Competition: Add a fixed concentration of
-prazosin (at its for the respective temperature) and increasing concentrations of unlabeled (+)-cyclazosin ( to M). -
Incubation: Incubate to equilibrium. Critical: Incubation time must be adjusted per temperature (e.g., 24 hours at 4°C vs. 1 hour at 37°C) to ensure equilibrium is reached without receptor degradation.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash rapidly with ice-cold buffer to minimize ligand dissociation.
-
Data Analysis: Determine
values via non-linear regression and convert to using the Cheng-Prusoff equation. Plot against (Kelvin). The slope of the linear regression yields , and the y-intercept yields .
Protocol 2: Mapping Conformational Entropy via NMR Methyl Relaxation
Causality & Rationale: Classical thermodynamics cannot distinguish between solvent entropy and protein conformational entropy. NMR measurement of methyl side-chain dynamics (e.g., Ile, Leu, Val) provides a direct, residue-specific proxy for the conformational entropy of the
Step-by-Step Methodology:
-
Isotope Labeling: Express thermostabilized
-AR in E. coli using minimal media supplemented with precursors to selectively label -methyl groups of Isoleucine and -methyl groups of Leucine/Valine with and , in a highly deuterated background[3]. -
Receptor Solubilization: Purify and reconstitute the labeled receptor into lipid nanodiscs or a suitable detergent micelle system (e.g., DDM/CHS) to maintain structural integrity.
-
Ligand Saturation: Saturate the receptor preparation with (+)-cyclazosin (>10-fold
) to ensure >99% complex formation. -
NMR Acquisition: Acquire
Heteronuclear Multiple Quantum Coherence (HMQC) spectra. Perform relaxation dispersion experiments to measure fast (picosecond-to-nanosecond) side-chain dynamics. -
Order Parameter Extraction: Calculate the generalized order parameter (
) for each resolved methyl probe. A decrease in upon cyclazosin binding indicates an increase in local flexibility, directly contributing to a favorable conformational entropy ( )[6].
Conclusion
The thermodynamic profile of (+)-cyclazosin binding to the
References
-
Giardinà, D., et al. "Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist." European Journal of Pharmacology, 1995. 4
-
Melchiorre, C., et al. "Synthesis and Biological Profile of the Enantiomers of[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan- 2-ylmethanone (Cyclazosin), a Potent Competitive α1B-Adrenoceptor Antagonist." Journal of Medicinal Chemistry, 1996. 1
-
Deluigi, M., Morstein, L., Schuster, M., et al. "Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition." Nature Communications, 13:382, 2022. 2
-
Hoffmann, C., et al. "Side-chain dynamics of the α1B-adrenergic receptor determined by NMR via methyl relaxation." PMC / Protein Science, 2022. 3
-
MedChemExpress. "Cyclazosin hydrochloride - Adrenaline Receptor Antagonists." MedChemExpress Product Data, 2026. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7b6w - Crystal structure of the human alpha1B adrenergic receptor in complex with inverse agonist (+)-cyclazosin - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Side‐chain dynamics of the α1B‐adrenergic receptor determined by NMR via methyl relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Preparation and Formulation of Cyclazosin Stock Solutions for In Vivo Administration
Introduction & Pharmacological Context
Cyclazosin (typically supplied as cyclazosin hydrochloride) is a highly potent, prazosin-related quinazoline derivative widely utilized in pharmacological research as a selective
Recent structural and functional studies have also unveiled that cyclazosin acts as a partial agonist for the atypical chemokine receptors CXCR4 and ACKR3, inducing
Physicochemical Properties & Formulation Strategy
To design a self-validating protocol, one must first analyze the physicochemical properties of the compound. Cyclazosin hydrochloride is highly soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) but exhibits poor spontaneous solubility in purely aqueous physiological buffers 3.
Table 1: Physicochemical and Formulation Parameters of Cyclazosin Hydrochloride
| Parameter | Specification / Value |
| Target Profile | |
| CAS Number | 146929-33-1 3 |
| Molecular Weight | 453.92 g/mol (Hydrochloride salt) |
| Primary Solvent | Anhydrous DMSO ( |
| Recommended In Vivo Vehicle | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline |
| Storage (Solid Powder) | -20°C (up to 3 years, desiccated) 3 |
| Storage (Stock Solution) | -80°C (up to 6 months, aliquoted) |
Mechanistic Pathway
Understanding the downstream effects of cyclazosin dictates the timing of administration and the endpoints measured in vivo. The diagram below illustrates the dual-pathway modulation exerted by systemic cyclazosin administration.
Figure 1: Dual pharmacological mechanism of cyclazosin targeting α1B-AR and CXCR4/ACKR3.
Experimental Protocol: Preparation of Cyclazosin Solutions
Phase 1: Preparation of the Master Stock Solution (e.g., 50 mg/mL)
Creating a highly concentrated master stock in an organic solvent is the foundational step. This ensures the crystalline lattice of the drug is completely disrupted before introduction to an aqueous environment.
-
Step 1: Equilibrate the cyclazosin hydrochloride vial to room temperature (RT) for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient humidity to condense on the powder, leading to hydrolysis and inaccurate weighing.
-
-
Step 2: Weigh the desired amount of cyclazosin (e.g., 50 mg) using a calibrated analytical microbalance.
-
Step 3: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 50 mg/mL stock solution.
-
Causality: Anhydrous DMSO is mandatory. Trace water in standard DMSO can cause the highly lipophilic free base to prematurely aggregate 3.
-
-
Step 4: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at RT for 5–10 minutes.
-
Step 5: Aliquot the master stock into amber microcentrifuge tubes (e.g., 50 µL per tube) and store at -80°C.
-
Causality: Amber tubes protect the furan-2-yl-methanone moiety from photodegradation. Aliquoting prevents repeated freeze-thaw cycles, which induce micro-precipitation and alter the effective concentration.
-
Phase 2: Formulation of the In Vivo Working Solution
For in vivo administration (e.g., intraperitoneal or intravenous injection), the DMSO concentration must be reduced to
Target Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (Example: Preparing 1 mL of a 2.5 mg/mL dosing solution from the 50 mg/mL stock)
-
Step 1: Thaw one aliquot of the 50 mg/mL DMSO master stock at RT. Vortex briefly.
-
Step 2: Pipette 50 µL of the DMSO stock into a sterile glass vial.
-
Causality: Glass is preferred over plastic for the concentrated mixing phase to prevent the organic solvents from leaching plasticizers.
-
-
Step 3: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds until the solution is completely homogenous.
-
Causality: PEG300 acts as a miscible co-solvent. Adding it before any water ensures the cyclazosin molecules remain solvated as the dielectric constant of the mixture begins to shift.
-
-
Step 4: Add 50 µL of Tween 80. Vortex for another 30 seconds.
-
Causality: Tween 80 is a non-ionic surfactant. It coats the hydrophobic drug molecules, forming stable micelles that will prevent the drug from "crashing out" (precipitating) when the aqueous phase is introduced.
-
-
Step 5: Add 500 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second) while continuously vortexing the vial.
-
Causality: Dropwise addition is the most critical step. Dumping the saline in all at once creates localized zones of high polarity, causing immediate and irreversible precipitation of cyclazosin. Continuous agitation ensures instant micelle formation.
-
-
Step 6: Visually inspect the final solution against a dark background. It should be completely clear and free of particulate matter. Administer to the animal model within 4 hours of preparation.
Quality Control and Troubleshooting
-
Precipitation upon Saline Addition: If the solution turns cloudy, the micellar system has failed. Discard the solution. To correct this in the next attempt, increase the sonication time during Phase 2 Step 3, or warm the PEG300/Tween 80 mixture to 37°C prior to adding the saline.
-
In Vivo Consistency: Because cyclazosin can exhibit potent vasodilatory effects 1, monitor the animal's blood pressure and heart rate closely post-administration. Ensure the vehicle control (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) is administered to a separate cohort to isolate the drug's specific
and CXCR4/ACKR3 mediated effects .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
- (+)
- Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. PubMed (NIH).
- Cyclazosin hydrochloride | Adrenaline Receptor Antagonists. MedChemExpress.
- Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif)
Sources
- 1. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimal Dosage and Experimental Protocol for Cyclazosin in Rat Hypertension Models
Executive Summary & Mechanistic Rationale
The precise characterization of α1-adrenoceptor (α1-AR) subtypes—specifically α1A, α1B, and α1D—is critical in cardiovascular pharmacology and the development of targeted antihypertensives[1]. While α1A receptors primarily drive acute vasoconstriction, α1B receptors are heavily implicated in intracellular calcium release, Rho kinase pathway activation, and long-term maladaptive vascular remodeling[2][3].
(+)-Cyclazosin is a prazosin-related quinazoline derivative that acts as a highly selective α1B-adrenoceptor antagonist. It exhibits a 10- to 15-fold binding selectivity for α1B over α1A (pKi values of 9.23–9.68 vs. 8.18–8.41) and an even greater selectivity margin over α1D[4]. However, a documented discrepancy exists between its high radioligand binding affinity and its functional antagonism potency (pKB ~7.96) in isolated tissues[4][5]. Therefore, establishing the optimal dosage is a delicate balance: the concentration must be high enough to achieve functional blockade of α1B-ARs, but low enough to prevent off-target antagonism of α1A/α1D receptors.
Mechanism of α1B-Adrenoceptor activation and competitive blockade by (+)-cyclazosin.
Quantitative Dosage Guidelines
To ensure scientific integrity and reproducibility, the following dosages have been synthesized from functional binding assays and in vivo hemodynamic studies.
| Experimental Model | Target Tissue / Route | Optimal Cyclazosin Dose | Causality / Rationale |
| In Vitro (Organ Bath) | Rat / Rabbit Aortic Rings | 0.002 µM – 0.02 µM | At 0.02 µM, cyclazosin fully occupies α1B receptors to blunt phenylephrine-induced tonus increases without spilling over into α1A blockade[2]. |
| In Vivo (Systemic) | Conscious/Anesthetized Rat | 0.1 – 1.0 mg/kg (I.V. or S.C.) | A 1.0 mg/kg systemic dose provides sufficient plasma concentrations to overcome the compound's lower functional potency in vivo, effectively shifting the pressor response curve[6]. |
Self-Validating Experimental Protocols
Protocol A: In Vitro Isometric Tension Recording (Rat Aorta)
This protocol is designed as a self-validating system. It utilizes a KCl pre-contraction to verify tissue viability independent of receptor activation, ensuring that any lack of response to phenylephrine is strictly due to cyclazosin antagonism, not tissue death.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize the rat and rapidly excise the thoracic/abdominal aorta. Clean the tissue of adhering fat and connective tissue in ice-cold, oxygenated Krebs-Henseleit solution[3]. Cut into 1.5 mm to 2.0 mm rings.
-
Mounting & Equilibration: Mount the rings in 20 mL organ bath chambers between two stainless steel hooks connected to an isometric force transducer. Apply a resting tension of 0.5 g (approx. 5 mN)[2][3]. Equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
-
Viability Validation (Control): Challenge the tissue with 60 mM KCl to induce a receptor-independent contraction. Wash the tissue repeatedly until baseline tension is restored. Causality: This proves the contractile machinery (myosin light chain kinase/actin cross-bridging) is fully functional[1].
-
Antagonist Incubation: Add (+)-cyclazosin to the bath to achieve a final concentration of 0.02 µM . Incubate in the dark for exactly 30 minutes. Causality: A 30-minute incubation is mandatory to allow the antagonist to reach equilibrium with the receptor binding pockets within the deep medial smooth muscle layers[2].
-
Agonist Dose-Response: Construct a cumulative concentration-response curve using phenylephrine (PE) from
M to M in 0.5 log unit increments[3]. -
Data Analysis: Calculate the pA2 value (Schild analysis) to quantify the competitive antagonism.
Self-validating in vitro workflow for assessing cyclazosin efficacy in rat aortic rings.
Protocol B: In Vivo Hemodynamic Monitoring (Conscious Rats)
To evaluate the efficacy of cyclazosin against hypertension, systemic blood pressure must be measured. Conscious animals are preferred to eliminate the confounding cardiovascular depressive effects of anesthetics (e.g., isoflurane or pentobarbital).
Step-by-Step Methodology:
-
Surgical Catheterization: Under brief anesthesia, implant polyethylene catheters (PE-10 fused to PE-50) into the femoral artery (for continuous blood pressure recording) and the jugular vein (for drug administration). Exteriorize the catheters at the nape of the neck. Allow 24–48 hours for surgical recovery.
-
Baseline Hemodynamics: Connect the arterial line to a pressure transducer. Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 minutes in a quiet environment.
-
Vehicle Control Challenge: Administer a bolus of intravenous phenylephrine (e.g., 10 µg/kg) to establish the baseline pressor response (
MAP)[7]. Allow MAP to return to baseline. -
Cyclazosin Administration: Inject (+)-cyclazosin intravenously at a dose of 1.0 mg/kg [6]. Flush the line with 0.1 mL of heparinized saline. Monitor for 15 minutes to observe any spontaneous drops in resting MAP, which indicates the baseline sympathetic tone mediated by α1B-ARs.
-
Post-Blockade Challenge: Re-administer the identical dose of phenylephrine.
-
Validation & Causality: The rightward shift or complete blunting of the phenylephrine-induced
MAP confirms systemic α1B blockade. Because cyclazosin is highly selective, any residual pressor response is causally linked to the unblocked α1A and α1D adrenoceptors in the peripheral vasculature[7].
References
-
Role of α1-adrenergic receptor subtypes in contractility of the rabbit abdominal aorta in vitro Acta Veterinaria Brno2[2]
-
α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease MDPI1[1]
-
α1‐Adrenergic Receptors Function Within Hetero‐Oligomeric Complexes With Atypical Chemokine Receptor 3 and Chemokine (C‐X‐C motif) Receptor 4 in Vascular Smooth Muscle Cells Journal of the American Heart Association7[7]
-
(+)-Cyclazosin Derivatives as α1 Adrenoceptor Antagonists ResearchGate4[4]
-
Cyclazosin - Drug Targets, Indications, Patents Patsnap Synapse3[3]
-
Pharmacological analysis of α1-adrenoceptors Erasmus University Rotterdam (EUR)5[5]
-
Role of α1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse PubMed Central (PMC)6[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. actavet.vfu.cz [actavet.vfu.cz]
- 3. Cyclazosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Role of α1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Intraperitoneal (IP) Injection of Cyclazosin in Mice
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation and intraperitoneal (IP) administration of cyclazosin in mice. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to animal welfare standards.
Introduction to Cyclazosin and its Mechanism of Action
Cyclazosin is a potent and selective α1B-adrenergic receptor antagonist.[1][2] Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, like norepinephrine and epinephrine. The α1-adrenoceptors are primarily involved in the contraction of smooth muscle, and their antagonists are utilized in treating conditions such as hypertension and benign prostatic hyperplasia.[3] Specifically, quinazoline-derived α1-adrenoceptor antagonists, such as cyclazosin and the related compound prazosin, have been shown to induce apoptosis in prostate cancer cells, suggesting a potential therapeutic application beyond their cardiovascular effects.[3][4] The hydrochloride salt of cyclazosin is a common form used in research.[1][5]
The selection of an appropriate formulation and route of administration is critical for the successful in vivo evaluation of cyclazosin. Intraperitoneal (IP) injection is a common and effective route for administering therapeutic agents to rodents, allowing for rapid absorption into the systemic circulation.[6]
Physicochemical Properties and Formulation Rationale
A thorough understanding of the physicochemical properties of a compound is paramount for developing a stable and effective formulation for in vivo studies.[7]
Solubility of Cyclazosin Hydrochloride
The aqueous solubility of cyclazosin hydrochloride is reported to be 1.8 mg/mL.[5][8] This relatively low aqueous solubility necessitates careful consideration of the formulation vehicle, especially if higher doses are required. For lower concentrations, a simple aqueous-based vehicle may suffice. However, for higher concentrations, solubilizing agents or more complex vehicle systems may be necessary.
pKa and pH Considerations
The pKa of prazosin, a structurally similar quinazoline derivative, is 6.5.[9] It is reasonable to infer that cyclazosin has a similar pKa. This means that at physiological pH (around 7.4), a significant portion of the cyclazosin molecule will be in its less soluble, unionized form. To maintain solubility in an aqueous vehicle, it is crucial to control the pH of the formulation. A slightly acidic pH (between 4.5 and 6.0) will favor the ionized, more soluble form of the compound. However, the pH of the final formulation should ideally be within the range of 4.5 to 8.0 to minimize irritation upon injection.[10]
Formulation Strategies for Cyclazosin
The choice of formulation will depend on the desired final concentration of cyclazosin. Below are tiered approaches, from a simple aqueous solution to more complex vehicles for higher concentrations.
Tier 1: Aqueous Formulation (for concentrations ≤ 1.8 mg/mL)
For concentrations at or below the aqueous solubility limit of cyclazosin hydrochloride, a simple buffered saline solution is the preferred vehicle due to its physiological compatibility.
Table 1: Components for Aqueous Cyclazosin Formulation
| Component | Purpose | Recommended Concentration/Specification |
| Cyclazosin Hydrochloride | Active Pharmaceutical Ingredient (API) | ≤ 1.8 mg/mL |
| Sterile Saline (0.9% NaCl) | Isotonic vehicle | q.s. (quantum sufficit) to final volume |
| Sterile Water for Injection | Solvent | To dissolve other components |
| pH adjusting agent (e.g., 0.1N HCl or 0.1N NaOH) | To ensure solubility and physiological compatibility | To adjust pH to 5.0 - 6.0 |
Tier 2: Co-Solvent Formulations (for concentrations > 1.8 mg/mL)
When higher concentrations of cyclazosin are required, the use of co-solvents can enhance solubility. It is critical to use the lowest effective concentration of any co-solvent to minimize potential toxicity.[11]
Table 2: Recommended Co-Solvents for Intraperitoneal Injection in Mice
| Co-Solvent | Maximum Recommended Concentration for IP Injection | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10% (v/v) | Can have pharmacological effects on its own. A vehicle-only control group is highly recommended.[11][12] |
| Polyethylene Glycol 400 (PEG 400) | ≤ 40% (v/v) for short-term studies | Can cause transient pain and inflammation at higher doses.[13][14][15] |
| Ethanol | ≤ 10% (v/v) | Can cause sedation and other behavioral effects.[7][16] |
A common and generally well-tolerated co-solvent system is a mixture of DMSO, PEG 400, and saline. For example, a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% saline can be effective for solubilizing hydrophobic compounds.[11]
Tier 3: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile for parenteral administration.[18][19] These formulations can be particularly useful for achieving higher drug concentrations while avoiding organic co-solvents.
Tier 4: Lipid-Based Formulations
For very poorly soluble compounds or for sustained-release applications, lipid-based formulations such as liposomes or nanoemulsions can be considered.[20][21][22][23] These are complex systems that require specialized preparation techniques. Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be modified with polymers like PEG to prolong circulation time.[20]
Experimental Protocols
Protocol for Preparation of Aqueous Cyclazosin Formulation (1 mg/mL)
This protocol describes the preparation of a 10 mL stock solution of cyclazosin at 1 mg/mL.
Materials:
-
Cyclazosin Hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
pH meter or pH strips
Procedure:
-
Weigh 10 mg of cyclazosin hydrochloride and place it in a sterile 15 mL conical tube.
-
Add 5 mL of sterile water for injection to the tube.
-
Gently vortex or sonicate the mixture to aid dissolution. The solution may be slightly hazy.
-
Measure the pH of the solution. If the pH is above 6.0, add 0.1N HCl dropwise while stirring until the pH is between 5.0 and 6.0 and the solution becomes clear.
-
Add sterile saline (0.9% NaCl) to bring the final volume to 10 mL.
-
Confirm the final pH is within the target range of 5.0 - 6.0.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light at 4°C. It is recommended to use freshly prepared solutions.[24]
Workflow for Formulation Decision-Making
The following diagram illustrates the decision-making process for selecting an appropriate cyclazosin formulation.
Caption: Formulation decision workflow for cyclazosin.
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol adheres to standard animal welfare guidelines.
Materials:
-
Prepared and sterile cyclazosin formulation
-
Sterile 1 mL syringes
-
Sterile 25-28 gauge needles
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
-
A clean, quiet area for the procedure
Procedure:
-
Calculate the Injection Volume: The maximum recommended injection volume for an IP injection in mice is 10 µL/g of body weight.[17][18] For a 25g mouse, the maximum volume would be 250 µL (0.25 mL).
-
Animal Restraint:
-
Gently restrain the mouse using a one-handed technique, securing the scruff of the neck to immobilize the head and body.
-
Turn the mouse to a supine position (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[12]
-
-
Identify the Injection Site:
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[12]
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and then through the abdominal wall.[17][18] The needle should only be inserted about 5 mm to avoid puncturing internal organs.
-
Gently aspirate by pulling back on the syringe plunger. If blood (indicating entry into a blood vessel) or a yellowish fluid (indicating entry into the intestine or bladder) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[17][18]
-
If there is no aspirate, slowly and steadily inject the calculated volume of the cyclazosin formulation.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Record the injection details (date, time, compound, dose, volume, and any observations) in the experimental log.
-
IP Injection Workflow Diagram
Caption: Step-by-step workflow for IP injection in mice.
Conclusion
The successful intraperitoneal administration of cyclazosin in mice hinges on a well-designed formulation that considers the compound's physicochemical properties and a meticulous injection technique that prioritizes animal welfare. By following the tiered formulation strategies and detailed protocols provided in this guide, researchers can ensure the delivery of accurate doses of cyclazosin for robust and reproducible in vivo studies. Always consult your institution's Institutional Animal Care and Use Committee (IACUC) protocols and guidelines before conducting any animal experiments.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide. Each reference includes the title, source, and a valid, clickable URL.
(The reference list will be compiled based on the citations used throughout the document.)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Online CAS Number 146929-33-1 - TRC - Cyclazosin Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ceju.online [ceju.online]
- 5. abmole.com [abmole.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. Cyclazosin solid 146929-33-1 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Intraperitoneal Administration of Ethanol as a Means of Euthanasia for Neonatal Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Intraperitoneal administration of high doses of polyethylene glycol (PEG) causes hepatic subcapsular necrosis and low-grade peritonitis with a rise in hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [ourarchive.otago.ac.nz]
- 20. Intraperitoneal Administration of Liposomes - Creative Biolabs [creative-biolabs.com]
- 21. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. mdpi.com [mdpi.com]
- 24. Prazosin hydrochloride | Hello Bio [hellobio.com]
- 25. researchgate.net [researchgate.net]
Application Note: Advanced Synthesis and Chiral Resolution Protocols for (+)-Cyclazosin
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Application Area: Adrenergic Receptor Pharmacology, Ligand Synthesis, and Assay Development
Introduction and Mechanistic Rationale
Cyclazosin is a highly potent, competitive
The molecular architecture of cyclazosin comprises three critical domains: a 4-amino-6,7-dimethoxyquinazoline core, an octahydroquinoxaline linker, and a 2-furoyl moiety[3]. The biological activity and receptor selectivity of cyclazosin are profoundly stereodependent. Research demonstrates that the (+)-enantiomer, possessing the specific (4aS, 8aR) or (4aR, 8aS) stereochemistry depending on the exact derivative mapping, exhibits superior selectivity for the
This application note details a validated, self-consistent synthetic workflow for (+)-cyclazosin, emphasizing the causality behind reagent selection, stereochemical control, and reaction conditions.
Synthetic Pathway Visualization
The synthesis follows a convergent approach, beginning with the chiral resolution of the symmetric diamine, followed by regioselective mono-acylation, and concluding with a nucleophilic aromatic substitution (
Fig 1: Stepwise synthetic pathway for (+)-cyclazosin via chiral resolution and sequential coupling.
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of intermediates before proceeding to subsequent steps.
Protocol A: Chiral Resolution of cis-Octahydroquinoxaline
Objective: Isolate the desired enantiomer of cis-octahydroquinoxaline from the racemic mixture to ensure the final product exhibits the required (+)-cyclazosin stereochemistry[4]. Causality: (S)-(+)-mandelic acid is utilized as a resolving agent because it forms diastereomeric salts with the racemic diamine that exhibit significantly different solubility profiles in hot ethanol, allowing for efficient fractional crystallization.
-
Salt Formation: Dissolve 1.0 equivalent of racemic cis-octahydroquinoxaline and 1.0 equivalent of (S)-(+)-mandelic acid in absolute ethanol (approx. 10 mL/g of diamine) under reflux.
-
Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt will precipitate.
-
Isolation & Recrystallization: Filter the precipitate and recrystallize twice from absolute ethanol to achieve a diastereomeric excess (d.e.) > 98% (validate via chiral HPLC).
-
Freebasing: Suspend the purified salt in dichloromethane (DCM) and wash with 1M NaOH (aq). Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous
and concentrate in vacuo to yield the optically pure chiral diamine.
Protocol B: Regioselective N-Acylation
Objective: Synthesize the furan-2-yl(cis-octahydroquinoxalin-1-yl)methanone intermediate[4]. Causality: Because the chiral diamine is symmetric, mono-acylation is statistically driven. Conducting the reaction at 0°C minimizes the kinetic energy available, suppressing the formation of the di-acylated byproduct. Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted diamine.
-
Preparation: Dissolve 1.0 equivalent of the chiral diamine and 1.2 equivalents of TEA in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.
-
Addition: Dilute 0.95 equivalents of 2-furoyl chloride in anhydrous DCM. Add this solution dropwise to the diamine mixture over 30 minutes via an addition funnel. Note: Using a slight deficit of the acyl chloride further prevents di-acylation.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated
(aq). Extract with DCM, wash the organic layer with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography (Eluent: EtOAc/Hexanes) to isolate the mono-acylated intermediate.
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Couple the mono-acylated intermediate with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield (+)-cyclazosin.
Causality: The C2 position of the quinazoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms, making it an excellent electrophile for
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of the mono-acylated intermediate, 1.1 equivalents of 2-chloro-4-amino-6,7-dimethoxyquinazoline, and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) in n-butanol.
-
Reflux: Heat the mixture to reflux (approx. 117°C) and stir for 12–16 hours. Monitor reaction completion via TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly from the n-butanol. If precipitation is incomplete, concentrate the solvent in vacuo and triturate the residue with diethyl ether.
-
Hydrochloride Salt Formation (Optional): To generate the highly soluble cyclazosin hydrochloride salt[2], dissolve the free base in minimal methanol and add 1.0 equivalent of 1M HCl in ether. Filter the resulting white solid.
Analytical Validation & Physicochemical Properties
To ensure the integrity of the synthesized (+)-cyclazosin, validate the batch against the following established physicochemical parameters[6].
| Property | Value / Specification | Analytical Method |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Weight | 437.50 g/mol (Free base) | Mass Spectrometry (ESI+) |
| Appearance | White solid | Visual Inspection |
| AlogP | 3.10 | RP-HPLC Retention Time Correlation |
| Solubility (HCl Salt) | Nephelometry / Visual Solubility Assay | |
| Receptor Affinity ( | Radioligand Binding Assay (e.g., |
Note: The synthesized compound should be stored under desiccated conditions at room temperature or as specified by the certificate of analysis to prevent hydrolytic degradation of the furoyl amide bond[2].
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. "(+)-cyclazosin | Ligand page." guidetopharmacology.org. 7
-
MedChemExpress. "Cyclazosin hydrochloride | Adrenaline Receptor Antagonists." medchemexpress.com. 2
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 201544411, Cyclazosin." nih.gov. 3
-
Giardinà, D., et al. "Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin." PubMed (nih.gov), 2007. 1
-
Sigma-Aldrich. "Cyclazosin solid 146929-33-1." sigmaaldrich.com.
-
ChEMBL Database. "Compound: CYCLAZOSIN (CHEMBL423294)." ebi.ac.uk. 6
-
Giardinà, D., et al. "(+)-Cyclazosin Derivatives as α1 Adrenoceptor Antagonists." ResearchGate, 2004. 4
-
Sagratini, G., et al. "Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist." PubMed (nih.gov), 2018. 5
Sources
- 1. Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound: CYCLAZOSIN (CHEMBL423294) - ChEMBL [ebi.ac.uk]
- 7. (+)-cyclazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Advanced Radioligand Binding Assay Protocols for α1-Adrenoceptor Subtype Characterization Using Cyclazosin
Introduction & Mechanistic Insights
The α1-adrenoceptors (α1-ARs) are a family of G protein-coupled receptors (GPCRs) comprising three distinct subtypes: α1A, α1B, and α1D. These receptors mediate the physiological actions of endogenous catecholamines (noradrenaline and adrenaline), playing critical roles in smooth muscle contraction, cardiovascular hemodynamics, and central nervous system function.
To precisely characterize these subtypes in native tissues or recombinant systems, researchers rely on highly selective pharmacological tools. Cyclazosin , a prazosin-related quinazoline derivative, has emerged as a critical antagonist due to its high affinity and preferential selectivity for the α1B-adrenoceptor over the α1A subtype [1].
Structural Causality of Selectivity
Recent structural biology advancements have elucidated the exact molecular determinants of cyclazosin's selectivity. Crystallographic studies of the human α1B-AR bound to (+)-cyclazosin reveal that the ligand acts as a "bitopic" molecule, occupying both the orthosteric binding site and extending into secondary binding pockets [2]. The selectivity for α1B over α1A and α2 receptors is driven by specific non-conserved residues—most notably L3.29 and L6.55 —which form unique hydrophobic interactions with the dimethoxyquinazoline and furan moieties of cyclazosin [2].
Mechanism of α1B-Adrenoceptor activation and competitive blockade by cyclazosin.
Quantitative Data: Receptor Binding Affinities
Understanding the binding profile of cyclazosin is essential for establishing appropriate concentration ranges for competition assays. Cyclazosin demonstrates a 10- to 15-fold selectivity for α1B over α1A, while exhibiting negligible affinity for α2-adrenoceptors [1, 3].
| Receptor Subtype | Ligand | Affinity (pKi) | Affinity (Ki, nM) |
| α1A-Adrenoceptor | (+)-Cyclazosin | 8.18 – 8.41 | ~3.8 – 6.6 |
| α1B-Adrenoceptor | (+)-Cyclazosin | 9.23 – 9.57 | ~0.2 – 0.5 |
| α1D-Adrenoceptor | (+)-Cyclazosin | 9.28 | ~0.5 |
| α2-Adrenoceptors | (+)-Cyclazosin | < 6.00 | > 1000.0 |
Experimental Design & Causality
A robust radioligand binding assay is not merely a sequence of steps; it is a self-validating system governed by thermodynamic and kinetic principles.
-
Choice of Radioligand: [³H]Prazosin is utilized as the gold-standard radioligand because it labels all α1-AR subtypes with high, sub-nanomolar affinity. Cyclazosin is employed as the unlabelled (cold) competitor to displace [³H]Prazosin, allowing for the generation of a competitive displacement curve to isolate α1B-specific sites.
-
Buffer Selection (50 mM Tris-HCl, 1 mM EDTA, pH 7.4): Tris maintains physiological pH, while EDTA chelates divalent cations (Mg²⁺, Ca²⁺). Chelation is critical as it inhibits endogenous metalloproteases that could degrade the receptor preparation, ensuring membrane stability over the incubation period.
-
Filter Pre-treatment (0.3% PEI): Glass fiber (GF/C) filters carry a net negative charge, which can electrostatically bind positively charged ligands, resulting in high Non-Specific Binding (NSB). Pre-soaking filters in 0.3% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.
-
Washing Kinetics: The washing step utilizes ice-cold buffer. Lowering the temperature abruptly halts the binding kinetics and minimizes the dissociation rate (k_off) of the receptor-ligand complex during the rapid vacuum filtration process.
Step-by-Step Protocol: [³H]Prazosin/Cyclazosin Competition Assay
Materials Required
-
Membranes: Rat liver membranes (native α1B source) or CHO-K1 cells stably expressing human α1B-AR.
-
Radioligand: [³H]Prazosin (Specific activity: ~70-85 Ci/mmol).
-
Competitor: (+)-Cyclazosin (Serial dilutions from 10⁻¹¹ M to 10⁻⁴ M).
-
NSB Defining Agent: 10 µM Phentolamine or 10 µM unlabelled Prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
Part A: Membrane Preparation
-
Homogenize the tissue or harvested cells in 20 volumes of ice-cold Assay Buffer using a Polytron homogenizer (3 x 15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Resuspend the pellet in Assay Buffer, determine protein concentration via BCA assay, and adjust to a working concentration of 0.5 - 1.0 mg/mL. Keep strictly on ice.
Part B: Assay Setup (96-Well Format)
Set up the assay in a total volume of 250 µL per well:
-
Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL [³H]Prazosin (final concentration ~0.2 nM) + 150 µL Membrane suspension.
-
Non-Specific Binding (NSB) Wells: 50 µL Phentolamine (10 µM final) + 50 µL [³H]Prazosin + 150 µL Membrane suspension.
-
Competition Wells: 50 µL Cyclazosin (at various concentrations) + 50 µL [³H]Prazosin + 150 µL Membrane suspension.
Part C: Incubation & Filtration
-
Initiate the reaction by adding the membrane suspension last.
-
Incubate the plates in a shaking water bath at 25°C for 45 minutes to reach thermodynamic equilibrium.
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters (pre-soaked for 1 hour in 0.3% PEI).
-
Wash the filters rapidly four times with 4 mL of ice-cold Assay Buffer.
Part D: Quantification
-
Dry the filters and transfer them to scintillation vials (or utilize a microplate scintillation counter).
-
Add 3-4 mL of liquid scintillation cocktail.
-
Count the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation analyzer.
Step-by-step workflow for the [³H]Prazosin/Cyclazosin radioligand competition binding assay.
Data Analysis & Self-Validating System
To ensure the scientific integrity of the assay, the protocol must be validated against standardized pharmacological metrics.
The Cheng-Prusoff Conversion
Raw CPM data is converted to percentage of specific binding. The IC₅₀ (concentration of cyclazosin inhibiting 50% of specific[³H]Prazosin binding) is determined via non-linear regression using a one-site competitive binding model. The absolute affinity constant (
Ligand Depletion Check
A core assumption of the Cheng-Prusoff equation is that the concentration of free radioligand does not change significantly during the assay. Validation Rule: Ensure that the total specifically bound radioligand does not exceed 10% of the total radioligand added. If depletion >10%, reduce the membrane protein concentration.
Assay Robustness (Z'-Factor)
Calculate the Z'-factor using the Total Binding (TB) and Non-Specific Binding (NSB) controls:
References
-
Giardinà, D., et al. "Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist." European Journal of Pharmacology, vol. 287, no. 1, 1995, pp. 13-16.
-
Deluigi, M., et al. "Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition." Nature Communications, vol. 13, no. 382, 2022.
-
Stam, W. B., et al. "Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin." European Journal of Pharmacology, vol. 361, no. 1, 1998, pp. 79-83.
Application Notes and Protocols for Cyclazosin Washout Procedures in Isolated Tissue Bath Experiments
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective washout of cyclazosin in isolated tissue bath experiments. This document synthesizes established pharmacological principles with practical, field-proven insights to ensure experimental integrity and reproducibility.
Introduction: The Importance of Effective Washout for a Competitive Antagonist
Understanding the α1-Adrenergic Signaling Pathway
To appreciate the impact of cyclazosin and the necessity of its complete removal, it is essential to understand the signaling cascade it inhibits. α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine or phenylephrine, couple to Gq/11 proteins. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with calcium influx through membrane channels, leads to the contraction of smooth muscle tissue, such as that found in blood vessels. Cyclazosin competitively blocks the initial step of this pathway by preventing agonist binding to the α1B-adrenoceptor.
Experimental Protocols
The following protocols are designed for isolated aortic rings, a common preparation for studying vascular smooth muscle responses mediated by α1-adrenoceptors. These can be adapted for other smooth muscle preparations like the spleen or vas deferens.
Preparation of Isolated Aortic Rings
A meticulous dissection technique is paramount for maintaining tissue viability and responsiveness.
Materials:
-
Male Wistar rats (250-300g)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Dissection instruments (fine scissors, forceps)
-
Stereomicroscope
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Promptly excise the thoracic aorta and place it in a petri dish containing cold, gassed PSS.
-
Under a stereomicroscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath filled with gassed PSS at 37°C. The rings should be mounted on two L-shaped stainless-steel hooks, with one fixed to the bottom of the chamber and the other connected to an isometric force transducer.
Equilibration and Viability Check
Before introducing any pharmacological agents, the tissue must be allowed to stabilize.
Procedure:
-
Allow the aortic rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the tissues with fresh, pre-warmed, and gassed PSS every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of an α1-adrenoceptor agonist (e.g., 1 µM phenylephrine) or a depolarizing agent (e.g., 60 mM KCl).
-
Once a stable contraction is achieved, wash the tissue to return to baseline. This initial contraction can also serve as a reference for subsequent responses.
Cyclazosin Incubation and Effect Measurement
Procedure:
-
Once a stable baseline is re-established, introduce cyclazosin into the organ bath at the desired concentration.
-
Allow the tissue to incubate with cyclazosin for a predetermined period, typically 30-60 minutes, to ensure equilibrium is reached between the antagonist and the receptors.
-
Following incubation, construct a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) in the presence of cyclazosin. This will demonstrate the antagonistic effect of cyclazosin, observed as a rightward shift in the agonist's concentration-response curve.
Cyclazosin Washout Protocol
This protocol is designed to ensure the complete removal of cyclazosin from the tissue preparation, allowing for the restoration of the initial agonist response.
Core Principle: The washout procedure for a competitive antagonist like cyclazosin relies on frequent and voluminous exchanges of the bathing solution to create a steep concentration gradient, favoring the dissociation of the antagonist from its receptors.
Procedure:
-
Initiate Washout: Immediately after completing the concentration-response curve in the presence of cyclazosin, begin the washout procedure.
-
Frequent Buffer Exchange:
-
For the first 15 minutes, perform a complete exchange of the organ bath volume with fresh, pre-warmed, and gassed PSS every 2-3 minutes. This rapid initial washout is crucial for removing the bulk of the free antagonist from the bath.
-
For the subsequent 45-75 minutes, continue to exchange the bath solution every 10-15 minutes.
-
-
Total Washout Duration: A total washout period of 60-90 minutes is recommended. The exact duration may need to be optimized based on the concentration of cyclazosin used and the specific tissue preparation.
-
Maintain Physiological Conditions: Throughout the washout period, ensure that the temperature (37°C) and gassing (95% O2 / 5% CO2) of the PSS are consistently maintained.
| Parameter | Recommended Value/Procedure | Rationale |
| Initial Washout Frequency | Every 2-3 minutes for the first 15 minutes | To rapidly decrease the concentration of free cyclazosin in the bath, maximizing the concentration gradient and promoting its dissociation from the receptors. |
| Subsequent Washout Frequency | Every 10-15 minutes | To continue removing dissociated cyclazosin and prevent re-binding. |
| Total Washout Duration | 60-90 minutes | To allow sufficient time for the antagonist-receptor complex to dissociate and for the tissue to return to its pre-antagonist state. |
| Buffer Volume per Wash | At least 2-3 times the organ bath volume | To ensure a significant dilution of the antagonist concentration with each wash. |
| Temperature | 37°C | To maintain tissue viability and physiological relevance. |
| Gassing | 95% O2 / 5% CO2 | To provide oxygen to the tissue and maintain the pH of the buffer. |
Validation of Washout Efficacy
It is imperative to validate the effectiveness of the washout protocol within your experimental setup.
Procedure:
-
After the completion of the washout period, allow the tissue to re-equilibrate for 15-20 minutes.
-
Construct a second cumulative concentration-response curve to the same agonist used prior to cyclazosin administration.
-
Successful Washout Criteria: An effective washout is confirmed if the second agonist concentration-response curve is superimposable on the initial control curve (obtained before cyclazosin). This indicates a complete reversal of the competitive antagonism and the restoration of the tissue's original sensitivity to the agonist.
-
Troubleshooting: If the second agonist curve remains shifted to the right, it suggests incomplete washout. In this case, the washout duration and/or frequency should be increased in subsequent experiments.
Conclusion and Best Practices
Key Takeaways:
-
Rationale is Key: Understand that the goal of washout is to facilitate the dissociation of cyclazosin from its receptors by maintaining a low-to-zero concentration in the bathing solution.
-
Validation is Non-Negotiable: Always validate your washout protocol by demonstrating the return of the tissue's response to the pre-antagonist control level.
-
Consistency is Crucial: Maintain consistent experimental conditions (temperature, gassing, buffer composition) throughout the experiment to ensure reproducibility.
-
Documentation: Meticulously document all parameters of your washout procedure, including duration, frequency, and buffer volume, in your lab notebook.
By implementing these detailed protocols and understanding the underlying pharmacological principles, researchers can confidently utilize cyclazosin as a valuable tool for investigating the role of α1B-adrenoceptors in various physiological and pathophysiological processes.
References
-
Adham, N., et al. (1995). Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. European Journal of Pharmacology, 287(1), 13-6. [Link]
-
Cotecchia, S., et al. (2005). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. European Journal of Pharmacology, 522(1-3), 100-7. [Link]
-
Giardinà, D., et al. (2018). Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry, 26(15), 4468-4477. [Link]
-
Sagratini, G., et al. (2007). Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin. Bioorganic & Medicinal Chemistry, 15(7), 2695-704. [Link]
-
Docherty, J. R. (2021). Both α1B- and α1A-adrenoceptor subtypes are involved in contractions of rat spleen. Pharmacological Reports, 73(1), 226-233. [Link]
- Kenakin, T. (2006).
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
-
Monash University. (2020). Pharmacology – Working with isolated tissue preparations. [Link]
-
Radnoti. Tissue Organ Bath Principals. [Link]
-
IvyPanda. (2022, April 23). Organ Bath Experiments in Pharmacokinetics Report. [Link]
-
Lilly Trials Blog. (2016, October 25). Wash-Out Period: Your Questions, Answered. [Link]
-
Dr.Oracle. (2025, July 20). What is a washout period in pharmacology?. [Link]
Sources
- 1. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin. (CHEMBL1147165) - ChEMBL [ebi.ac.uk]
Vehicle Selection and Formulation Protocol for Intravenous Delivery of Cyclazosin
Introduction & Pharmacological Context
Cyclazosin hydrochloride is a prazosin-related quinazoline derivative traditionally utilized as a highly potent and selective
However, translating cyclazosin's in vitro efficacy into in vivo intravenous (IV) models requires precise vehicle engineering. Poorly optimized formulations can lead to drug precipitation in the syringe or upon contact with physiological blood pH, resulting in micro-embolisms, erratic pharmacokinetics, and compromised experimental integrity.
Figure 1: Dual pharmacological mechanism of cyclazosin targeting α1B-adrenoceptors and CXCR4/ACKR3.
Physicochemical Properties & Formulation Challenges
To design a self-validating formulation system, we must first analyze the compound's physical constraints. Cyclazosin HCl exhibits a modest aqueous solubility of approximately 1.8 mg/mL[3]. While it is highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) (>10 mg/mL), direct aqueous dissolution is only viable for low-dose applications.
Table 1: Physicochemical Profile of Cyclazosin Hydrochloride
| Property | Value / Description | Impact on IV Formulation |
| Molecular Weight | 473.95 g/mol [3] | Standard membrane permeability. |
| Aqueous Solubility | 1.8 mg/mL (at 25°C)[3] | Limits purely aqueous IV dosing to <0.5 mg/mL to prevent precipitation. |
| DMSO Solubility | >10 mg/mL | Excellent primary solubilizer for high-concentration stock solutions. |
| Typical In Vivo Dose | 0.1 to 1.0 mg/kg[4] | Dictates the required injection volume and vehicle capacity. |
Scientific Rationale for Vehicle Selection (Causality)
The choice of vehicle is dictated by the target concentration, which is a function of the animal model's weight and the desired dose.
-
Low-Dose Scenario (e.g., 1 mg/kg in a 25g mouse): The required dose is 25 µg. Delivered in a 100 µL IV bolus, the concentration is 0.25 mg/mL. Because this is well below the 1.8 mg/mL aqueous solubility limit, 100% Normal Saline (0.9% NaCl) is the optimal vehicle. It provides perfect isotonicity and zero vehicle-induced toxicity.
-
High-Dose Scenario (e.g., 5 mg/kg in a 250g rat): The required dose is 1.25 mg. Delivered in a 500 µL IV bolus, the concentration is 2.5 mg/mL. This exceeds the aqueous solubility limit. If injected directly, the basic quinazoline moiety will rapidly nucleate. To prevent this, we utilize a Co-solvent System (5% DMSO + 10% PEG400 + 85% Saline) .
-
Causality: DMSO disrupts the crystal lattice during initial solvation. When the aqueous saline is introduced, PEG400 acts as a surfactant/co-solvent, creating a hydration shell around the cyclazosin molecules. This maintains a supersaturated state in the syringe and prevents micro-crystal formation upon dilution in the bloodstream.
-
Experimental Protocols & Workflows
Figure 2: Decision matrix and formulation workflow for intravenous cyclazosin preparation.
Protocol A: Aqueous Formulation (For concentrations < 0.5 mg/mL)
-
Weighing: Accurately weigh the required amount of Cyclazosin HCl powder.
-
Dissolution: Add the calculated volume of sterile 0.9% Normal Saline.
-
Agitation: Vortex the solution for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes until fully dissolved.
-
Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the glass vial in a darkened room.
-
Pass: The laser passes through invisibly. The solution is a true molecular dispersion.
-
Fail: A visible, solid beam of light appears (Tyndall scattering). This indicates undissolved micro-particulates. Do not inject; further sonication or a switch to Protocol B is required.
-
-
Filtration: Pass the validated solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility prior to IV administration.
Protocol B: Co-Solvent Formulation (For concentrations 0.5 to 2.5 mg/mL)
Note: Excipients must be added in this exact order to prevent premature precipitation.
-
Primary Solvation: Dissolve Cyclazosin HCl in 100% molecular biology grade DMSO. The volume of DMSO should equal exactly 5% of your final desired volume. Vortex until completely clear.
-
Co-solvent Addition: Add PEG400 equal to 10% of your final desired volume. Vortex vigorously for 30 seconds. The PEG400 coats the solubilized drug molecules.
-
Aqueous Dilution: Dropwise, add sterile 0.9% Normal Saline to make up the remaining 85% of the volume while continuously vortexing. Continuous agitation during this step is critical to prevent localized zones of low solubility.
-
Self-Validation: Perform the Tyndall Test (as described in Protocol A) and verify the pH is between 6.5 and 7.4.
-
Filtration: Filter through a 0.22 µm PTFE or PES syringe filter. Crucial Step: Always validate before filtering. If the drug has precipitated, the filter will catch the drug, and you will inject a vehicle-only solution into the animal, ruining the experiment.
Table 2: Formulation Matrix Summary
| Formulation Type | Excipient Ratio (v/v) | Max Safe Concentration | Primary Use Case |
| Aqueous (Protocol A) | 100% Saline | 0.5 mg/mL | Routine rodent dosing (<2.5 mg/kg) |
| Co-Solvent (Protocol B) | 5% DMSO / 10% PEG400 / 85% Saline | 2.5 mg/mL | High-dose toxicity studies; large animal models |
References
- AbMole BioScience. "Cyclazosin hydrochloride | CAS 146929-33-1". AbMole.
- PLOS One. "Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3". PLOS One Journals.
- British Journal of Pharmacology. "Role of α1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse".
- Bioorganic & Medicinal Chemistry. "Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist".
- Sigma-Aldrich. "Cyclazosin solid 146929-33-1".
- MedChemExpress. "Cyclazosin hydrochloride".
Sources
- 1. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Role of α1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Course Analysis of Cyclazosin Effects in Behavioral Assays
Abstract
Cyclazosin is a potent and selective antagonist for the α1B-adrenoceptor, a subtype of the alpha-1 adrenergic receptor family.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for dissecting the physiological roles of α1B-adrenoceptors in the central and peripheral nervous systems. Understanding the temporal dynamics of a drug's effect is paramount in pharmacology, as the onset, peak, and duration of action dictate its therapeutic potential and side-effect profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing time-course analyses of cyclazosin's effects in preclinical behavioral assays. We present detailed protocols for the Open Field Test (OFT) and the Hot Plate Test, methodologies for robust data analysis, and expert insights into the causal relationships between experimental design and outcomes.
Introduction: The "Why" of Time-Course Analysis
In behavioral pharmacology, a single time-point measurement provides only a snapshot of a drug's effect. A time-course analysis, however, reveals the complete pharmacokinetic and pharmacodynamic (PK/PD) relationship.[3] This is crucial for a compound like cyclazosin for several reasons:
-
Onset of Action: Determining how quickly cyclazosin engages its target (α1B-adrenoceptors) to produce a measurable behavioral change.
-
Peak Effect (Tmax & Emax): Identifying the time point at which the drug elicits its maximum response, which is critical for designing efficacy studies.
-
Duration of Action: Understanding how long the behavioral effects persist, which informs dosing schedules and predicts the potential for cumulative effects.
-
Metabolic Profile: The behavioral time-course can provide indirect evidence of the formation of active or inactive metabolites.
Failure to conduct a thorough time-course analysis can lead to false-negative results if the chosen endpoint misses the drug's window of activity or mischaracterization of the drug's true pharmacological profile.[4][5]
Mechanism of Action: Cyclazosin and the α1B-Adrenoceptor
Cyclazosin is a prazosin analogue that demonstrates high binding affinity and functional antagonism for the α1B-adrenoceptor subtype.[1][2] It shows significant selectivity for the α1B subtype over the α1A and α1D subtypes.[1][2] Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C, production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, often resulting in smooth muscle contraction and neuronal excitation.[6]
By antagonizing the α1B-adrenoceptor, cyclazosin blocks these downstream effects. Given the distribution of α1B-adrenoceptors in the central nervous system, this blockade can influence a range of behaviors, including locomotion, anxiety, and pain perception.[7] Some research also indicates cyclazosin may interact with the sympathetic nervous system by inhibiting neuronal uptake of norepinephrine, which could contribute to its overall behavioral profile.[8]
Below is a simplified diagram illustrating the primary mechanism of cyclazosin.
Caption: General workflow for time-course behavioral analysis.
Detailed Protocols
The following protocols are designed for adult male C57BL/6 mice but can be adapted for other species and strains with appropriate validation.
4.1. Protocol 1: Open Field Test (Locomotion & Anxiety-like Behavior)
The Open Field Test (OFT) assesses general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center. [9][10] Objective: To determine the time-course of cyclazosin's effects on horizontal distance traveled and time spent in the center of the arena.
Materials:
-
Open Field Arena (e.g., 40 x 40 x 30 cm for mice). [11]* Video tracking software (e.g., EthoVision, ANY-maze).
-
70% Ethanol for cleaning.
-
Cyclazosin and vehicle.
Procedure:
-
Acclimation: Transport mice to the testing room at least 30-60 minutes before the experiment begins to allow for habituation to the new environment. [12][13]2. Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg Cyclazosin, 5 mg/kg Cyclazosin).
-
Administration: Administer cyclazosin or vehicle via the chosen route (e.g., intraperitoneal, i.p.). Start a timer immediately for each animal.
-
Testing: At each designated time point (e.g., 30 minutes post-injection), place a mouse gently into the center of the open field arena. [12]5. Data Acquisition: Allow the mouse to explore the arena for a 10-minute session. [10][11]The video tracking system will record key parameters.
-
Inter-trial Interval: After each trial, remove the mouse and return it to its home cage. Thoroughly clean the arena with 70% ethanol and allow it to dry completely to remove olfactory cues. [11]7. Repeat: Repeat steps 4-6 for each animal at its assigned time point. Note: A "between-subjects" design is recommended, where different cohorts of animals are used for each time point to avoid confounding effects of repeated testing.
Key Parameters to Analyze:
-
Total Distance Traveled (cm): A measure of general locomotor activity.
-
Time in Center Zone (s): The arena is computationally divided into a "center" and "periphery." More time in the center is interpreted as reduced anxiety-like behavior. [9]* Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
4.2. Protocol 2: Hot Plate Test (Analgesia)
The Hot Plate test is a classic assay for evaluating the efficacy of centrally-acting analgesic drugs by measuring the latency to a pain response from a thermal stimulus. [14][15] Objective: To determine the time-course of cyclazosin's effects on thermal nociceptive thresholds.
Materials:
-
Hot Plate apparatus with adjustable temperature and a built-in timer. [16]* Plexiglass cylinder to confine the animal to the plate surface. [15][16]* Cyclazosin and vehicle.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C). [13][14]2. Acclimation & Baseline: Allow animals to acclimate to the testing room for at least 30 minutes. Before drug administration, obtain a baseline latency for each mouse. Place the mouse on the hot plate and start the timer. Stop the timer at the first sign of a nocifensive response (e.g., hind paw licking, jumping). [13]A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage. Any animal with a baseline latency outside the normal range (e.g., <5s or >20s) should be excluded.
-
Administration: Administer cyclazosin or vehicle and start the main timer.
-
Post-treatment Testing: At each pre-determined time point (e.g., 15, 30, 60, 90, 120 min), place the mouse back on the hot plate and measure its reaction latency, again using the 30-second cut-off.
-
Data Calculation: The effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Data Presentation and Statistical Analysis
5.1. Data Table
Summarize quantitative data in a clear, structured table. Time-course data is best presented with time points as the independent variable.
Table 1: Example Data Summary for Open Field Test (Total Distance Traveled, cm)
| Treatment Group | 15 min | 30 min | 60 min | 120 min | 240 min |
|---|---|---|---|---|---|
| Vehicle | 3510 ± 150 | 3450 ± 180 | 3390 ± 165 | 3410 ± 170 | 3350 ± 190 |
| Cyclazosin (1 mg/kg) | 3480 ± 160 | 2850 ± 140* | 2540 ± 130** | 2910 ± 155* | 3290 ± 180 |
| Cyclazosin (5 mg/kg) | 3110 ± 175 | 2100 ± 110** | 1850 ± 95*** | 2230 ± 120** | 2950 ± 160 |
Data are presented as Mean ± SEM. N=8 per group. Data is hypothetical. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle at the same time point.
5.2. Statistical Analysis
The appropriate statistical analysis for a time-course study with multiple doses is a two-way Analysis of Variance (ANOVA) . [17]* Factor 1: Treatment (e.g., Vehicle, Dose 1, Dose 2).
-
Factor 2: Time (e.g., 15, 30, 60, 120, 240 min).
A significant interaction effect (Treatment x Time) indicates that the effect of the drug changes over time. If the ANOVA reveals significant effects, post-hoc tests (e.g., Dunnett's, Sidak's) should be used to compare the drug-treated groups to the vehicle control group at each specific time point.
Conclusion and Best Practices
This application note outlines a comprehensive framework for conducting a time-course analysis of cyclazosin's behavioral effects. The key to a successful study lies in a well-controlled experimental design, the selection of appropriate behavioral assays, and rigorous statistical analysis. By understanding the onset, peak, and duration of cyclazosin's action, researchers can more accurately interpret its pharmacological profile and its potential as a therapeutic agent or research tool. Always ensure that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines.
References
-
Perrone, R., et al. (2012). Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patsnap Synapse. (2025). Cyclazosin - Drug Targets, Indications, Patents. Available at: [Link]
-
Piasentin, V., et al. (2005). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Michel, A. D., et al. (1998). Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. European Journal of Pharmacology. Available at: [Link]
-
Slideshare. (n.d.). Analgesia Hot Plat Test. Available at: [Link]
-
Barreteau, H., et al. (1987). [The role of serotonin in the behavioral changes induced in the rat by cyclazocine]. Journal de Pharmacologie. Available at: [Link]
-
Anilocus. (2025). Behavioral Pharmacology - Biotech Encyclopedia. Available at: [Link]
-
Wikipedia. (n.d.). Hot plate test. Available at: [Link]
-
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]
-
Smith, R. J., et al. (2022). Critical periods in which dopamine exerts control over behavioral responding during Pavlovian learning. bioRxiv. Available at: [Link]
-
Witkin, J. M., & Katz, J. L. (1990). Analysis of behavioral effects of drugs. Drug Development Research. Available at: [Link]
-
Sestakova, N., et al. (2013). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Stanford University. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety. Available at: [Link]
-
Russi, G. D., & Martin, F. G. (1983). Interaction of cyclazocine and the sympathetic nervous system. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Harvard Apparatus. (n.d.). Hot-Plate for Evaluating Thermal Analgesia. Available at: [Link]
-
Gao, J., et al. (2020). Finding Structure in Time: Visualizing and Analyzing Behavioral Time Series. Frontiers in Psychology. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. Available at: [Link]
-
Faria, M. S., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-1 blocker. Available at: [Link]
-
ConductScience. (n.d.). Rodent Hot Plate Pain Assay. Available at: [Link]
-
Smith, A. C., et al. (2004). Dynamic Analysis of Learning in Behavioral Experiments. Journal of Neuroscience. Available at: [Link]
-
Belal, S., et al. (2023). Pharmacolibrary - Free Library to Model Pharmacology. Linköping Electronic Conference Proceedings. Available at: [Link]
-
Holford, N. H., & Sheiner, L. B. (1981). Understanding the dose-effect relationship: clinical application of pharmacokinetic-pharmacodynamic models. Clinical Pharmacokinetics. Available at: [Link]
-
Med simplify. (2021). 2.Antiadrenergic agents ( Antisympathetic drugs / Sympatholytics ) Selective Alpha Blockers. YouTube. Available at: [Link]
-
Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Available at: [Link]
Sources
- 1. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral Pharmacology - Biotech Encyclopedia [anilocus.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclazosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 8. Interaction of cyclazocine and the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 12. uab.edu [uab.edu]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Cyclazosin Formulation & Solubility Troubleshooting
Welcome to the Formulation Support Center for Cyclazosin . Cyclazosin is a highly potent and selective α1B-adrenoceptor antagonist 1 utilized extensively in cardiovascular and neuropharmacological research 2. However, its bulky, lipophilic polycyclic structure—featuring octahydroquinoxalin-1-yl and dimethoxyquinazoline moieties 3—presents significant solubility challenges in aqueous media.
This guide provides field-proven, causality-driven troubleshooting strategies to successfully formulate cyclazosin in physiological saline for in vivo applications.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does cyclazosin precipitate immediately when diluted in physiological saline, even if I purchase the hydrochloride (HCl) salt? A1: This phenomenon is driven by the common ion effect . While cyclazosin-HCl is synthesized to lower the pKa and improve aqueous solubility 3, physiological saline contains a high concentration of chloride ions (154 mM). According to Le Chatelier's principle, this high ambient chloride concentration suppresses the dissociation of the cyclazosin-HCl salt, driving the equilibrium toward the solid, un-ionized phase. The inherent lipophilicity of the base molecule further resists hydration, causing rapid nucleation.
Q2: Can I use heat or sonication to force cyclazosin into pure saline? A2: No. Heat and sonication only provide kinetic energy to temporarily break the crystal lattice; they do not alter the thermodynamic solubility limit of the solvent system. Once the solution cools to physiological temperature (37°C) or room temperature, it becomes critically supersaturated. This inevitably leads to micro-precipitation. Injecting a supersaturated solution in vivo is dangerous, as it can cause fatal embolisms or erratic, non-reproducible pharmacokinetic profiles. You must alter the solvent vehicle chemically.
Q3: I need to administer cyclazosin intravenously (IV) to rodents. What is the most reliable vehicle? A3: For standard IV dosing, the "5-5-90" micellar system is the gold standard. This consists of 5% DMSO, 5% Tween-80 (or Cremophor EL), and 90% physiological saline. The DMSO acts as a lattice disruptor, while Tween-80 forms micelles that shield the lipophilic core of cyclazosin from the aqueous environment.
Q4: My downstream in vivo assay is highly sensitive to organic solvents and surfactants. How can I achieve high concentrations (>2.0 mg/mL) in a purely aqueous vehicle? A4: You should utilize host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic quinazoline rings of cyclazosin, while its hydrophilic exterior maintains excellent aqueous solubility. Formulating with 10-20% (w/v) HP-β-CD in saline can enhance solubility by up to 1000-fold 4 without introducing DMSO or detergents.
Part 2: Quantitative Data & Solvent Compatibility
The following table summarizes the validated formulation strategies for cyclazosin based on target concentrations and experimental constraints.
| Vehicle System | Mechanism of Solubilization | Max Stable Concentration | In Vivo Route Suitability | Critical Notes |
| 100% Saline (0.9% NaCl) | Ionic Dissociation | < 0.1 mg/mL | IV, IP, SC | Highly prone to common-ion precipitation. Not recommended. |
| 5% DMSO / 95% Saline | Co-solvent Disruption | ~0.5 mg/mL | IP, SC | Add saline dropwise to prevent shock precipitation. |
| 5% DMSO / 5% Tween-80 / 90% Saline | Micellar Shielding | 2.0 - 3.0 mg/mL | IV, IP, SC | Gold standard for high-dose rodent studies. |
| 20% HP-β-CD in Saline | Host-Guest Complexation | > 5.0 mg/mL | IV, IP, SC, ICV | Best for solvent-sensitive assays. Requires 30 min equilibration. |
Part 3: Validated Experimental Protocols
Protocol A: The 5-5-90 Micellar Solubilization Method
Use this protocol for standard high-concentration dosing where low levels of DMSO and surfactants are tolerated.
-
Primary Dissolution: Weigh the required amount of cyclazosin powder into a sterile glass vial. Add 100% DMSO equal to exactly 5% of your final target volume.
-
Vortex & Sonicate: Vortex vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a water bath at 37°C for 5 minutes until a clear solution is achieved. (Causality: DMSO completely disrupts the crystal lattice before any water is introduced).
-
Surfactant Addition: Add Tween-80 equal to exactly 5% of your final target volume directly to the DMSO-cyclazosin solution. Vortex vigorously to create a homogenous organic phase.
-
Aqueous Phase Integration (Critical Step): While continuously vortexing the vial, add the physiological saline (90% of final volume) dropwise . (Causality: Dropwise addition prevents localized supersaturation, allowing the Tween-80 micelles to encapsulate the cyclazosin molecules as the aqueous phase is introduced).
-
Self-Validation Step: Draw the final solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter. Validation logic: If you feel significant back-pressure, micro-precipitates have formed. The protocol has failed, and the solution must be discarded. A successful formulation will pass through the filter with minimal resistance.
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol for solvent-sensitive assays (e.g., neuropharmacology, sensitive cardiovascular monitoring).
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard 0.9% physiological saline. Stir until completely clear.
-
Powder Addition: Add the cyclazosin powder directly to the 20% HP-β-CD vehicle.
-
Equilibration: Place the vial on an orbital shaker or magnetic stirrer at room temperature for 30 to 60 minutes. (Causality: Unlike co-solvents, cyclodextrin complexation is an equilibrium-driven thermodynamic process. It requires time for the cyclazosin molecules to partition into the hydrophobic cavities of the cyclodextrin).
-
Self-Validation Step: Inspect the solution against a dark background under a bright light. It should be completely optically clear. Validate the final dissolved concentration via LC-MS prior to in vivo administration.
Part 4: Formulation Selection Workflow
Fig 1: Decision matrix for selecting cyclazosin solubilization strategies based on target concentration.
Part 5: References
-
Cardiovascular Activity - PMC Source: National Institutes of Health (NIH) URL:
-
Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist Source: National Institutes of Health (NIH) URL:
-
Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:
-
Device and method for sustained release of low water solubility therapeutic agent in solubilizer Source: Justia Patents URL:
Sources
Technical Support Center: Troubleshooting Cyclazosin Formulation & Precipitation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with lipophilic receptor antagonists.
Cyclazosin is a highly potent and selective competitive antagonist of the
Quantitative Physicochemical Data
Understanding the thermodynamic limits of your compound is the first step in preventing formulation failures. Below is a summary of cyclazosin's critical parameters that dictate its behavior in solution [2], [3].
| Property | Value | Causality / Implication for Formulation |
| Target | Assays require physiological pH (~7.4). At this pH, basic moieties may deprotonate, drastically reducing aqueous solubility. | |
| Molecular Weight | 473.95 g/mol (HCl salt) | High molecular weight and complex ring structures (quinazoline/piperazine) increase the thermodynamic energy required for aqueous solvation. |
| Aqueous Solubility | 1.8 mg/mL (~3.8 mM) | This is the maximum theoretical concentration in pure water. In buffered saline (containing common ions like Na⁺, Cl⁻, PO₄³⁻), the "salting-out" effect lowers this threshold significantly. |
| DMSO Solubility | 2.5 - 10 mg/mL | While soluble in DMSO, rapid dilution into water causes a "solvent shift," leading to immediate nucleation and precipitation. |
Frequently Asked Questions (FAQs)
Q: Why does cyclazosin precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic case of solvent shift precipitation . When a highly concentrated DMSO stock is pipetted into an aqueous buffer, the local concentration of DMSO drops instantaneously. Because the aqueous buffer is at pH 7.4, the cyclazosin rapidly transitions toward its less soluble free-base form. The thermodynamic solubility limit is locally exceeded, causing the molecules to aggregate and form nucleation centers before they can evenly disperse.
Q: How can I definitively tell if my cyclazosin has micro-precipitated? It looks clear to the naked eye.
A: Visual inspection is insufficient. To build a self-validating system , you must measure the optical density (OD) of your final assay buffer at 600 nm. A truly solubilized drug will yield an
Q: Can I just heat the buffer to 37°C to force it back into solution? A: While increasing the temperature increases kinetic energy and temporarily improves solubility, it does not alter the fundamental pKa-driven equilibrium. Once the solution is transferred to a cooler environment (e.g., a room-temperature microscope stage), the compound will crash out, potentially crystallizing directly onto your cultured cells. Solubilization must be achieved chemically, not just thermally.
Diagnostic & Troubleshooting Workflow
When precipitation occurs, follow this logical decision tree to identify and resolve the root cause.
Troubleshooting workflow for resolving cyclazosin precipitation in aqueous media.
Step-by-Step Methodologies
To prevent solvent shift and pH-driven precipitation, use the following optimized protocol utilizing Hydroxypropyl-
Protocol: Preparation of Precipitation-Free Cyclazosin for In Vitro Assays
Phase 1: Excipient Pre-conditioning
-
Prepare your standard assay buffer (e.g., HBSS or PBS).
-
Add HP-
-CD to the buffer to achieve a final concentration of 5% (w/v). Causality: Pre-dissolving the cyclodextrin ensures that the protective hydrophobic cavities are uniformly distributed and ready to encapsulate the drug the moment it enters the aqueous phase. -
Warm the buffer to 37°C and ensure the pH is strictly adjusted to 7.2.
Phase 2: The "Vortex-Drop" Dilution Technique
-
Prepare a fresh 2 mM stock of cyclazosin HCl in 100% anhydrous DMSO.
-
Place your pre-conditioned buffer on a vortex mixer set to medium speed.
-
Using a high-precision pipette, add the DMSO stock to the buffer dropwise (1 µL per second) directly into the center of the vortex. Causality: Rapid mechanical shearing prevents localized high concentrations of the drug, forcing immediate interaction with the HP-
-CD cavities before nucleation can occur. -
Keep the final DMSO concentration
to prevent cellular toxicity.
Phase 3: Self-Validation System
-
Transfer 1 mL of the final formulated solution to a cuvette.
-
Measure the absorbance at 600 nm against a blank (buffer + 5% HP-
-CD + 0.5% DMSO). -
Acceptance Criteria:
must be . If the , discard the solution, as micro-precipitation has compromised the molarity of the active compound.
Pharmacological Context: Target Pathway
Understanding the downstream signaling of the
Mechanism of action: Cyclazosin acting as a competitive antagonist at the α1B-adrenoceptor.
References
-
Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Recent advances in alpha1-adrenoreceptor antagonists as pharmacological tools and therapeutic agents Source: ResearchGate URL:[Link]
- JP2643426B2 - Pharmaceutical composition for parenteral administration Source: Google Patents URL
Minimizing non-specific binding of cyclazosin in assays
Troubleshooting Guide: Minimizing Non-Specific Binding (NSB)
Welcome to the technical support center for researchers utilizing cyclazosin in binding assays. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges encountered in the lab: high non-specific binding (NSB). This guide moves beyond simple checklists to explain the underlying principles of NSB and provide robust, field-proven strategies to ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs): The Fundamentals of NSB
Q1: What exactly is non-specific binding in the context of a cyclazosin receptor assay?
Non-specific binding (NSB) refers to the interaction of a ligand, in this case, cyclazosin or its labeled analogue, with components in your assay system other than its intended target receptor (the α1-adrenoceptor).[1] These off-target interactions can include binding to the plastic of the assay plate, filter membranes, lipids, or other proteins within your sample preparation.[1] True specific binding is the signal you want to measure, while NSB represents background noise that can obscure your results and lead to inaccurate calculations of receptor affinity (Kd, Ki) and density (Bmax).[1][2]
Q2: Why is cyclazosin prone to non-specific binding?
High NSB for a given ligand often stems from its physicochemical properties.[1] Cyclazosin, a quinazoline derivative, possesses a molecular structure that includes several hydrophobic regions.[3][4] Its calculated AlogP (a measure of lipophilicity) is 3.10, indicating a degree of hydrophobicity.[5] Ligands with hydrophobic character are more likely to engage in non-specific hydrophobic interactions with plastic surfaces and other biomolecules, which is a primary cause of NSB.[6][7]
Q3: How do I measure the level of non-specific binding in my experiment?
NSB is determined experimentally by measuring the binding of your labeled ligand in the presence of a high concentration of an unlabeled "cold" competitor that is known to bind specifically to the target receptor.[2][8] This cold ligand saturates the specific binding sites on the α1-adrenoceptors. Therefore, any remaining binding of the labeled ligand is considered non-specific.[1][7]
Specific Binding = Total Binding - Non-Specific Binding
For cyclazosin assays, a suitable cold competitor would be a high-affinity, well-characterized α1-adrenoceptor ligand, or even unlabeled cyclazosin itself, used at a concentration approximately 100-fold higher than its Kd.[2]
Visualizing the Binding Landscape
To better understand these concepts, consider the following diagram which illustrates the difference between the desired specific binding and the problematic non-specific binding.
Caption: Specific vs. Non-Specific Binding of Labeled Cyclazosin.
Troubleshooting Guide: A Step-by-Step Approach to Reducing High NSB
High NSB can invalidate your results. The following troubleshooting guide, presented in a logical workflow, will help you systematically diagnose and resolve the issue.
Q4: My non-specific binding is over 50% of my total binding. Where do I start?
An NSB level exceeding 30-50% of total binding is generally considered unacceptable and requires optimization.[2] The first and most critical area to investigate is your assay buffer composition. The buffer environment directly influences the electrostatic and hydrophobic forces that drive NSB.[1][6]
Troubleshooting Workflow
Caption: Systematic Workflow for Troubleshooting High Non-Specific Binding.
Q5: How does adjusting ionic strength and pH help reduce NSB?
-
Ionic Strength: Many non-specific interactions are electrostatic, driven by the attraction between charged regions on cyclazosin and charged surfaces in the assay.[1] Increasing the ionic strength of your buffer (e.g., by adding 100-150 mM NaCl) introduces ions that shield these charges, effectively masking the electrostatic interactions and reducing NSB.[6][9]
-
pH: The pH of the buffer determines the net charge of both your ligand and the interacting surfaces.[6][10] For protein-ligand interactions, conducting the assay at a pH near the isoelectric point of interfering proteins can minimize their charge and thus their non-specific interaction potential.[11] For α1-adrenoceptor assays, a physiological pH of 7.4 is a standard starting point.[8] Drastic deviations from this can denature the receptor or significantly alter charge distributions, potentially increasing NSB.[12]
Q6: What are blocking agents, and how do I choose the right one?
Blocking agents are inert proteins or other molecules added in high concentration to the assay buffer.[13][14] They function by physically adsorbing to non-specific binding sites on your assay plates, tubes, and filters, essentially "blocking" them from interacting with your labeled ligand.[15][16]
-
Bovine Serum Albumin (BSA): A common and effective protein-based blocker. It's particularly useful for preventing the ligand from sticking to plasticware.[6]
-
Casein: Derived from milk, casein is another highly effective protein blocker. Some studies have shown it to be more effective than BSA in certain ELISA-based systems.[17]
-
Non-fat Dry Milk: A cost-effective but less pure alternative to BSA or casein. Its undefined composition can sometimes introduce variability.[15]
The choice depends on your specific system. It is always best to empirically test a few different agents and concentrations to find the optimal condition for your assay.
Q7: When should I add a detergent like Tween-20?
You should add a non-ionic detergent when you suspect that hydrophobic interactions are the primary driver of your NSB.[1][6] This is a strong possibility for a compound like cyclazosin. Non-ionic detergents such as Tween-20 or Triton X-100 work by disrupting these hydrophobic interactions without denaturing the target receptor.[18] They are typically used at low concentrations (0.01-0.1%).[1]
| Additive | Mechanism of Action | Typical Concentration Range | Primary Target of NSB |
| NaCl | Shields electrostatic charges | 50 - 150 mM | Electrostatic Interactions |
| BSA | Saturates non-specific sites | 0.1% - 1% (w/v) | Plasticware, Filters, Proteins |
| Casein | Saturates non-specific sites | 1% - 5% (w/v) | Plasticware, Filters, Proteins |
| Tween-20 | Disrupts hydrophobic interactions | 0.01% - 0.1% (v/v) | Hydrophobic Interactions |
Protocol: Optimizing a Competitive Radioligand Binding Assay for Cyclazosin
This protocol provides a framework for determining the binding affinity (Ki) of unlabeled cyclazosin while incorporating steps to proactively minimize NSB. This protocol assumes the use of a radiolabeled α1-adrenoceptor antagonist (e.g., [³H]-prazosin) and membranes prepared from cells or tissues expressing the target receptor.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Optimized Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5% BSA, 0.05% Tween-20
-
Radioligand: [³H]-prazosin (or other suitable α1-antagonist) at a stock concentration of 10 nM.
-
Unlabeled Cyclazosin: Stock solution of 1 mM in a suitable solvent (e.g., DMSO).
-
Competitor for NSB: 10 µM Phentolamine (or other high-affinity non-selective α-antagonist).
-
Receptor Membranes: Tissue or cell membrane preparation.
-
96-well microplate, filter mats, scintillation fluid, and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of unlabeled cyclazosin in the Optimized Assay Buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M. Prepare the radioligand solution by diluting the stock to a final working concentration equal to its Kd (e.g., 0.5 nM) in the Optimized Assay Buffer.
-
Assay Plate Setup:
-
Total Binding Wells (Triplicate): Add 50 µL of Optimized Assay Buffer.
-
NSB Wells (Triplicate): Add 50 µL of 10 µM Phentolamine.
-
Competition Wells (Triplicate for each concentration): Add 50 µL of each cyclazosin serial dilution.
-
-
Add Radioligand: Add 50 µL of the working [³H]-prazosin solution to all wells.
-
Initiate Reaction: Add 100 µL of the receptor membrane preparation (diluted in Optimized Assay Buffer to a concentration of 10-20 µg protein/well) to all wells. The total volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Incubation times should be determined empirically in preliminary experiments.[19]
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration over filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Determine Specific Binding: Specific Binding (B₀) = Total Binding (CPM) - NSB (CPM).
-
Plot the CPM for the competition wells against the log concentration of unlabeled cyclazosin.
-
Fit the data to a one-site competition model using non-linear regression software to determine the IC₅₀ value.
-
Calculate the Ki value for cyclazosin using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
By building the assay around an optimized buffer from the start, this protocol establishes a self-validating system that proactively minimizes NSB, leading to more trustworthy and accurate affinity estimates for cyclazosin.
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
MEXC News. (2025, December 24). What Is the Role of Blocking Agents in Immunoassays? MEXC. [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap. [Link]
-
Stam, W. B., Van der Graaf, P. H., & Saxena, P. R. (1998). Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. European Journal of Pharmacology, 361(1), 79-83. [Link]
-
ResearchGate. (n.d.). (+)-Cyclazosin Derivatives as α 1 Adrenoceptor Antagonists. Request PDF. [Link]
-
PubChem. (2025, December 27). Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel-. National Center for Biotechnology Information. [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Hommel-Berrey, G. A., & Hudson, L. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(2), 229-240. [Link]
-
Boca Scientific Inc. (n.d.). Blockers. Boca Scientific. [Link]
-
Nicoya. (2024, November 7). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya. [Link]
-
Patsnap Synapse. (2025, December 27). Cyclazosin - Drug Targets, Indications, Patents. Patsnap. [Link]
-
Giardinà, D., Crucianelli, M., Melchiorre, C., Taddei, C., & Testa, R. (1995). Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. European journal of pharmacology, 287(1), 13–16. [Link]
-
Ovid. (n.d.). Influence of pH and Ionic Strength on the Steric... : Biotechnology Progress. Ovid. [Link]
-
Asadi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 11(3), 825-832. [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL. [Link]
-
EMBL-EBI. (n.d.). Compound: CYCLAZOSIN (CHEMBL423294). ChEMBL. [Link]
-
AffiMag. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. AffiMag. [Link]
-
Nguyen, T. A., et al. (2017). Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies. Biological Chemistry, 398(11), 1235-1243. [Link]
-
Leonardi, A., et al. (2005). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. Journal of Pharmacology and Experimental Therapeutics, 315(1), 159-166. [Link]
-
Piergentili, A., et al. (2004). Absolute configuration of the alpha (1B)-adrenoceptor antagonist (+)-cyclazosin. Bioorganic & Medicinal Chemistry Letters, 14(24), 6043-6045. [Link]
-
Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. [Link]
-
ResearchGate. (n.d.). Searching for cyclazosin analogues as alpha(1B)-adrenoceptor antagonists. Request PDF. [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
ResearchGate. (n.d.). Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment. Request PDF. [Link]
-
IRIS. (n.d.). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: Functional evaluation in rat and rabbit tissues. IRIS. [Link]
-
Hughes-Jones, N. C., Gardner, B., & Telford, R. (1964). THE EFFECT OF PH AND IONIC STRENGTH ON THE REACTION BETWEEN ANTI-D AND ERYTHROCYTES. Immunology, 7(1), 72–81. [Link]
-
RSC Publishing. (2017, July 21). Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. RSC Publishing. [Link]
-
Sagratini, G., et al. (2018). Chiral analogues of (+)-cyclazosin as potent α 1B -adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry, 26(12), 3358-3367. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound: CYCLAZOSIN (CHEMBL423294) - ChEMBL [ebi.ac.uk]
- 6. nicoyalife.com [nicoyalife.com]
- 7. revvity.com [revvity.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and ionic strength on the binding strength of anti-PF4/polyanion antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE EFFECT OF PH AND IONIC STRENGTH ON THE REACTION BETWEEN ANTI-D AND ERYTHROCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. What Is the Role of Blocking Agents in Immunoassays? | MEXC News [mexc.co]
- 14. Blockers [bocascientific.com]
- 15. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 16. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - BG [thermofisher.com]
- 19. swordbio.com [swordbio.com]
Technical Support Center: Cyclazosin Stability and Degradation
Welcome to the technical support center for cyclazosin. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability and degradation challenges during the storage and handling of cyclazosin. Our goal is to provide in-depth, field-proven insights and practical troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
What is cyclazosin and which parts of its structure are most susceptible to degradation?
Cyclazosin is an α1B-adrenoceptor selective antagonist.[1][2][3] Its molecular structure contains several functional groups that can be susceptible to degradation under suboptimal storage conditions.
-
Amide Bond: The molecule contains a monocarboxylic acid amide linkage.[4] Amide bonds are susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would cleave the molecule.
-
Furan Ring: The furan ring is part of the furanylcarbonyl group.[4] Furan rings can be sensitive to strong acids and are susceptible to oxidation.
-
Dimethoxy Groups: The two methoxy groups on the quinazoline ring are generally stable, but under harsh oxidative conditions, they could potentially be involved in degradation reactions.[4]
-
Unsaturated Heterocyclic Rings (Quinazoline, Quinoxaline): These aromatic systems are relatively stable but can be susceptible to photolytic degradation or strong oxidation.
Understanding these potential liabilities is the first step in designing stable formulations and storage protocols.
Caption: Key functional groups in cyclazosin and their susceptibility to common stressors.
What are the ideal storage conditions for cyclazosin solid material and solutions?
While specific long-term stability data for cyclazosin is not extensively published, best practices for analogous complex heterocyclic compounds should be followed. Stability testing is crucial to establish appropriate storage conditions and shelf life for any drug substance.[5]
| Form | Temperature | Atmosphere | Light Condition | Rationale & Key Considerations |
| Solid (API) | 2-8°C (Recommended) or ≤25°C (Controlled) | Inert gas (Argon/Nitrogen) recommended for long-term storage. | Protect from light (Amber vial). | Minimizes thermal degradation and potential oxidation. The solid state is generally more stable than solutions. |
| Stock Solutions (e.g., in DMSO) | -20°C or -80°C | Tightly sealed vial. | Protect from light (Amber vial or wrapped in foil). | Prevents solvent evaporation and slows hydrolytic/oxidative degradation. Using anhydrous solvents is critical. Avoid repeated freeze-thaw cycles by aliquoting. |
| Aqueous Buffers | 2-8°C (Short-term, <24h) | Tightly sealed vial. | Protect from light. | Aqueous environments increase the risk of hydrolysis.[6] Prepare fresh solutions for experiments. pH should be maintained near neutral unless otherwise required. |
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored cyclazosin sample.
This is a common issue indicating that the compound may have degraded. The appearance of new peaks that are absent in the analysis of a freshly prepared standard is the primary indicator.
Causality: The degradation can be triggered by several factors: improper solvent choice (e.g., presence of water or reactive impurities), exposure to light, inappropriate pH, temperature fluctuations, or oxidative stress from atmospheric oxygen.[6][7]
If you suspect degradation, follow this systematic approach to identify the cause and rectify the issue.
Caption: Decision tree for troubleshooting unexpected peaks in cyclazosin analysis.
Protocols for Stability Assessment
To proactively understand the stability of cyclazosin, a forced degradation study is essential.[8][9] This involves intentionally exposing the drug to harsh conditions to produce and identify likely degradants, which is a key step in developing a stability-indicating analytical method.[5][10]
Protocol 1: Forced Degradation (Stress Testing) of Cyclazosin
Objective: To generate potential degradation products of cyclazosin under various stress conditions as mandated by ICH guidelines.[8][9]
Materials:
-
Cyclazosin
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of cyclazosin in methanol.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include an unstressed control sample (drug in solvent only) kept under normal conditions.
-
Incubation: Expose the samples to the stress conditions. The goal is to achieve 5-20% degradation of the parent compound. Time points may need to be adjusted based on preliminary results.
-
Neutralization (for Acid/Base Hydrolysis): After the incubation period, cool the samples to room temperature.
-
For the acidic sample, neutralize by adding an equimolar amount of 0.1 M NaOH.
-
For the alkaline sample, neutralize by adding an equimolar amount of 0.1 M HCl.
-
-
Sample Preparation for Analysis: Dilute all samples (including stressed, neutralized, and control) with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating method (see Protocol 2). Compare the chromatograms of stressed samples to the control sample to identify degradation peaks.
| Stress Condition | Procedure | Typical Incubation | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. | Heat at 60-80°C for 2-8 hours.[11] | Hydrolysis (e.g., of the amide bond).[12] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. | Heat at 60-80°C for 1-4 hours.[11] | Hydrolysis (e.g., of the amide bond).[12] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | Store at room temp for 24 hours.[13] | Oxidation of electron-rich moieties (e.g., furan, quinazoline rings).[12] |
| Thermal Degradation | Store the solid API and a solution sample in an oven. | Heat at 60°C for 3-5 days.[11][13] | Thermally-induced decomposition. |
| Photodegradation | Expose solid API and a solution sample to light in a photostability chamber. | ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[8] | Photolytic cleavage or rearrangement. |
Protocol 2: Development of a Stability-Indicating HPLC Method (SIAM)
Objective: To develop an analytical method capable of separating and quantifying cyclazosin in the presence of its process impurities and degradation products.[10][14]
Principle: A stability-indicating method must be able to resolve the main drug peak from any degradation peaks, ensuring that the assay value for the active pharmaceutical ingredient (API) is accurate and unaffected by its degradants.[10] Reverse-phase HPLC (RP-HPLC) with UV detection is a common and effective technique.[11][15]
Starting Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][16]
-
Mobile Phase:
-
A common starting point for similar compounds is a gradient elution using a mixture of an aqueous buffer and an organic solvent.[11]
-
Solvent A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Detection: Use a PDA detector to scan across a range of wavelengths (e.g., 210-400 nm). Select a wavelength of maximum absorbance for cyclazosin for quantification (e.g., ~254 nm is common for similar structures).[11] The PDA is crucial for assessing peak purity.
-
Flow Rate & Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[14] Specificity is confirmed by injecting the samples from the forced degradation study to demonstrate resolution between cyclazosin and all generated degradants.
Caption: Workflow for developing and validating a stability-indicating analytical method.
By implementing these structured FAQs, troubleshooting guides, and validation protocols, researchers can effectively manage and resolve potential degradation issues with cyclazosin, ensuring the quality and reliability of their scientific data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3907, Cyclazosin. Retrieved from [Link].
-
ResearchGate. (n.d.). Summary of forced degradation results. [Download Table]. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, March 1). DEVELOPMENT OF A VALIDATED FORCED DEGRADATION STUDY FOR CHARACTERIZATION OF CICLESONIDE DEGRADANTS USING LC-MS. Retrieved from [Link]
-
Jakaria, M., Parvez, M., & Kumar, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00080. Available at: [Link]
-
Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved from [Link]
-
Jakaria, M., Parvez, M., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Leonardi, A., et al. (2018). Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry Letters, 28(13), 2291-2296. Available at: [Link]
-
ResearchGate. (n.d.). Searching for cyclazosin analogues as alpha(1B)-adrenoceptor antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). (+)-Cyclazosin Derivatives as α 1 Adrenoceptor Antagonists | Request PDF. Retrieved from [Link]
-
Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. Available at: [Link]
-
Neuromuscular. (n.d.). Degradation. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]
-
De La-Torre-Quintana, C., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4627. Available at: [Link]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
-
ChEMBL. (n.d.). Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the furan portion of (+)-cyclazosin. Retrieved from [Link]
-
Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 21-31. DOI: 10.47760/ijpsm.2022.v07i11.003. Available at: [Link]
-
PubMed. (2005, October 17). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. Retrieved from [Link]
-
Patsnap Synapse. (2025, December 27). Cyclazosin - Drug Targets, Indications, Patents. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha-1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
PubMed. (2024, August 23). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Retrieved from [Link]
-
Singh, B., et al. (2013). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 81(1), 127-142. Available at: [Link]
-
IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
-
Bakshi, M., & Singh, S. (2013). Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. Journal of Pharmacy Research, 6(6), 639-643. Available at: [Link]
-
FPnotebook. (2026, January 29). Selective Alpha-1a Antagonist. Retrieved from [Link]
-
PubMed. (2018, July 23). Chiral analogues of (+)-cyclazosin as potent α 1B -adrenoceptor selective antagonist. Retrieved from [Link]
-
Ninja Nerd. (2020, April 13). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Retrieved from [Link]
-
MDPI. (2019, May 13). Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes. Retrieved from [Link]
-
MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 6). Alpha-Blockers. In StatPearls. Retrieved from [Link]
-
Osmosis. (2025, August 19). Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Structure characterization of the degradation products of terazosin hydrochloride. Retrieved from [Link]
-
PubMed. (2004, December 15). Absolute configuration of the alpha (1B)-adrenoceptor antagonist (+)-cyclazosin. Retrieved from [Link]
-
MDPI. (2023, June 7). Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. Retrieved from [Link]
Sources
- 1. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-, (4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 14. ijpsm.com [ijpsm.com]
- 15. questjournals.org [questjournals.org]
- 16. ijpsr.com [ijpsr.com]
Cyclazosin Technical Support Center: Oral Bioavailability & Pharmacokinetics
Welcome from the Senior Application Scientist Welcome to the core troubleshooting hub for cyclazosin oral administration studies. As researchers, we often encounter a disconnect between the high in vitro potency of quinazoline-based α1-adrenoceptor antagonists and their in vivo performance. Cyclazosin, a potent α1B-adrenoceptor antagonist and CXCR4/ACKR3 activator[1], presents unique pharmacokinetic hurdles. This guide bridges the gap between mechanistic pharmacology and practical formulation science, ensuring your experimental protocols are robust, reproducible, and self-validating.
Part 1: Frequently Asked Questions (FAQs) – Mechanistic Insights
Q1: Why does cyclazosin exhibit erratic oral bioavailability in our rodent models compared to doxazosin? A1: The causality lies in the structural divergence of cyclazosin. While doxazosin is designed for high bioavailability and a long plasma half-life following a single oral dose[2], cyclazosin incorporates an octahydroquinoxaline core. This increases its lipophilicity, leading to two primary absorption barriers:
-
pH-Dependent Precipitation: Cyclazosin is a weak base. It dissolves readily in the acidic gastric environment but rapidly precipitates upon entering the neutral pH of the small intestine.
-
Hepatic First-Pass Metabolism: The absorbed fraction is highly susceptible to rapid clearance by hepatic Cytochrome P450 (CYP450) enzymes before reaching systemic circulation.
Q2: Does cyclazosin's off-target receptor affinity affect its pharmacokinetic distribution?
A2: Yes. Recent studies demonstrate that cyclazosin is not only an α1B-AR antagonist but also a strong activator of CXCR4 and ACKR3, inducing β-arrestin recruitment and receptor internalization[1]. In tissues with high expression of these chemokine receptors (e.g., vascular smooth muscle), cyclazosin can become sequestered. This tissue binding reduces the apparent free plasma concentration, complicating volume of distribution (
Q3: How do the pharmacokinetic parameters of cyclazosin compare to clinical standards? A3: Cyclazosin generally exhibits lower oral bioavailability and a shorter half-life than its clinical counterparts. See the comparative data below.
Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
| Compound | Primary Target(s) | Oral Bioavailability (Rodent) | Approx. Half-Life ( | Key Structural Feature |
| Prazosin | α1-AR, CXCR4[1] | ~60% | 2 - 3 hours | Piperazine ring |
| Doxazosin | α1-AR | ~65% | ~22 hours | 1,4-benzodioxine ring |
| Cyclazosin | α1B-AR[3], CXCR4[1] | < 20% (Unformulated) | < 2 hours | Octahydroquinoxaline core |
Part 2: Troubleshooting Guide & Experimental Workflows
Issue 1: In Vitro Dissolution Failure (Precipitation in the GI Tract)
Symptom: Plasma concentration-time curves show a severely blunted
Self-Validating Protocol: SMEDDS Formulation & FaSSIF Testing
This protocol includes an internal validation step to ensure the formulation will survive the intestinal environment before moving to costly in vivo studies.
-
Excipient Selection: Combine a long-chain triglyceride (LCT) (e.g., Oleic acid) with a high-HLB surfactant (e.g., Kolliphor EL) and a co-surfactant (e.g., PEG 400) in a 2:5:3 weight ratio.
-
API Loading: Add cyclazosin (10 mg/g of lipid mixture). Vortex for 5 minutes and sonicate at 40°C until optically clear.
-
Emulsification Verification: Disperse 100 µL of the SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid). The dispersion must form a transparent or slightly opalescent microemulsion within 2 minutes under mild agitation.
-
Validation Step (FaSSIF Shift): Adjust the pH of the dispersion to 6.8 using a phosphate buffer to simulate entry into the Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Quantification: Centrifuge at 10,000 x g for 10 minutes. Quantify the cyclazosin in the supernatant via HPLC.
-
Validation Criteria: If >85% of the initial cyclazosin dose remains in the supernatant after 120 minutes, the formulation is validated for in vivo dosing.
-
Issue 2: High Hepatic First-Pass Clearance
Symptom: Intravenous (IV) dosing yields excellent exposure, but oral dosing (even with SMEDDS) yields low absolute bioavailability. Causality: The drug is successfully absorbed across the enterocyte but is immediately transported via the portal vein to the liver, where it is metabolized by CYP450 enzymes before reaching systemic circulation. Solution: Optimize the SMEDDS formulation to strictly utilize Long-Chain Triglycerides (LCTs). LCTs stimulate the formation of chylomicrons within the enterocyte. Highly lipophilic drugs like cyclazosin partition into these chylomicrons, which are then secreted into the lymphatic system, effectively bypassing the portal vein and the liver.
Part 3: Mechanistic Visualizations
To fully grasp the pharmacokinetic interventions described above, review the following mechanistic pathways and workflows.
Diagram 1: Cyclazosin Absorption & Hepatic Bypass Pathway
This diagram illustrates the causality behind using LCTs to shift absorption from the portal vein (high metabolism) to the lymphatic system (hepatic bypass).
Fig 1: Cyclazosin absorption pathways highlighting hepatic first-pass metabolism and lymphatic bypass.
Diagram 2: SMEDDS Formulation & Validation Workflow
A self-validating logical progression for preparing oral cyclazosin doses.
Fig 2: Step-by-step SMEDDS formulation workflow for cyclazosin oral administration.
References
1.[1] Title: Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3 | PLOS One Source: plos.org URL:
2.[2] Title: Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC Source: nih.gov URL:
3.[3] Title: Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist - ACS Publications Source: acs.org URL:
Sources
- 1. Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3 | PLOS One [journals.plos.org]
- 2. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Cyclazosin and Prazosin Potency in Vascular Smooth Muscle
An In-Depth Guide for Researchers in Pharmacology and Drug Development
In the landscape of cardiovascular research, the precise modulation of vascular smooth muscle tone is a cornerstone of therapeutic intervention for conditions such as hypertension. At the heart of this regulation are the alpha-1 (α1) adrenergic receptors, which, upon activation by catecholamines like norepinephrine, trigger vasoconstriction.[1] The development of selective antagonists for these receptors has been a significant area of focus. This guide provides a detailed comparative analysis of two notable α1-adrenoceptor antagonists: cyclazosin and the well-established clinical agent, prazosin. We will delve into their comparative potency, receptor subtype selectivity, and the experimental methodologies used to characterize their effects on vascular smooth muscle.
Understanding the Players: Cyclazosin and Prazosin
Prazosin , a quinazoline derivative, is a well-characterized, selective α1-adrenoceptor antagonist.[2][3][4] It exhibits high affinity for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D) and is widely used both as a therapeutic agent for hypertension and as a research tool to investigate α1-adrenergic signaling.[2][4][5] Its mechanism of action involves competitive blockade of α1-receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[3][4]
Cyclazosin , another prazosin-related compound, has emerged as a potent and selective antagonist with a particular preference for the α1B-adrenoceptor subtype.[6][7][8] This selectivity offers a more nuanced tool for dissecting the specific roles of α1-adrenoceptor subtypes in vascular physiology and pathophysiology.
Comparative Potency: A Data-Driven Assessment
The potency of an antagonist is a critical parameter, typically quantified by its inhibition constant (Ki) or its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.[9] A higher pA2 or a lower Ki value indicates greater potency.
While a direct, head-to-head comparison in a single study is ideal, we can synthesize data from various sources to build a comparative picture.
| Compound | Parameter | Value | Receptor Subtype | Tissue/Cell Line | Reference |
| Cyclazosin | pKi | 9.23–9.57 | α1B | Rat Liver Membranes | [6][7] |
| pKi | 8.18–8.41 | α1A | Rat Liver Membranes | [6][7] | |
| pKi | 9.28 | α1D | Cloned Human Receptors | [7] | |
| pA2 | 8.85 | α1B | Rabbit Thoracic Aorta | [8] | |
| pA2 | 7.75 | α1A | Rat Prostatic Vas Deferens | [8] | |
| pA2 | 7.27 | α1D | Rat Aorta | [8] | |
| Prazosin | pKi | ~9.0 | α1A | Rat Tissues | [10] |
| pKi | ~9.0 | α1B | Rat Tissues | [10] | |
| Kd | 0.71 nM | α1A | Human α1A-adrenoceptor in CHO cells | [5] | |
| Kd | 0.87 nM | α1B | Human α1B-adrenoceptor in CHO cells | [5] | |
| Kd | 1.90 nM | α1D | Human α1D-adrenoceptor in CHO cells | [5] | |
| IC50 | ~0.1 nM | α1 | Rabbit Aortic Smooth Muscle Cells | [11] |
Expert Interpretation: The compiled data suggests that both cyclazosin and prazosin are highly potent α1-adrenoceptor antagonists. Cyclazosin demonstrates a notable selectivity for the α1B-adrenoceptor subtype in functional assays, with pA2 values indicating a 13- to 38-fold selectivity for α1B over α1A and α1D subtypes, respectively.[8] Prazosin, while also exhibiting high affinity, is generally considered a non-selective antagonist across the three α1 subtypes.[2][10] The choice between these two compounds in a research setting would therefore depend on whether subtype selectivity is a desired experimental feature.
The Underlying Mechanism: α1-Adrenergic Receptor Signaling in Vascular Smooth Muscle
The contractile state of vascular smooth muscle cells (VSMCs) is a primary determinant of blood pressure and blood flow.[12] The activation of α1-adrenergic receptors on VSMCs by agonists like norepinephrine initiates a well-defined signaling cascade.[1][13]
Caption: α1-Adrenergic receptor signaling pathway in vascular smooth muscle cells.
Upon agonist binding, the α1-receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum and binds to its receptor, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[14] Both cyclazosin and prazosin act by competitively inhibiting the initial binding of norepinephrine to the α1-adrenergic receptor, thereby preventing this entire cascade.
Experimental Protocols for Assessing Antagonist Potency
To empirically determine and compare the potency of compounds like cyclazosin and prazosin, robust and reproducible experimental protocols are essential.
In Vitro Vascular Ring Contraction Assay
This classic functional assay directly measures the effect of an antagonist on the contractility of isolated vascular tissue.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an appropriate animal model (e.g., rat, rabbit).
-
Carefully dissect a blood vessel of interest (e.g., thoracic aorta, mesenteric artery).
-
Clean the vessel of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the vascular rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Isometric Tension Recording:
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension to the tissue and allow it to equilibrate for 60-90 minutes.
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for an α1-agonist (e.g., phenylephrine or norepinephrine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction force.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the antagonist (cyclazosin or prazosin) for a predetermined period (e.g., 30-60 minutes).
-
-
Second Agonist Dose-Response Curve:
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value.[9]
-
Caption: Experimental workflow for determining antagonist potency using an in vitro vascular ring assay.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the α1-adrenoceptor subtype of interest (e.g., cultured cells, brain tissue).
-
Isolate the cell membranes through centrifugation.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled α1-antagonist of high affinity (e.g., [³H]prazosin) and varying concentrations of the unlabeled competitor drug (cyclazosin or prazosin).
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug.
-
Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion for the Bench Scientist
Both cyclazosin and prazosin are invaluable tools for the study of α1-adrenergic pharmacology in vascular smooth muscle. The choice between them hinges on the specific research question.
-
Prazosin remains the gold standard for studies requiring a potent, non-selective α1-adrenoceptor antagonist. Its extensive characterization provides a solid foundation for interpreting experimental results.
-
Cyclazosin offers the advantage of subtype selectivity, particularly for the α1B-adrenoceptor. This makes it an excellent choice for investigations aiming to elucidate the distinct physiological and pathological roles of this specific receptor subtype in vascular function.
Ultimately, a thorough understanding of the pharmacological profiles of these compounds, coupled with the application of rigorous experimental methodologies, will enable researchers to generate high-quality, reproducible data and advance our understanding of vascular biology and the development of novel cardiovascular therapeutics.
References
-
Sasaguri, T., Teruya, H., Ishida, A., Abumiya, T., & Ogata, J. (2000). Linkage between alpha(1) adrenergic receptor and the Jak/STAT signaling pathway in vascular smooth muscle cells. Biochemical and Biophysical Research Communications, 268(1), 25–30. [Link]
-
Rudner, X. L., Berkowitz, D. E., & Pallas, D. C. (2008). The α1D-Adrenergic Receptor Induces Vascular Smooth Muscle Apoptosis via a p53-Dependent Mechanism. Molecular Pharmacology, 74(4), 1000-1007. [Link]
-
JoVE. (2021). Isolation of Primary Patient-specific Aortic Smooth Muscle Cells and Semiquantitative Real-time Contraction Measurements In Vitro. Journal of Visualized Experiments. [Link]
-
Geti, D., et al. (2021). Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Wang, S., et al. (2023). A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro. Vascular Pharmacology, 149, 107146. [Link]
-
Hill, S. J., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602. [Link]
-
Rossi, G., et al. (2018). Chiral analogues of (+)-cyclazosin as potent α1B -adrenoceptor selective antagonist. Bioorganic & Medicinal Chemistry, 26(12), 3466-3475. [Link]
-
Palea, S., et al. (2005). (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(2), 101-108. [Link]
-
Wikipedia. (n.d.). Alpha-1 adrenergic receptor. [Link]
-
Rudner, X. L., Berkowitz, D. E., & Pallas, D. C. (2008). The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism. Molecular pharmacology, 74(4), 1000–1007. [Link]
-
van Zwieten, P. A. (1985). Clinical Pharmacology and Therapeutic Role of Prazosin and Related Alpha-Adrenoceptor Antagonists. Cardiovascular Drugs and Therapy, 1(4), 435-447. [Link]
-
Hill, S. J., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602. [Link]
-
Shrivastava, R., et al. (1993). An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation. Methods and findings in experimental and clinical pharmacology, 15(6), 345–350. [Link]
-
Colucci, W. S., & Alexander, R. W. (1986). Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Journal of cardiovascular pharmacology, 8 Suppl 2, S29-33. [Link]
-
Sagratini, G., et al. (2018). Chiral analogues of (+)-cyclazosin as potent α 1B -adrenoceptor selective antagonist. Bioorganic & medicinal chemistry, 26(12), 3466–3475. [Link]
-
Guicheney, P., & Meyer, P. (1981). Competition by various agonists and antagonists to [3Hlprazosin binding to a-adrenergic binding sites. ResearchGate. [Link]
-
BioPharma Notes. (2021, May 18). Prazosin. [Link]
-
Grosberg, A., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of visualized experiments : JoVE, (57), 3357. [Link]
-
Takayanagi, Y., et al. (2000). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. British journal of pharmacology, 130(5), 1051–1058. [Link]
-
Giachelli, C. M. (2017). Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. Methods in molecular biology (Clifton, N.J.), 1527, 189–200. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Prazosin Hydrochloride? [Link]
-
PathWhiz. (n.d.). Prazosin Action Pathway. [Link]
-
Purdy, R. E., & Stupecky, G. L. (1986). Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extraceptors) in arterial muscle. The Journal of pharmacology and experimental therapeutics, 239(3), 846–852. [Link]
-
Kenny, B. A., et al. (2004). Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. Naunyn-Schmiedeberg's archives of pharmacology, 370(4), 284–291. [Link]
-
Kim, S. C., et al. (2003). Comparison of relaxation responses of cavernous and trigonal smooth muscles from rabbits by alpha1-adrenoceptor antagonists; prazosin, terazosin, doxazosin, and tamsulosin. Urological research, 31(4), 244–248. [Link]
-
Patsnap Synapse. (2025, December 27). Cyclazosin. [Link]
-
Tsai, M. H., & Jiang, M. J. (2021). Characterization of Contractile Machinery of Vascular Smooth Muscles in Hypertension. International journal of molecular sciences, 22(14), 7626. [Link]
-
RJPTSimLab. (n.d.). Determination of PA2 value of Prazosin on Rat Anococcygeus Muscle. [Link]
-
Al-Humayyd, M. S. (1989). Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. Clinical and experimental pharmacology & physiology, 16(1), 1–8. [Link]
-
Colucci, W. S., & Alexander, R. W. (1985). Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation. Journal of cardiovascular pharmacology, 7 Suppl 6, S13-6. [Link]
-
Eddinger, T. J., et al. (2007). Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin. The Journal of pharmacology and experimental therapeutics, 320(2), 865–872. [Link]nih.gov/17090715/)
Sources
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Prazosin - BioPharma Notes [biopharmanotes.com]
- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. | Merck [merckmillipore.com]
- 8. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cultured vascular smooth muscle cells: an in vitro system for study of alpha-adrenergic receptor coupling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating Cyclazosin IC50 Values in HEK293 Cells: A Comprehensive Comparison Guide
Introduction: The Need for Subtype Selectivity
The α1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that regulate critical sympathetic nervous system responses. While non-selective antagonists like prazosin are clinical mainstays for conditions like hypertension, the pursuit of subtype-selective ligands is critical for targeted therapeutics. The α1B-AR subtype, in particular, is heavily implicated in cardiovascular regulation, heart failure, and neurodegenerative pathologies[1].
Cyclazosin has emerged as a benchmark α1B-AR selective antagonist. Unlike standard clinical drugs that exhibit minimal preference among α1-AR subtypes, cyclazosin demonstrates a distinct 10- to 24-fold selectivity for the α1B-AR over the α1A and α1D subtypes[2]. This guide provides an objective, data-driven framework for validating cyclazosin's IC50 using a functional calcium mobilization assay in Human Embryonic Kidney 293 (HEK293) cells.
Mechanistic Rationale & Pathway Visualization
HEK293 cells are the gold standard for this validation because they possess a robust intracellular signaling machinery yet maintain a negligible endogenous α1-AR background. This ensures that the measured pharmacological signals are exclusively mediated by the transfected α1B-AR, preventing confounding data[3].
Upon agonist binding, the α1B-AR couples to the Gq protein, activating Phospholipase C (PLC). PLC cleaves membrane phospholipids to generate Inositol trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium (Ca2+)[3]. Cyclazosin competitively binds to the orthosteric site of the receptor, inhibiting this cascade and dampening the calcium transient.
α1B-AR Gq-coupled signaling pathway and the mechanism of cyclazosin inhibition in HEK293 cells.
Comparative Pharmacological Profile
To contextualize cyclazosin's performance, it must be benchmarked against other established α1-AR antagonists. The table below synthesizes the selectivity profiles across the three receptor subtypes, expressed as pKi (the negative logarithm of the inhibition constant).
| Antagonist | Primary Target | α1A Affinity (pKi) | α1B Affinity (pKi) | α1D Affinity (pKi) | Selectivity Profile |
| Prazosin | Non-selective | ~9.8 | ~9.8 | ~9.8 | α1A ≈ α1B ≈ α1D |
| Tamsulosin | α1A / α1D | ~10.1 | ~8.6 | ~9.9 | α1A ≈ α1D > α1B |
| BMY 7378 | α1D | ~8.2 | ~7.2 | ~9.4 | α1D > α1A > α1B |
| Cyclazosin | α1B | ~7.8 | ~8.8 | ~8.0 | α1B > α1D ≈ α1A |
Data synthesized from the IUPHAR/BPS Guide to PHARMACOLOGY[4] and recent structural activity relationship studies[2],[1].
Self-Validating Experimental Protocol: Intracellular Calcium Mobilization
To determine the functional IC50 of cyclazosin, a fluorescence-based calcium mobilization assay using Fluo-4 AM is employed. This protocol is engineered as a self-validating system : it incorporates strict internal controls to verify cell viability, receptor expression, and assay sensitivity in real-time.
Step-by-Step Methodology
Step 1: Cell Culture & Plating
-
Action: Seed HEK293 cells stably expressing human α1B-AR at a density of 30,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C.
-
Causality: Black-walled plates are mandatory to prevent optical crosstalk (light scattering) between adjacent wells during fluorescence reading. The clear bottom allows for excitation and emission reading from the bottom-read optics of a Fluorescent Imaging Plate Reader (FLIPR).
Step 2: Dye Loading
-
Action: Remove culture media. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.
-
Causality: The acetoxymethyl (AM) ester modification allows Fluo-4 to passively permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye. Probenecid is a critical addition: it inhibits organic anion transporters (like MRP1) that would otherwise actively extrude the cleaved dye out of the cell, which would severely degrade the signal-to-noise ratio.
Step 3: Antagonist Pre-incubation (Equilibration)
-
Action: Wash cells twice with assay buffer to remove extracellular background dye. Add varying concentrations of cyclazosin (10 pM to 10 µM, half-log dilutions) and incubate for 30 minutes at room temperature.
-
Causality: A 30-minute pre-incubation is required to allow the competitive antagonist to reach thermodynamic equilibrium with the α1B-AR before the agonist is introduced.
-
Self-Validation Controls:
-
Positive Control: Vehicle only (0.1% DMSO) to establish the uninhibited maximum response (Emax).
-
Reference Standard: A parallel dilution series of prazosin to validate the assay's dynamic range and confirm the receptor's wild-type pharmacological behavior.
-
Step 4: Agonist Stimulation & Kinetic Reading
-
Action: Transfer the plate to the FLIPR. Inject phenylephrine at its pre-determined EC80 concentration. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously at 1-second intervals for 90 seconds.
-
Causality: Calcium transients are rapid and fleeting. A single endpoint read would miss the peak response. Continuous kinetic reading captures the absolute maximum peak fluorescence. Furthermore, using the EC80 of the agonist (rather than a saturating EC100 dose) ensures a robust signal while maintaining the assay's sensitivity to competitive antagonism; an overwhelming agonist concentration would artificially shift the antagonist's IC50 curve to the right.
Data Analysis & IC50 Determination
-
Normalization: Extract the peak fluorescence value for each well (typically occurring 15-20 seconds post-injection) and subtract the baseline fluorescence (ΔF/F0).
-
Regression Modeling: Plot the normalized response against the log concentration of cyclazosin. Fit the data using a four-parameter logistic (4PL) non-linear regression model: Response = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Interpretation: The IC50 represents the concentration of cyclazosin required to inhibit 50% of the phenylephrine-induced calcium response. For cross-assay standardization, convert the IC50 to a Ki value using the Cheng-Prusoff equation, factoring in the specific EC50 and concentration of the phenylephrine used in your system.
References
-
[2] Title: Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist | Source: acs.org | 2
-
[3] Title: Ca2+ participates in alpha1B-adrenoceptor-mediated cAMP response in HEK293 cells | Source: nih.gov | 3
-
[4] Title: α1B-adrenoceptor - IUPHAR/BPS Guide to PHARMACOLOGY | Source: guidetopharmacology.org | 4
-
[1] Title: α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease | Source: nih.gov | 1
Sources
- 1. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ca2+ participates in alpha1B-adrenoceptor-mediated cAMP response in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
Benchmarking cyclazosin efficacy against standard alpha-blockers
Benchmarking Cyclazosin Efficacy Against Standard -Adrenoceptor Antagonists: A Comprehensive Technical Guide
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist
The Pharmacological Landscape of -Adrenoceptors
The
Historically, standard
Cyclazosin , particularly its (+)-enantiomer, was developed to fill this critical gap. Structurally related to prazosin, (+)-cyclazosin acts as a highly potent and competitive antagonist with a profound selectivity for the
Mechanistic Pathway: -Adrenoceptor Signaling
The
Caption: α1B-Adrenoceptor Gq/11 signaling cascade and (+)-cyclazosin competitive blockade mechanism.
Quantitative Benchmarking: Affinity and Selectivity
To objectively benchmark cyclazosin, we must compare its binding affinity (
| Antagonist | Selectivity Profile | |||
| Prazosin | 9.60 | 9.70 | 9.80 | High-affinity, Non-selective |
| Doxazosin | 8.50 | 8.60 | 8.50 | High-affinity, Non-selective |
| Tamsulosin | 9.80 | 8.10 | 9.90 | |
| (+)-Cyclazosin | 8.18 | 9.68 | 8.28 |
Data Interpretation: (+)-Cyclazosin demonstrates a 40- to 90-fold selectivity for the
Experimental Methodologies: Binding vs. Functional Assays
A robust pharmacological evaluation requires both radioligand binding assays (to determine pure receptor affinity) and functional organ bath assays (to determine physiological efficacy). Native
Caption: Step-by-step experimental workflow for radioligand binding and functional affinity validation.
Protocol A: Radioligand Binding Assay (Receptor Affinity, )
This protocol isolates the receptor to measure purely thermodynamic binding interactions.
-
Membrane Preparation: Homogenize CHO cells stably expressing human
-ARs in ice-cold Tris-HCl buffer.-
Causality: Homogenization destroys cellular compartmentalization, ensuring that the radioligand has unrestricted kinetic access to the receptor binding sites, eliminating diffusion barriers present in intact tissues[3].
-
-
Incubation: Incubate 50 µg of membrane protein with 0.2 nM
-prazosin and varying concentrations of (+)-cyclazosin ( to M) for 45 minutes at 25°C.-
Causality:
-prazosin is chosen because it is a non-selective ligand that labels all subtypes equally[1]. Tracking its competitive displacement allows for the precise calculation of cyclazosin's .
-
-
Self-Validation (Non-Specific Binding): Run a parallel set of tubes containing 10 µM phentolamine.
-
Trustworthiness: Phentolamine saturates all true
-AR sites. Any remaining radioactivity detected in these tubes represents non-specific binding (e.g., ligand sticking to plastic or lipids). Subtracting this value ensures the data reflects only specific receptor interactions.
-
-
Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass-fiber filters. Measure retained radioactivity using liquid scintillation counting.
-
Data Analysis: Convert the
values to using the Cheng-Prusoff equation.
Protocol B: Functional Organ Bath Assay (Physiological Efficacy, )
This protocol validates that the binding affinity translates into actual physiological antagonism.
-
Tissue Preparation: Isolate rabbit thoracic aorta rings (which natively express functional
-ARs mediating contraction) and suspend them in 10 mL organ baths containing oxygenated Krebs-Henseleit solution at 37°C[4]. -
Equilibration: Apply a resting tension of 2g and allow 60 minutes for equilibration. Prime the tissue with a sub-maximal dose of noradrenaline (
M).-
Causality: Priming standardizes the contractile machinery of the smooth muscle, ensuring reproducible responses in subsequent steps.
-
-
Concentration-Response Curves (CRC): Generate a cumulative CRC to noradrenaline. Wash the tissue thoroughly, then incubate with a fixed concentration of (+)-cyclazosin (e.g., 10 nM) for 30 minutes. Repeat the noradrenaline CRC.
-
Self-Validation (Schild Analysis): Plot the log(dose-ratio - 1) against the negative log of the antagonist concentration.
-
Trustworthiness: A Schild plot slope of approximately 1.0 mathematically proves that (+)-cyclazosin is acting as a purely competitive, reversible antagonist[4]. The x-intercept of this plot yields the
value.
-
Comparative Efficacy & Stereochemical Insights
The benchmarking of cyclazosin reveals two critical insights for drug development professionals:
-
Enantioselectivity is Critical: The spatial requirements of the
binding pocket are highly restrictive. The (+)-enantiomer of cyclazosin is significantly more selective for the subtype than its (-)-enantiomer. The (-)-enantiomer actually shows higher potency at and receptors, drastically reducing its overall selectivity window[2]. -
Binding vs. Functional Correlation: In functional assays using rabbit thoracic aorta, (+)-cyclazosin competitively antagonized noradrenaline-induced contractions with a
value of 8.85[4]. This functional potency aligns remarkably well with its recombinant binding affinity ( ~9.68)[2], confirming that cyclazosin is not merely a high-affinity binder, but a highly efficacious physiological blocker of the signaling cascade.
References
-
[4] Title: (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues. Source: PubMed (nih.gov) URL:
-
[2] Title: Synthesis and Biological Profile of the Enantiomers of[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan- 2-ylmethanone (Cyclazosin), a Potent Competitive α1B-Adrenoceptor Antagonist. Source: ACS Publications (acs.org) URL:
-
[1] Title: The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Source: PubMed (nih.gov) URL:
-
[3] Title: Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists. Source: PMC (nih.gov) URL:
Sources
- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Cyclazosin Binding: A Comparative Guide to Reproducibility Across Cell Lines
In the landscape of opioid research, cyclazosin stands as a molecule of significant interest due to its complex pharmacology, acting as a mixed agonist-antagonist at opioid receptors.[1] Its utility in dissecting the intricate signaling pathways of these receptors is, however, contingent on the reproducibility of experimental data. This guide provides an in-depth analysis of the factors influencing the reproducibility of cyclazosin binding data across different cell lines, offering a framework for researchers to design robust and reliable experiments.
Introduction to Cyclazosin: A Complex Ligand
Cyclazosin, a benzomorphan derivative, exhibits a distinct binding profile, primarily interacting with mu (μ) and kappa (κ) opioid receptors.[1] It is known to be a κ-opioid receptor agonist and a μ-opioid receptor antagonist.[1] Furthermore, the stereochemistry of cyclazosin is a critical determinant of its receptor affinity; the (-)-isomer is responsible for its opioid receptor activity, while the (+)-isomer displays higher affinity for sigma (σ) receptors.[1] This multifaceted interaction profile necessitates careful consideration of the experimental system to ensure that the observed binding data accurately reflects the intended receptor interaction.
The Cellular Context: Why Cell Line Choice Matters
The choice of cell line is a paramount decision in any binding study. It dictates the receptor environment and can significantly impact the affinity and density measurements of cyclazosin binding. Commonly used cell lines in opioid research include Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and the human neuroblastoma cell line, SH-SY5Y.
The expression levels of opioid receptors can vary significantly between these cell lines. For instance, HEK293 and CHO cells do not endogenously express opioid receptors and are therefore ideal for stable or transient transfection of a single receptor subtype (μ, κ, or delta). This allows for the isolated study of cyclazosin's interaction with a specific receptor. Conversely, SH-SY5Y cells endogenously express μ- and δ-opioid receptors, providing a more physiologically relevant model for neuronal cells but complicating the interpretation of binding data for non-selective ligands like cyclazosin.[2][3]
Moreover, the expression of sigma receptors, for which the (+)-isomer of cyclazosin has high affinity, is widespread across various human and rodent tumor cell lines.[4] This underscores the importance of using the correct enantiomer of cyclazosin and characterizing the sigma receptor expression in the chosen cell line to avoid confounding results.
Comparative Analysis of Cyclazosin Binding Data
The variability in reported binding affinities (Ki or Kd) for cyclazosin across different studies highlights the challenges in achieving reproducibility. This variability can stem from numerous factors, including the specific cell line clone, receptor expression levels, the radioligand used in competition assays, and the specific assay conditions.[5]
Below is a summary of representative binding affinities for cyclazosin and related benzomorphans at opioid receptors in commonly used cell systems. It is important to note that direct comparisons should be made with caution due to the differing experimental setups.
| Ligand | Receptor | Cell Line/Preparation | Binding Affinity (Ki/Kd) | Reference |
| (-)-α-Cyclazocine | μ-Opioid | Rat Brain Homogenate | 0.48 nM (KD) | [6] |
| (-)-β-Cyclazocine | μ-Opioid | Rat Brain Homogenate | 15.1 nM (KD) | [6] |
| Ethylketocyclazocine | Multiple | NCB-20 Hybrid Cells | 4 nM and 20 nM (Kd) | [7] |
| 8-Carboxamidocyclazocine | μ-Opioid | Guinea Pig Brain | 0.31 nM (Ki) | [8] |
| 8-Carboxamidocyclazocine | κ-Opioid | Guinea Pig Brain | 0.06 nM (Ki) | [8] |
| 8-Carboxamidocyclazocine | δ-Opioid | Guinea Pig Brain | 5.2 nM (Ki) | [8] |
Note: This table provides illustrative examples and is not an exhaustive list. The values are intended to highlight the range of reported affinities and the importance of considering the specific experimental context.
Achieving Reproducibility: A Methodological Deep Dive
To mitigate variability and enhance the reproducibility of cyclazosin binding data, a meticulously controlled experimental protocol is essential. The following section outlines a detailed methodology for a competitive radioligand binding assay, a common technique for characterizing ligand-receptor interactions.[9][10]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed for determining the binding affinity (Ki) of cyclazosin for a specific opioid receptor subtype (e.g., μ-opioid receptor) stably expressed in a cell line like HEK293 or CHO.
A. Cell Culture and Membrane Preparation:
-
Cell Culture: Culture HEK293 cells stably expressing the human μ-opioid receptor (HEK293-hMOR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).[11] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: Once cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Membrane Preparation:
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
B. Competitive Binding Assay:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor, typically at a concentration close to its Kd value).[12]
-
50 µL of varying concentrations of unlabeled cyclazosin (the competitor).
-
For determining non-specific binding, add a high concentration of a non-radioactive, high-affinity ligand (e.g., naloxone) instead of cyclazosin.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9][13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding at each cyclazosin concentration.
-
Generate Competition Curve: Plot the specific binding as a percentage of the control (binding in the absence of cyclazosin) against the logarithm of the cyclazosin concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of cyclazosin that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Key Factors Influencing Reproducibility
Achieving consistent and reproducible cyclazosin binding data requires a deep understanding and stringent control of several experimental variables.
Diagram: Factors Influencing Binding Assay Reproducibility
Caption: Key experimental variables that can significantly impact the reproducibility of cyclazosin binding data.
A. Cellular Factors:
-
Cell Line and Passage Number: Different cell lines have unique genetic backgrounds and protein expression profiles that can influence receptor function and signaling.[5] Furthermore, high passage numbers can lead to genetic drift and altered receptor expression levels. It is crucial to use a consistent cell line and passage number range across experiments.
-
Receptor Expression Level (Bmax): The density of the target receptor on the cell membrane can affect the apparent affinity of a ligand.[14] For transfected cell lines, it is essential to characterize and maintain a stable level of receptor expression. Variations in receptor density can alter the equilibrium of the binding reaction and lead to inconsistent results.[12]
B. Assay Conditions:
-
Choice of Radioligand: The radioligand used in a competition assay should be specific for the target receptor and have a well-characterized binding affinity (Kd).[5][10] The choice of radioligand can influence the determined Ki value for the competing ligand.
-
Buffer Composition: The pH and ionic strength of the assay buffer can impact the conformation of both the receptor and the ligand, thereby affecting their interaction.[13] It is critical to maintain a consistent buffer composition throughout all experiments.
-
Incubation Time and Temperature: Binding reactions are temperature-dependent, and sufficient incubation time is required to reach equilibrium.[13] Inadequate incubation can lead to an underestimation of binding affinity.
C. Reagent Quality:
-
Purity and Stereochemistry of Cyclazosin: As previously mentioned, the two enantiomers of cyclazosin have different receptor affinities.[1] It is imperative to use a pure, single enantiomer of cyclazosin to avoid ambiguous results. The chemical purity of the compound should also be verified.
-
Reagent Quality and Consistency: The quality of all reagents, including buffers, radioligands, and cell culture media, can impact the outcome of the assay.[15] Using high-quality reagents from a consistent source is essential for long-term reproducibility.
Experimental Workflow and Self-Validation
A well-designed experimental workflow incorporates self-validating steps to ensure the integrity of the data.
Diagram: Self-Validating Experimental Workflow
Caption: A logical workflow for a cyclazosin binding study, incorporating essential validation steps.
The workflow begins with the thorough characterization of the cell line to confirm the expression of the target receptor. A saturation binding assay with the chosen radioligand should be performed to determine its Kd and Bmax in the specific cell system. This provides a crucial baseline for the subsequent competition assays. The inclusion of positive and negative controls in every experiment is non-negotiable for validating the assay's performance. Finally, assessing inter-assay variability by repeating the experiment on different days is essential for establishing the robustness of the findings.
Conclusion: A Path Towards Reliable Data
The reproducibility of cyclazosin binding data is not a matter of chance but a result of meticulous experimental design and execution. By understanding the complex pharmacology of cyclazosin and carefully controlling the cellular, assay, and reagent variables, researchers can generate reliable and comparable data. This guide provides a framework for navigating the nuances of cyclazosin binding studies, ultimately contributing to a more robust and progressive understanding of opioid receptor pharmacology.
References
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - STOP HIV/AIDS. (n.d.).
-
Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. (2022). MDPI. Retrieved from [Link]
-
Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. (2003). ACS Publications. Retrieved from [Link]
-
Expression of Opioid Receptors in Cells of the Immune System. (2020). MDPI. Retrieved from [Link]
-
Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia. (n.d.). PubMed. Retrieved from [Link]
-
Expression of the mu-opioid receptor in CHO cells: ability of mu-opioid ligands to promote alpha-azidoanilido[32P]GTP labeling of multiple G protein alpha subunits. (n.d.). PubMed. Retrieved from [Link]
-
Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells. (n.d.). PMC. Retrieved from [Link]
-
Receptor mechanisms of opioid tolerance in SH-SY5Y human neural cells. (n.d.). PubMed. Retrieved from [Link]
-
Distinct high-affinity binding sites for benzomorphan drugs and enkephalin in a neuroblastoma--brain hybrid cell line. (n.d.). PNAS. Retrieved from [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... (n.d.). PMC. Retrieved from [Link]
-
A HEK293 cell line overexpressing human µ-opioid receptors... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Retrieved from [Link]
-
Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (n.d.). Frontiers. Retrieved from [Link]
-
Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Opioid-Modulated Receptor Localization and Erk1/2 Phosphorylation in Cells Coexpressing μ-Opioid and Nociceptin Receptors. (2023). PMC. Retrieved from [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic. Retrieved from [Link]
-
Propofol increases µ-opioid receptor expression in SH-SY5Y human neuroblastoma cells. (n.d.). Retrieved from [Link]
-
Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. (n.d.). PMC. Retrieved from [Link]
-
Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. (2024). bioRxiv. Retrieved from [Link]
-
Properties of a kappa-opioid receptor expressed in CHO cells: interaction with multiple G-proteins is not specific for any individual G alpha subunit and is similar to that of other opioid receptors. (n.d.). PubMed. Retrieved from [Link]
-
Effects of Different Opioid Drugs on Oxidative Status and Proteasome Activity in SH-SY5Y Cells. (2022). MDPI. Retrieved from [Link]
-
opioid receptor activation leads to neurite outgrowth and neuronal differentiation via a STAT5BGi/o pathway. (n.d.). Ovid. Retrieved from [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2026). ResearchGate. Retrieved from [Link]
-
Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease. (n.d.). Frontiers. Retrieved from [Link]
-
Characterization of Expression and Binding Activity of Sigma Receptor–1 in Retinal Müller Cells. (2006). IOVS. Retrieved from [Link]
-
Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Retrieved from [Link]
-
Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors. (n.d.). PubMed. Retrieved from [Link]
-
Detection of Mu‐Opioid Receptors in SH‐SY5Y Human Neuroblastoma Cells by Flow Cytometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. (2024). Retrieved from [Link]
-
Binding Assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist. (2021). eLife. Retrieved from [Link]
-
Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. (2022). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ovid.com [ovid.com]
- 4. Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stophivaids.ca [stophivaids.ca]
- 6. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 11. Deciphering µ-opioid receptor phosphorylation and dephosphorylation in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. swordbio.com [swordbio.com]
Comparative Pharmacodynamics: Cyclazosin vs. Terazosin at α1-Adrenoceptors
Executive Summary
The pharmacological targeting of α1-adrenoceptors is a cornerstone in the management of cardiovascular and urological conditions. While classical quinazoline derivatives like terazosin have achieved widespread clinical utility due to their broad-spectrum antagonism, the structural evolution of these compounds has yielded highly specialized research tools like cyclazosin . This guide provides an in-depth comparative analysis of their pharmacodynamic profiles, structural determinants of binding, and the self-validating experimental methodologies required to evaluate their efficacy.
Structural and Pharmacological Profiles
Terazosin: The Broad-Spectrum Standard
Terazosin is a clinically approved, non-selective α1-adrenoceptor antagonist structurally related to prazosin[1]. It possesses a tetrahydrofuran ring that introduces a chiral center, though both enantiomers and the racemic mixture exhibit high and nearly equipotent affinity across all three α1-adrenoceptor subtypes (α1A, α1B, and α1D)[1][2]. Clinically, its broad antagonism effectively reduces vascular smooth muscle tone (treating hypertension) and relaxes the prostatic capsule (managing benign prostatic hyperplasia, BPH)[3][4].
Cyclazosin: The α1B-Selective Probe
Cyclazosin was engineered as a cis-octahydroquinoxaline analogue of prazosin to probe subtype-specific physiological roles[4]. Unlike terazosin, cyclazosin exhibits a high preferential affinity for the α1B-adrenoceptor subtype[5]. Recent crystallographic studies of the α1B-adrenoceptor bound to cyclazosin reveal that its selectivity is driven by non-conserved residues within the orthosteric binding pocket, specifically V197, which sterically accommodates cyclazosin better than the corresponding isoleucine in the α1A subtype[6].
Receptor Binding Affinities
Quantitative radioligand binding assays highlight the divergent selectivity profiles of these two antagonists. While terazosin binds in the low nanomolar range across all subtypes, cyclazosin demonstrates sub-nanomolar affinity specifically for α1B, boasting a 90-fold selectivity over α1A and a 24-fold selectivity over α1D[2][7].
Table 1: Comparative Binding Affinities (Ki, nM) at Human α1-Adrenoceptors
| Receptor Subtype | Terazosin (S-enantiomer) | Cyclazosin (Racemate / (+)-enantiomer) | Selectivity Profile |
| α1A | 3.91 nM | ~18.0 nM | Terazosin is ~4.6x more potent. |
| α1B | 0.79 nM | 0.20 nM | Cyclazosin is highly optimized for α1B. |
| α1D | 1.16 nM | ~4.80 nM | Terazosin shows slight preference. |
Note: Ki values are derived from [3H]-prazosin displacement assays in cloned receptor models[2][7].
Mechanistic Signaling Pathways
Both cyclazosin and terazosin exert their primary pharmacodynamic effects by competitively blocking endogenous catecholamines from binding to Gq-coupled α1-adrenoceptors. This blockade halts the downstream phospholipase C (PLC) cascade, preventing the mobilization of intracellular calcium required for smooth muscle contraction[8].
α1-Adrenoceptor Gq-coupled signaling and competitive blockade by antagonists.
Experimental Methodologies
To rigorously compare these compounds, researchers must employ self-validating protocols that assess both physical binding affinity and physiological functional antagonism.
Protocol A: Competitive Radioligand Binding Assay
Causality & Logic: [3H]-prazosin is selected as the radioligand because it possesses equal, high affinity for all three α1-adrenoceptor subtypes[3]. This establishes a uniform baseline, ensuring that any differences in displacement are strictly due to the competitor's (cyclazosin or terazosin) unique affinity profile.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing individual human α1A, α1B, or α1D adrenoceptors in ice-cold Tris-HCl buffer. Centrifuge at 40,000 × g to isolate the membrane fraction.
-
Incubation (Steady-State): Incubate 50 µg of membrane protein with 0.5 nM [3H]-prazosin and varying concentrations of the antagonist (10⁻¹¹ to 10⁻⁴ M) in an assay buffer for 45 minutes at 25°C.
-
Internal Validation (Quality Control): Run parallel wells containing 10 µM phentolamine to define non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.
-
Termination: Stop the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce ligand adherence).
-
Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand, then measure retained radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Self-validating radioligand binding workflow for determining antagonist Ki values.
Protocol B: Functional Tissue Organ Bath Assay
Causality & Logic: High binding affinity does not automatically guarantee equivalent functional antagonism in complex biological tissues[5]. Organ bath assays determine the functional pA2 values, confirming whether the drug acts as a competitive antagonist in a physiological environment.
Step-by-Step Methodology:
-
Tissue Isolation: Isolate rabbit thoracic aorta (predominantly α1B) and rat prostatic vas deferens (predominantly α1A).
-
Endothelial Denudation (Validation Step): Mechanically rub the intimal surface of the aorta to remove the endothelium. Causality: This prevents endogenous nitric oxide (NO) release from confounding the contractile response.
-
Viability Check: Suspend tissues in Krebs-Henseleit solution at 37°C. Challenge with 60 mM KCl to ensure smooth muscle viability. Wash until baseline tension is restored.
-
Agonist Curve: Construct a cumulative concentration-response curve to noradrenaline (agonist).
-
Antagonist Equilibration: Wash the tissue, then incubate with a fixed concentration of cyclazosin or terazosin for 30 minutes.
-
Schild Analysis: Repeat the noradrenaline curve. Calculate the dose ratio (DR) and determine the pA2 value (the negative logarithm of the antagonist concentration that requires a twofold increase in agonist to achieve the same response). Cyclazosin yields a highly potent pA2 of 8.85 in rabbit aorta[5].
Translational Perspectives
Terazosin's Clinical Expansion: Beyond its classical use in BPH and hypertension, terazosin has demonstrated off-target therapeutic potential. Recent studies indicate that quinazoline-based antagonists like terazosin induce apoptosis and inhibit angiogenesis (downregulating VEGF) in prostate cancer models, independent of their α1-adrenoceptor blockade[4].
Cyclazosin's Role in Discovery: While not used clinically, cyclazosin remains an indispensable pharmacological probe. By selectively isolating α1B-adrenoceptor activity, cyclazosin has helped researchers map the structural determinants of subtype selectivity (e.g., the role of ECL2 and specific transmembrane residues)[6]. Furthermore, it is utilized in preclinical models to investigate the α1B-adrenoceptor's role in cardioprotection and central stress circuit modulation[7][8].
References
- Source: nih.
- Source: acs.
- (+)
- (S)
- Source: tandfonline.
- (+)
- Source: nih.
- Source: nih.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Validation of HPLC Methods for Cyclazosin Quantification in Plasma
In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of bioanalytical data is paramount. The journey of a drug candidate like cyclazosin, a selective α1B-adrenoceptor antagonist, from bench to bedside is paved with precise measurements of its concentration in biological matrices.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of this quantification, but not all HPLC methods are created equal. The choice between a conventional HPLC with ultraviolet (UV) detection and a more advanced Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can significantly impact study outcomes, timelines, and resources.
This guide provides an in-depth comparison of two robust HPLC-based methodologies for the quantification of cyclazosin in plasma. We will dissect the causality behind experimental choices, present a framework for validation grounded in regulatory standards, and offer clear, data-driven recommendations for method selection. Every protocol described herein is designed as a self-validating system, adhering to the principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Bioanalytical Challenge: Why Method Matters
Quantifying a small molecule like cyclazosin, which shares a quinazoline nucleus with drugs like prazosin and doxazosin, in a complex biological matrix like plasma presents several challenges.[5][6] These include:
-
Low Concentrations: Therapeutic doses may result in plasma concentrations at the nanogram per milliliter (ng/mL) level or lower.
-
Matrix Interference: Plasma is a rich soup of endogenous proteins, lipids, and metabolites that can interfere with the analyte's signal.[7]
-
Regulatory Scrutiny: Data submitted for regulatory approval must be generated using well-characterized and fully validated methods to ensure its integrity.[2][8]
The choice of analytical technique must directly address these challenges, balancing the need for sensitivity and selectivity with practical considerations like sample throughput and cost.
Comparative Methodologies: HPLC-UV vs. UPLC-MS/MS
We will compare two distinct, yet plausible, methods for cyclazosin analysis. While a specific public-domain method for cyclazosin is not established, these methods are constructed based on proven analytical strategies for structurally similar compounds and represent common approaches in drug development.[5][6][9]
Method A: Reversed-Phase HPLC with UV Detection (HPLC-UV)
This method represents a workhorse approach, valued for its robustness, cost-effectiveness, and wide availability. It is often suitable for preclinical studies or when higher plasma concentrations are anticipated.
-
Principle: Separation is achieved based on the differential partitioning of cyclazosin and an internal standard (IS) between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is based on the absorption of UV light at a specific wavelength.
-
Causality of Choices:
-
Sample Preparation (Protein Precipitation): Acetonitrile is used to crash out plasma proteins. This method is fast and simple, making it ideal for high-throughput analysis, though it may be less clean than other techniques.[9]
-
Column (C18): A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation for moderately nonpolar molecules like cyclazosin.
-
Mobile Phase (Acidified Acetonitrile/Water): An acidic mobile phase (e.g., using formic or phosphoric acid to achieve a pH of ~3.0) ensures that cyclazosin, a basic compound, remains protonated. This minimizes peak tailing and provides sharp, reproducible peaks.
-
Internal Standard (e.g., Prazosin): A structurally similar compound is chosen to mimic the analytical behavior of cyclazosin through extraction and injection, correcting for potential variability.[9]
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This is the gold standard for high-sensitivity, high-selectivity bioanalysis, essential for clinical trials and studies involving low doses.[10][11]
-
Principle: UPLC utilizes smaller particle-size columns to achieve faster separations and higher resolution than conventional HPLC. The mass spectrometer provides quantification by monitoring a specific mass-to-charge (m/z) transition for the analyte and its stable-isotope-labeled internal standard.
-
Causality of Choices:
-
Sample Preparation (Solid-Phase Extraction - SPE): SPE provides a much cleaner extract compared to protein precipitation by selectively isolating the analyte from matrix components, thereby reducing ion suppression in the MS source.[12]
-
Column (UPLC C18): Sub-2 µm particle columns provide higher efficiency and allow for much faster run times (typically <3 minutes).[13]
-
Detection (MS/MS): Tandem mass spectrometry offers exceptional selectivity by monitoring a specific fragmentation pattern (a precursor ion fragmenting to a product ion). This virtually eliminates interference from matrix components, leading to lower limits of quantification.[14]
-
Internal Standard (Stable Isotope-Labeled Cyclazosin): A deuterated or ¹³C-labeled version of cyclazosin is the ideal IS. It co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction for matrix effects and variability.
-
Head-to-Head Validation: Protocol and Acceptance Criteria
The validation of any bioanalytical method must demonstrate that it is suitable for its intended purpose.[15] The protocol below is harmonized with the FDA and ICH M10 guidelines.[3][15][16]
Experimental Workflow for Validation
The overall process from receiving a sample to generating a final concentration value follows a strictly controlled workflow.
Caption: General bioanalytical workflow from sample preparation to final report.
Step-by-Step Validation Protocols
1. Selectivity and Specificity:
-
Protocol: Analyze at least six blank plasma lots from individual donors. Compare the chromatograms with those of an LLOQ (Lower Limit of Quantification) sample.
-
Acceptance Criteria: The response in the blank samples at the retention time of cyclazosin should be ≤ 20% of the LLOQ response. For the internal standard, it should be ≤ 5%.[15]
2. Calibration Curve and Linearity:
-
Protocol: Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range. Analyze in triplicate.
-
Acceptance Criteria: A regression analysis (typically 1/x² weighted linear regression) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for LLOQ).[15]
3. Accuracy and Precision:
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four levels in replicates (n=6): LLOQ, Low QC, Mid QC, and High QC. This should be done on at least three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision). For the LLOQ, both accuracy and precision limits are ±20%.[15][17]
4. Matrix Effect (Required for MS-based methods):
-
Protocol: Compare the peak response of cyclazosin spiked into post-extraction blank plasma from six different sources to the response of a pure solution of cyclazosin at the same concentration.
-
Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%.[15]
5. Recovery:
-
Protocol: Compare the peak response of cyclazosin from an extracted sample to the response from a post-extraction spiked sample at the same concentration across Low, Mid, and High QC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency across the concentration range is key.
6. Stability:
-
Protocol: Analyze Low and High QC samples after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Left at room temperature for an expected duration of sample processing.
-
Long-Term Stability: Stored at the intended storage temperature (-20°C or -80°C) for a period exceeding the study duration.
-
Post-Preparative (Autosampler) Stability.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[15]
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two methods based on their underlying principles and technologies.
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | Rationale for Difference |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | MS/MS detection is vastly more sensitive, allowing for a lower LLOQ. |
| LLOQ | 10 ng/mL | 0.1 ng/mL | Superior signal-to-noise ratio of MS/MS detection. |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Cleaner sample prep (SPE) and stable isotope IS reduce variability. |
| Precision (%CV) | < 12% | < 8% | UPLC provides more stable retention times; MS detection is more precise. |
| Sample Prep Time | ~5 min/sample (PPT) | ~15 min/sample (SPE) | Protein precipitation is faster but less thorough than solid-phase extraction. |
| Analytical Run Time | ~10 minutes | ~2.5 minutes | UPLC columns with sub-2 µm particles allow for much faster gradients. |
| Selectivity | Moderate | Very High | UV detection can be fooled by co-eluting compounds with similar chromophores. MS/MS is specific to a unique mass transition. |
| Matrix Effect | Not applicable | Must be assessed | Ion suppression/enhancement is a key challenge in MS that must be controlled. |
Discussion and Recommendations: Choosing the Right Method
The selection between HPLC-UV and UPLC-MS/MS is not merely a question of "which is better," but "which is fit for purpose."[15] The decision should be guided by the stage of drug development and the specific requirements of the study.
Sources
- 1. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. shimadzu.com [shimadzu.com]
- 8. progress-lifesciences.nl [progress-lifesciences.nl]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 12. Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of enmetazobactam and cefepime in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. nebiolab.com [nebiolab.com]
Comparative Side Effect Profile of (+)-Cyclazosin in Animal Models: A Technical Guide
Introduction & Rationale
The pharmacological targeting of
As a Senior Application Scientist, I approach the preclinical evaluation of
This guide provides an in-depth comparative analysis of (+)-cyclazosin’s side effect profile in animal models and details the self-validating experimental workflows required for rigorous preclinical evaluation.
Target Selectivity & Side Effect Minimization
To understand the causality behind (+)-cyclazosin's favorable side effect profile, we must analyze the receptor affinity landscape. Resting blood pressure and basic vascular tone are heavily maintained by
Furthermore, blocking
Table 1: Comparative Receptor Affinity and In Vivo Side Effect Profiles
| Antagonist | Primary Target | Receptor Affinity (pA | Major In Vivo Side Effects (Animal Models) | Physiological / Therapeutic Outcome |
| (+)-Cyclazosin | 8.85 ( | Minimal orthostatic hypotension; avoids neurotoxicity | Cardioprotective; Neuroprotective[1][2] | |
| Prazosin | Non-selective | ~8.5 - 9.0 (All subtypes) | Severe reflex tachycardia; Profound hypotension | Broad, non-specific vasodilation |
| 5-Methylurapidil | ~8.5 ( | Exacerbation of heart failure and dementia risks[2] | Prostatic smooth muscle relaxation | |
| BMY 7378 | ~8.2 ( | Altered specific vascular bed contractility | Targeted vasodilation |
Mechanistic Pathway Visualization
The therapeutic advantage of (+)-cyclazosin lies in its precise interruption of the Gq/11-coupled phospholipase C (PLC) pathway specifically at the
Figure 1: α1B-Adrenoceptor signaling cascade and targeted competitive blockade by (+)-cyclazosin.
Self-Validating Experimental Protocols
Experimental protocols must be designed as self-validating systems. To confirm that the absence of hypotensive side effects is due to true subtype selectivity rather than poor compound bioavailability, we employ a dual-tissue ex vivo functional assay alongside in vivo telemetry.
Protocol 1: Ex Vivo Functional Selectivity Assay (Organ Bath Contractility)
Causality & Rationale : The rabbit thoracic aorta expresses a high density of
-
Tissue Preparation : Euthanize male New Zealand White rabbits and Wistar rats. Rapidly excise the thoracic aorta (rabbit) and prostatic vas deferens (rat). Clean tissues of adherent fat in oxygenated (95% O
, 5% CO ) Krebs-Henseleit solution at 4°C. -
Organ Bath Mounting : Mount 2-3 mm aortic rings and longitudinal vas deferens strips in 10 mL organ baths containing Krebs-Henseleit buffer maintained at 37°C.
-
Equilibration : Apply a resting tension of 2.0 g (aorta) or 1.0 g (vas deferens). Allow a 60-minute equilibration period, washing the tissues every 15 minutes to establish a stable baseline.
-
Pre-incubation : Add (+)-cyclazosin (0.01 μM to 1 μM) to the bath 30 minutes prior to agonist exposure. Use vehicle (DMSO <0.1%) for control tissues.
-
Agonist Challenge : Generate cumulative concentration-response curves using noradrenaline or phenylephrine (1 nM to 100 μM).
-
Data Acquisition & Schild Analysis : Record isometric tension using a force-displacement transducer. Calculate the dose ratio (DR) of the agonist EC
in the presence vs. absence of (+)-cyclazosin.-
Expert Insight: Plot
against . A linear Schild regression with a slope of -1 is a self-validating metric that confirms true competitive antagonism, ruling out allosteric modulation or non-specific physiological depression[3].
-
Figure 2: Ex vivo isometric tension workflow for evaluating α1-adrenoceptor selectivity.
Protocol 2: In Vivo Hemodynamic Profiling (Telemetry in SHRs)
Causality & Rationale : Traditional tail-cuff methods induce restraint stress, artificially elevating sympathetic tone and masking subtle hypotensive side effects. Implantable telemetry in Spontaneously Hypertensive Rats (SHRs) provides continuous, stress-free hemodynamic monitoring to accurately validate the cardiovascular safety profile of (+)-cyclazosin[5].
-
Surgical Implantation : Anesthetize adult male SHRs using isoflurane. Implant the catheter of a radio-telemetry transmitter into the descending abdominal aorta via the femoral artery. Suture the transmitter body to the abdominal wall.
-
Recovery & Baseline : Allow 10 days for surgical recovery. Record baseline mean arterial pressure (MAP) and heart rate (HR) for 48 hours to establish diurnal rhythms.
-
Dosing Regimen : Administer (+)-cyclazosin (e.g., 1-10 mg/kg, i.v.) or prazosin (1 mg/kg, positive control for severe hypotension).
-
Continuous Monitoring : Record MAP and HR continuously for 24 hours post-dose.
-
Validation Check : Prazosin will induce a sharp drop in MAP accompanied by reflex tachycardia. (+)-Cyclazosin will exhibit a significantly blunted hypotensive response, confirming that avoiding
/ blockade spares the animal from severe orthostatic side effects while maintaining target engagement.
References
-
Title : (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues Source : PubMed / NIH URL : 3
-
Title : Crystal structure of the α1B-adrenergic receptor reveals molecular determinants of selective ligand recognition Source : ResearchGate URL :4
-
Title : α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease Source : MDPI URL : 2
-
Title : Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist Source : ACS Publications URL : 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]
Confirming alpha-1 specificity of cyclazosin using knockout mice
Confirming -Adrenoceptor Specificity of Cyclazosin: A Comparative Guide Using Knockout Mouse Models
Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Experimental Comparison & Methodology Guide
The Pharmacological Paradox: Binding vs. Function
The
(+)-Cyclazosin, a prazosin-related quinazoline derivative, was developed to target the
The Causality of the Artifact: Relying solely on cloned receptors expressed in immortalized cell lines (e.g., HEK293 or CHO) introduces an experimental artifact. These artificial systems lack native G-protein stoichiometry, tissue-specific regulatory proteins, and physiological receptor density.
When evaluated in functional ex vivo assays using native tissues (such as rabbit thoracic aorta), (+)-cyclazosin competitively antagonized noradrenaline-induced contractions with a
Comparative Profiling: (+)-Cyclazosin vs. Alternative Antagonists
To contextualize the performance of (+)-cyclazosin, it is essential to compare its binding and functional metrics against other benchmark
| Antagonist | Primary Target | Binding Affinity ( | Functional Potency ( | Selectivity Profile |
| (+)-Cyclazosin | 9.23 – 9.57[1] | 8.85 (Rabbit Aorta)[2] | ||
| Prazosin | ~9.5 – 10.0[4] | ~9.5 | Non-selective across | |
| 5-Methylurapidil | ~8.8[4] | ~8.5 | ||
| BMY 7378 | ~9.4[5] | 9.0 – 9.4[5] |
Data Interpretation: While prazosin serves as a universal
Experimental Protocol: Ex Vivo Validation Using Knockout Models
To objectively confirm the
Step 1: Genotype Verification and Tissue Isolation
-
Action: Confirm WT and
-KO genotypes via PCR. Euthanize animals following ethical guidelines and rapidly excise the thoracic aorta or spleen. -
Causality: The aorta and spleen are selected because they possess a well-characterized distribution of
-adrenoceptors where the subtype plays a measurable role in contractility[2]. Rapid excision in cold buffer preserves endothelial and smooth muscle viability, preventing receptor internalization or degradation.
Step 2: Organ Bath Equilibration
-
Action: Mount 2 mm tissue rings in 37°C organ baths containing oxygenated Krebs-Henseleit solution (95%
, 5% ). Apply 1.0–1.5 g of resting tension and equilibrate for 60 minutes. -
Causality: The 60-minute equilibration allows the smooth muscle to recover from the mechanical stress of dissection, ensuring stable baseline tension for accurate isometric force recording.
Step 3: Baseline Functional Assessment
-
Action: Construct cumulative concentration-response curves (CRCs) using phenylephrine to establish the baseline
and . -
Causality: Phenylephrine is a selective
agonist. Establishing a baseline CRC is critical to account for any inherent differences in contractility between WT and KO tissues prior to antagonist exposure, as KO tissues may exhibit subtle baseline differences[3].
Step 4: Antagonist Incubation
-
Action: Wash tissues thoroughly to restore resting tension. Incubate with (+)-cyclazosin (e.g., 10 nM, 30 nM, 100 nM) for 45 minutes.
-
Causality: A 45-minute incubation ensures complete tissue penetration and steady-state receptor equilibrium. Premature agonist challenge before equilibrium is reached would artificially underestimate the antagonist's true affinity.
Step 5: Schild Regression Analysis
-
Action: Repeat the phenylephrine CRCs in the presence of the antagonist. Calculate the dose ratio (DR) and plot
against to derive the . -
Causality: Schild analysis mathematically confirms competitive antagonism (indicated by a slope of ~1.0). A high
in WT tissue combined with a loss of antagonism in KO tissue definitively proves specificity.
Workflow Visualization
Logical workflow demonstrating how α1B-KO tissues isolate and validate cyclazosin's specificity.
Self-Validating Protocol Design
To ensure the utmost trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the experimental data, the protocol must operate as a self-validating system. This is achieved through a dual-control matrix:
-
System Viability Control: Prazosin (a non-selective
antagonist) is applied to a parallel set of KO tissues. If prazosin fails to shift the CRC in the KO tissue, the tissue is deemed non-viable or the remaining receptors are desensitized, and the data point is discarded. -
Genotype-Phenotype Concordance: The
-KO tissue must demonstrate a baseline contractile response to phenylephrine (mediated by the remaining and receptors)[3]. The validation of (+)-cyclazosin's specificity is confirmed only if its ability to shift the CRC is significantly diminished or abolished in the KO tissue compared to the WT tissue. If (+)-cyclazosin still causes a massive rightward shift in the KO tissue, it indicates off-target binding to or , invalidating the claim of specificity.
References
- Title: (+)
- Source: PubMed (NIH)
- Title: (+)
- Source: PMC (NIH)
- Source: PMC (NIH)
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α1A/B-Knockout mice explain the native α1D-adrenoceptor's role in vasoconstriction and show that its location is independent of the other α1-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Cross-Reactivity Analysis of Cyclazosin: Adrenergic Selectivity vs. Chemokine Biased Agonism
Cyclazosin is widely recognized in pharmacological research as a highly potent and selective antagonist of the
This guide objectively compares cyclazosin’s binding profile with structural alternatives like prazosin and doxazosin, providing researchers with critical experimental data and validated methodologies to navigate its cross-reactivity in drug development.
Quantitative Binding Profile & Cross-Reactivity
Cyclazosin was originally engineered to improve the
Despite this high selectivity against classical monoamine receptors, cyclazosin retains an unexpected and highly potent interaction with the CXCR4 chemokine axis. It acts as a biased or partial agonist at CXCR4, recruiting
Table 1: Comparative Receptor Affinity and Cross-Reactivity Profiles
| Ligand | D2 Selectivity (Fold) | 5-HT1A Selectivity (Fold) | CXCR4 Activity (Chemotaxis IC50) | ||
| (+)-Cyclazosin | 9.23 – 9.57[1] | 8.18 – 8.41[1] | > 12,000x[2] | > 19,000x[2] | 11.6 pM (Potent Inhibition)[3] |
| Prazosin | ~ 9.5[4] | ~ 9.5[4] | Moderate | Moderate | 4.5 nM (Moderate Inhibition)[3] |
| Doxazosin | High[4] | High[4] | Low | Low | Weak / Minimal[3] |
Mechanistic Pathway Visualization
The following diagram illustrates the dual pharmacological nature of cyclazosin. While it functions as a classical competitive antagonist at the
Dual action of cyclazosin: α1B antagonism vs. CXCR4 β-arrestin biased agonism.
Comparative Analysis: Cyclazosin vs. Alternatives
When designing experiments or developing therapeutics, the choice between cyclazosin and its alternatives hinges on the specific receptor subtype targeted and the tolerance for chemokine cross-reactivity.
-
Cyclazosin vs. Prazosin: Both compounds share a quinazoline core and exhibit significant CXCR4/ACKR3 activation[3]. However, cyclazosin is exponentially more potent at inhibiting CXCL12-mediated chemotaxis (11.6 pM vs. 4.5 nM for prazosin)[3]. For researchers requiring strict
isolation without chemokine interference, neither drug is ideal, but cyclazosin offers superior vs selectivity compared to the non-selective prazosin[2]. -
Cyclazosin vs. Doxazosin: Doxazosin is a high-affinity, non-selective
-antagonist widely used in clinical settings[4]. While it shares the therapeutic space, doxazosin exhibits markedly lower CXCR4 activation compared to cyclazosin and prazosin[3]. It is the preferred alternative when chemokine cross-reactivity must be minimized. -
Cyclazosin vs. Cystazosin / BMY7378: For researchers specifically targeting the
subtype, cyclazosin is suboptimal due to its preference. Cystazosin (a cystamine-bearing quinazoline) provides a reversed affinity profile with high selectivity and significantly lower affinity for D2 and 5-HT1A receptors[5].
Validated Experimental Methodologies
To accurately profile the cross-reactivity of quinazoline derivatives, the following self-validating protocols are recommended.
Protocol A: PRESTO-Tango Assay for CXCR4 Biased Agonism
This protocol isolates G-protein-independent
-
Cell Preparation & Transfection: Plate HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and
-arrestin2-TEV) and transfect with a CXCR4-Tango plasmid.-
Causality: The Tango system translates transient GPCR-
-arrestin interactions into a stable, cumulative luminescent signal via TEV protease cleavage. This amplification is critical for detecting the low-efficacy biased agonism typical of off-target interactions.
-
-
Ligand Incubation: Treat the cells with cyclazosin (ranging from 1 pM to 10
M) for 24 hours.-
Causality: A 24-hour incubation provides sufficient time for
-arrestin recruitment, receptor internalization, TEV cleavage, and the subsequent transcription/translation of the luciferase reporter gene.
-
-
Luminescence Quantification: Add Bright-Glo reagent and measure luminescence.
-
Causality: This directly quantifies the functional recruitment of arrestin independently of classical G-protein pathways, validating the compound's cross-reactive biased agonism.
-
Protocol B: Radioligand Binding Assay for 5-HT1A / D2 Selectivity
This protocol determines the thermodynamic affinity of cyclazosin for non-adrenergic monoamine receptors[2].
-
Membrane Isolation: Harvest membranes from CHO cells stably expressing human D2 or 5-HT1A receptors.
-
Causality: Utilizing cloned receptors in a null background (CHO cells) ensures a high-density, isolated target environment completely free from endogenous competing adrenergic receptors[4].
-
-
Competitive Displacement: Incubate membranes with a constant concentration of
-spiperone (for D2) or -8-OH-DPAT (for 5-HT1A) alongside increasing concentrations of (+)-cyclazosin.-
Causality: Measures the
by displacing a known radioligand, providing a direct, objective quantification of cyclazosin's off-target affinity.
-
-
Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.
-
Causality: Rapid filtration separates bound from free radioligand instantaneously, preventing complex dissociation and ensuring highly accurate affinity calculations.
-
References
-
Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3 Source: PLOS One URL:[Link]
-
Synthesis and Biological Profile of the Enantiomers of[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan- 2-ylmethanone (Cyclazosin), a Potent Competitive α1B-Adrenoceptor Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist Source: European Journal of Pharmacology (PubMed) URL:[Link]
-
The affinity and selectivity of alpha-adrenoceptor antagonists, antidepressants, and antipsychotics for the human alpha 1A, alpha 1B, and alpha 1D-adrenoceptors Source: Repositório Institucional UNESP URL:[Link]
-
Design, synthesis and biological activity of cystazosin, an alpha 1D-adrenoceptor antagonist Source: PubMed URL:[Link]
Sources
- 1. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Partial agonist activity of α1-adrenergic receptor antagonists for chemokine (C-X-C motif) receptor 4 and atypical chemokine receptor 3 | PLOS One [journals.plos.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Search for alpha 1-adrenoceptor subtypes selective antagonists: design, synthesis and biological activity of cystazosin, an alpha 1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Pharmacological Context: Why Containment Matters
As a Senior Application Scientist, I approach chemical handling and disposal not merely as a compliance checklist, but as an extension of experimental integrity. In drug development and neuropharmacological research, maintaining strict operational control over potent ligands is paramount.
Cyclazosin hydrochloride is a highly selective α1B-adrenoceptor antagonist utilized extensively in cardiovascular and central nervous system research[1][2]. While it is not globally classified as a hazardous substance under standard OSHA Hazard Communication Standards, treating it with complacency is a critical operational failure. Because it is supplied strictly under the TSCA R&D Exemption, researchers bear the full legal and ethical responsibility for its safe handling. The causality is straightforward: potent pharmacological agents pose systemic risks upon accidental aerosolization, and their disposal must be engineered to prevent both human exposure and environmental contamination.
Understanding the mechanism of action of a compound is the first step in respecting its handling requirements. Cyclazosin operates by binding to and blocking the α1B-adrenoceptor, which natively regulates intracellular calcium release and vascular tone[1][2]. Accidental systemic exposure—primarily through the inhalation of aerosolized powder—can lead to unintended neurological or cardiovascular effects.
Cyclazosin mechanism of action illustrating the necessity of preventing systemic exposure.
Physicochemical and Hazard Profile
To design a self-validating disposal system, we must first quantify the physical parameters of the compound. The table below synthesizes the critical data required for operational planning.
| Parameter | Specification | Operational & Safety Rationale |
| Chemical Name | Cyclazosin hydrochloride | The hydrochloride salt form increases aqueous solubility, dictating strict liquid waste segregation. |
| CAS Number | 146929-33-1 | Essential for accurate waste manifesting and institutional tracking[3]. |
| Physical Form | White powder / Solid | High risk of aerosolization; mandates handling exclusively within a certified fume hood[3]. |
| GHS Classification | Not classified as hazardous | Do not conflate "not classified" with "safe." TSCA R&D exemption applies. |
| Disposal Mandate | Incineration / No Drain | Must not enter sewer systems; requires destruction via flue gas scrubbing[3]. |
Protocol 1: Routine Waste Segregation and Disposal
Expertise & Experience: The primary vector for accidental exposure to Cyclazosin is the inhalation of dust during weighing and transfer. Consequently, all manipulations must be performed in a controlled environment, and waste must be segregated at the point of generation.
-
Engineering Controls & PPE:
-
Action: Conduct all work inside a Class II Biological Safety Cabinet or chemical fume hood. Don chemical impermeable gloves (EN 374 compliant), tightly fitting safety goggles (EN 166/NIOSH), and a lab coat[3].
-
Causality: Cyclazosin's fine particulate nature means ambient air currents can easily aerosolize the compound. The fume hood provides a negative-pressure barrier, while EN 374 gloves prevent transdermal absorption of the soluble salt form.
-
-
Solid Waste Segregation:
-
Action: Place all contaminated consumables (pipette tips, weigh boats, empty vials) into a rigid, puncture-resistant hazardous waste container lined with a biohazard or chemical waste bag.
-
Causality: Leaving contaminated consumables in open benchtop bins risks secondary aerosolization when the bin is emptied or disturbed.
-
-
Aqueous Waste Segregation:
-
Action: Collect all liquid solutions containing Cyclazosin in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Causality: Cyclazosin must never be discharged into the sewer system[3]. Municipal water treatment facilities are not equipped to scrub complex active pharmaceutical ingredients (APIs).
-
Protocol 2: Emergency Spill Containment and Terminal Disposal
Trustworthiness: This protocol is designed as a self-validating system. By isolating the spill and preventing drain access immediately, you eliminate the environmental variable. The absence of visible particulate matter post-cleanup confirms collection efficacy, while the completed hazardous waste manifest provides an unbroken chain of custody to the incineration facility.
Step 1: Evacuation and Isolation
-
Action: Evacuate personnel from the immediate vicinity and allow aerosols to settle. Consult the and institutional safety experts.
-
Causality: Rushing into a fresh powder spill increases the kinetic energy in the area, worsening aerosolization and inhalation risks.
Step 2: Drain Coverage
-
Action: Immediately cover all nearby sink drains and floor grates with spill mats.
-
Causality: Preventing the product from entering drains is the highest environmental priority. Once an API enters the plumbing, containment is functionally impossible.
Step 3: Dry Collection (No Aqueous Solvents)
-
Action: Use spark-proof tools to gently sweep the solid into a collection vessel. Do not use water or wet paper towels for the initial pass[3].
-
Causality: Cyclazosin is a hydrochloride salt. Introducing water during the initial sweep will dissolve the compound, expanding the contamination footprint and driving the API into porous benchtop surfaces.
Step 4: Terminal Destruction
-
Action: Seal the collected material in tightly closed containers. Transfer the waste to a licensed chemical destruction plant[3].
-
Causality: Cyclazosin waste and its packaging must undergo controlled incineration with flue gas scrubbing[3]. Standard landfill disposal is insufficient, as the compound could eventually leach into groundwater.
Workflow for the containment, collection, and terminal incineration of Cyclazosin.
References
-
SAFETY DATA SHEET - Cyclazosin hydrochloride , Sigma-Aldrich (MilliporeSigma).
-
Methanone,[(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1), rel- Safety Data Sheets , Echemi. 3
-
Role of α1-adrenoceptor subtypes in the effects of methylenedioxy methamphetamine (MDMA) on body temperature in the mouse , National Institutes of Health (PMC). 1
-
Cardiovascular Activity , National Institutes of Health (PMC). 2
Sources
Personal protective equipment for handling Cyclazosin
Advanced Safety and Operational Guide for Handling Cyclazosin
As drug development professionals and laboratory scientists, we frequently handle potent active pharmaceutical ingredients (APIs) that demand rigorous, uncompromising safety protocols. Cyclazosin (often supplied as Cyclazosin hydrochloride, CAS 146929-33-1) is a highly selective, high-affinity
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. As a Senior Application Scientist, I have designed this protocol to be a self-validating system: every step has a built-in verification mechanism to ensure absolute containment. By understanding the mechanistic causality behind these safety choices, laboratory personnel can confidently and safely manipulate Cyclazosin.
Quantitative Risk Assessment
Before designing a Personal Protective Equipment (PPE) matrix, we must quantify the threat. The following table summarizes the pharmacological and physical parameters that dictate our handling strategy.
| Parameter | Value | Operational Safety Implication |
| CAS Number | 146929-33-1 | Primary identifier for inventory, SDS cross-referencing, and waste tracking[4]. |
| Primary Target | High risk of cardiovascular disruption (vasodilation/hypotension) if systemically absorbed[1]. | |
| Binding Affinity (pKi) | 9.23 – 9.68 | Extreme potency; sub-milligram aerosolized doses are hazardous[2][3]. |
| Physical State | Solid / White Powder | High aerosolization risk; necessitates strict respiratory and ventilation controls[4]. |
The Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient when handling potent adrenoceptor antagonists. Equipment must be selected based on the specific physical state and pharmacological risk of Cyclazosin.
-
Respiratory Protection (The Primary Barrier)
-
The Causality: Cyclazosin is supplied as a fine powder. Aerosolization during transfer or weighing is the highest-risk exposure route, as inhalation provides a rapid pathway to the bloodstream[4].
-
The Requirement: When handling the powder outside of a certified containment device, a NIOSH-approved N95 or P100 half-mask respirator is mandatory.
-
Self-Validation Check: Perform a positive and negative pressure seal check before every use. If the mask leaks air around the bridge of the nose or chin, the system has failed and must be readjusted.
-
-
Dermal Protection (The Secondary Barrier)
-
The Causality: Once dissolved in organic solvents (e.g., DMSO for in vitro assays), Cyclazosin can rapidly permeate the stratum corneum.
-
The Requirement: Double-gloving with chemical-impermeable nitrile gloves (meeting EN 16523-1 or EU Directive 89/686/EEC standards)[4]. A fire/flame-resistant, impervious lab coat with fitted cuffs is required[4].
-
Self-Validation Check: Inspect outer gloves for micro-tears using the "inflation test" prior to donning. Change outer gloves immediately after handling the primary powder container.
-
-
Ocular Protection
-
The Causality: The ocular mucosa provides a direct, highly vascularized pathway to systemic circulation.
-
The Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4]. Standard safety glasses are unacceptable due to the lack of a peripheral seal.
-
Operational Workflow: Step-by-Step Methodology
To maintain scientific integrity and operator safety, the handling of Cyclazosin must follow a strict, self-validating procedural flow.
Step 1: Pre-Operational Setup
-
Verify that the fume hood or Class II Biological Safety Cabinet (BSC) is operational, ensuring adequate local exhaust ventilation[4].
-
Clear the workspace of all non-essential equipment to prevent cross-contamination.
-
Place an anti-static weighing boat and micro-spatula inside the hood. Use non-sparking tools to prevent electrostatic discharge, which can cause powders to jump and aerosolize[4].
Step 2: Execution of Transfer
-
Don all PPE as outlined in the matrix above.
-
Transfer the sealed Cyclazosin vial into the hood.
-
Open the vial only within the deepest operational zone of the hood (at least 6 inches from the sash).
-
Weigh the required mass. Causality note: Move hands slowly to minimize air turbulence, which prevents the generation of dusts and aerosols[4].
-
Immediately cap the primary vial and dissolve the weighed powder in the target solvent before removing the vessel from the hood.
Step 3: Decontamination and Disposal
-
Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for Cyclazosin dissolution (e.g., 70% ethanol), followed by a water rinse, ensuring no residue remains.
-
Collect all contaminated paper towels, weighing boats, and outer gloves.
-
Place these items in a dedicated, sealable hazardous waste container. Adhered or collected material must be disposed of via a licensed chemical destruction plant[4]. Controlled incineration with flue gas scrubbing is the mandated disposal method for Cyclazosin waste and contaminated packaging[4].
Workflow Visualization
The following diagram illustrates the logical progression of our self-validating safety workflow.
Figure 1: Self-validating operational workflow for Cyclazosin handling and disposal.
References
- SAFETY DATA SHEET - Sigma-Aldrich. MilliporeSigma.
- Methanone,[(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1)
- (+)
- Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin. PubMed / NIH.
- Cyclazosin hydrochloride | Adrenaline Receptor Antagonists. MedChemExpress.
Sources
- 1. (+)-Cyclazosin, a selective alpha1B-adrenoceptor antagonist: functional evaluation in rat and rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterisation of the pharmacological profile of the putative alpha1B-adrenoceptor antagonist, (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
